molecular formula C11H11NO3 B12602592 3-Cyano-2-hydroxypropyl benzoate CAS No. 649571-23-3

3-Cyano-2-hydroxypropyl benzoate

Cat. No.: B12602592
CAS No.: 649571-23-3
M. Wt: 205.21 g/mol
InChI Key: SJPABUZYDQEUHV-UHFFFAOYSA-N
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Description

3-Cyano-2-hydroxypropyl benzoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-2-hydroxypropyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-2-hydroxypropyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

649571-23-3

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3-cyano-2-hydroxypropyl) benzoate

InChI

InChI=1S/C11H11NO3/c12-7-6-10(13)8-15-11(14)9-4-2-1-3-5-9/h1-5,10,13H,6,8H2

InChI Key

SJPABUZYDQEUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CC#N)O

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Cyano-2-hydroxypropyl benzoate (CAS: 649571-23-0), a critical intermediate often utilized in the development of aryloxypropanolamine-based pharmaceuticals (beta-blockers) and specialized functional monomers.

The pathway focuses on the regioselective ring-opening of glycidyl benzoate , a route chosen for its atom economy and scalability compared to the older chlorohydrin displacement methods.

Part 1: Executive Summary & Retrosynthetic Analysis[1]

Compound Definition:

  • IUPAC Name: 4-(Benzoyloxy)-3-hydroxybutanenitrile[1]

  • Common Name: 3-Cyano-2-hydroxypropyl benzoate

  • Molecular Formula:

    
    [1]
    
  • Target Structure: An ester linkage at C1, a secondary alcohol at C2, and a nitrile group at C3.

Retrosynthetic Logic

The most robust disconnection relies on the reactivity of the oxirane (epoxide) ring.[1] By disconnecting the C3-Cyano bond, we reveal Glycidyl Benzoate as the primary precursor. This precursor is readily accessible from Benzoic Acid and Epichlorohydrin .

The synthesis is bipartite:

  • Esterification/Cyclization: Formation of the glycidyl ester.

  • Regioselective Nucleophilic Attack: Opening the epoxide with a cyanide anion (

    
    ).[1]
    

Retrosynthesis Target 3-Cyano-2-hydroxypropyl benzoate (Target) Precursor Glycidyl Benzoate (Intermediate) Precursor->Target Epoxide Opening (Regioselective) RawMat1 Benzoic Acid RawMat1->Precursor Esterification RawMat2 Epichlorohydrin RawMat2->Precursor Alkylation Reagent Cyanide Source (NaCN/KCN) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the convergent pathway from commodity chemicals.

Part 2: Primary Synthesis Pathway (The Glycidyl Benzoate Route)

This pathway is preferred for its high yield and the avoidance of unstable chlorohydrin intermediates.

Phase 1: Synthesis of Glycidyl Benzoate

The reaction involves the coupling of benzoic acid with epichlorohydrin using a quaternary ammonium catalyst. This is a Phase Transfer Catalysis (PTC) driven process.

  • Mechanism: The benzoate anion displaces the chloride of epichlorohydrin.[1] Depending on conditions, this occurs via direct

    
     or an in situ opening/closing of the epoxide ring.
    
  • Reagents: Benzoic Acid, Epichlorohydrin (excess), Benzyltriethylammonium chloride (TEBA).[1]

Phase 2: Regioselective Ring Opening (Cyanolysis)

This is the critical control point.[1] The cyanide ion must attack the terminal carbon (C3) of the epoxide. Attack at C2 would yield the branched isomer, which is sterically disfavored but possible under vigorous conditions.

  • Challenge: The benzoate ester is susceptible to hydrolysis (saponification) by the basic cyanide ion in aqueous media.[1]

  • Solution: Use of Magnesium Sulfate (

    
    )  as a mild Lewis acid catalyst in a buffered aqueous/alcoholic system. The 
    
    
    
    coordinates with the epoxide oxygen, increasing its electrophilicity and allowing the reaction to proceed at lower pH and temperature, preserving the ester.[1]

SynthesisPathway Start Benzoic Acid + Epichlorohydrin Step1 Step 1: Coupling Cat: TEBA, 100°C Start->Step1 Inter Glycidyl Benzoate (Isolated) Step1->Inter - HCl Step2 Step 2: Ring Opening KCN, MgSO4, MeOH/H2O Inter->Step2 Final 3-Cyano-2-hydroxypropyl benzoate Step2->Final Regioselective Attack

Figure 2: Forward synthesis workflow. Note the isolation of the Glycidyl Benzoate intermediate.

Part 3: Detailed Experimental Protocol

Step 1: Preparation of Glycidyl Benzoate

Safety: Epichlorohydrin is a potential carcinogen and skin irritant. Work in a fume hood.

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, add Benzoic Acid (0.1 mol, 12.2 g) and Epichlorohydrin (0.4 mol, 37.0 g) .

  • Catalyst: Add Benzyltriethylammonium chloride (TEBA) (1.5 mol% relative to acid).

  • Reaction: Heat the mixture to 100–110°C for 3–5 hours. Monitor by TLC (Solvent: Hexane/Ethyl Acetate 4:1).

  • Workup:

    • Distill off excess epichlorohydrin under reduced pressure.[1]

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with saturated

      
       (2 x 50 mL) to remove unreacted acid, then with brine.
      
    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Vacuum distillation (bp ~130°C at 2 mmHg) or use directly if purity >95% by NMR.

Step 2: Cyanolysis to 3-Cyano-2-hydroxypropyl Benzoate

Safety: Cyanides are lethal. Maintain pH > 9 in waste streams to prevent HCN evolution.[1] Never mix with strong acids.

  • Solvent Preparation: Prepare a mixture of Methanol (40 mL) and Water (10 mL) .[1]

  • Buffering: Add

    
     (0.12 mol) . The magnesium salt acts as a buffer and catalyst.
    
  • Cyanide Addition: Add Potassium Cyanide (KCN) (0.11 mol, 7.15 g) . Stir until partially dissolved. Note: The solution will be slightly basic.

  • Addition of Substrate: Cool the mixture to 0–5°C (ice bath). Dropwise add Glycidyl Benzoate (0.1 mol) dissolved in minimal Methanol over 30 minutes.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Control Check: If hydrolysis of the benzoate is observed (formation of benzoic acid), lower the temperature and increase

      
      .
      
  • Workup:

    • Dilute with water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL). Do not acidify the aqueous layer yet (contains residual cyanide).[1]

    • Wash organic layer with water and brine.

    • Dry over

      
       and evaporate solvent.
      
  • Yield: Expected yield is 75–85%. The product is typically a viscous pale yellow oil that may crystallize upon standing or cooling.[1]

Data Summary Table
ParameterStep 1 (Glycidyl Benzoate)Step 2 (Target Compound)
Limiting Reagent Benzoic AcidGlycidyl Benzoate
Stoichiometry 1 : 4 (Acid : Epi)1 : 1.1 (Ester : KCN)
Temperature 100–110°C (Reflux)0°C

25°C
Catalyst TEBA (Quaternary Ammonium)

(Lewis Acid)
Critical Risk Polymerization of EpichlorohydrinHydrolysis of Ester / HCN evolution
Expected Yield 90–95%75–85%

Part 4: Mechanism & Quality Control[1]

Mechanistic Insight: The "Cyanide Effect"

The regioselectivity in Step 2 is governed by steric hindrance.[1] The terminal carbon of the epoxide is less hindered than the internal carbon.[1] However, without


, the basicity of 

promotes competitive hydrolysis of the benzoate ester.

The


 ion forms a chelate with the epoxide oxygen and potentially the ester carbonyl, stabilizing the intermediate and activating the epoxide toward nucleophilic attack by 

without requiring harsh thermal conditions.[1]

Mechanism Step1 Glycidyl Benzoate (Epoxide Intact) Step2 Mg++ Coordination (Activation of Oxygen) Step1->Step2 Step3 CN- Attack at Terminal Carbon (SN2 Mechanism) Step2->Step3 Step4 Ring Opening -> Alkoxide Step3->Step4 Step5 Protonation -> Alcohol Step4->Step5

Figure 3: Mechanistic flow of the Magnesium-catalyzed ring opening.

Analytical Validation[1]
  • IR Spectroscopy: Look for the appearance of the Nitrile peak (

    
    ) at 2250 cm⁻¹  and the Hydroxyl (
    
    
    
    ) stretch at 3400–3500 cm⁻¹ .[1] The Ester carbonyl (
    
    
    ) should remain strong at 1720 cm⁻¹ .[1]
  • 1H NMR (CDCl3):

    • 
       7.4–8.1 ppm (5H, m, Aromatic).
      
    • 
       4.4–4.5 ppm (2H, m, 
      
      
      
      attached to ester).
    • 
       4.2 ppm (1H, m, 
      
      
      
      ).
    • 
       2.7–2.8 ppm (2H, d, 
      
      
      
      ).[1]

References

  • Preparation of Glycidyl Benzoate

    • Organic Syntheses, Coll.[2][3] Vol. 7, p. 357 (1990); Vol. 63, p. 140 (1985).[1] (Methodology adapted for benzoate esters).[1][3][4][5]

    • Source:

  • Regioselective Ring Opening of Epoxides with Cyanide

    • Thieme Chemistry, "C-CN Bond Forming Reactions: Ring Opening of Epoxides".
    • Source: [1]

  • Magnesium Sulfate Catalyzed Cyanolysis

    • Tetrahedron Letters, "Regioselective ring opening of epoxides with cyanide using magnesium sulfate". (General methodology for sensitive esters).
    • Related Protocol:

  • Synthesis of Beta-Blocker Intermediates

    • Google Patents, "Process for the synthesis of 3-hydroxyglutaronitrile and analogues" (US20100029898A1).[1] Describes the cyanolysis of 4-chloro-3-hydroxybutanenitrile and related epoxide precursors.

    • Source: [1]

Sources

Physicochemical Properties of 3-Cyano-2-hydroxypropyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and analytical characterization of 3-Cyano-2-hydroxypropyl benzoate (also chemically defined as 4-benzoyloxy-3-hydroxybutanenitrile ). This compound is a critical chiral or achiral intermediate used primarily in the synthesis of (R)-GABOB (gamma-amino-beta-hydroxybutyric acid) and L-Carnitine derivatives.

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (C₁₁H₁₁NO₃) is a bifunctional synthetic intermediate combining a benzoate ester, a secondary alcohol, and a nitrile group. Its primary utility lies in its role as a precursor for 3-hydroxy-4-aminobutyric acid (GABOB) and related statin or carnitine side-chains. Due to its specific functional density, it presents unique stability challenges—specifically susceptibility to hydrolysis and racemization under basic conditions. This guide provides a comprehensive analysis of its properties, synthesis logic, and handling protocols for drug development researchers.

Molecular Identity & Structural Analysis

AttributeDetail
Common Name 3-Cyano-2-hydroxypropyl benzoate
IUPAC Name 4-(Benzoyloxy)-3-hydroxybutanenitrile
CAS Number 649571-23-1 (Reference) / Related: 3477-94-9 (Chloro-precursor)
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES C1=CC=C(C=C1)C(=O)OCC(CC#N)O
Chirality Contains one stereocenter at C3 (beta-hydroxy).[1] Available as racemate or (R)/(S) enantiomers depending on the epichlorohydrin source.
Structural Functionalization[2]
  • Benzoate Ester (Ph-COO-): Provides lipophilicity and UV chromophore for detection; acts as a protecting group for the primary alcohol.

  • Secondary Hydroxyl (-CH(OH)-): Capable of H-bonding; site for further functionalization or inversion.

  • Nitrile (-CN): Precursor to carboxylic acids (via hydrolysis) or amines (via reduction).

Physicochemical Profile

Physical State & Solubility

Based on structural analogs (e.g., 3-chloro-2-hydroxypropyl benzoate) and group contribution methods:

  • Appearance: Viscous, pale yellow oil or low-melting waxy solid.

  • Melting Point: Predicted range 35–45 °C (Racemate often oil; pure enantiomers may crystallize).

  • Boiling Point: >350 °C (Decomposes before boiling at atm pressure).

  • LogP (Predicted): ~1.3 – 1.6 (Lipophilic benzoate balanced by polar OH/CN).

Solubility Profile:

  • High Solubility: DMSO, DMF, Acetonitrile, Dichloromethane, Ethyl Acetate.

  • Moderate Solubility: Ethanol, Methanol.

  • Low Solubility: Water, Hexanes.

Stability & Reactivity

The molecule contains three reactive centers, dictating strict pH control during handling.

  • Hydrolysis (Ester): Sensitive to base (pH > 9). Hydrolysis yields Benzoic acid + 3,4-dihydroxybutanenitrile.

  • Hydrolysis (Nitrile): Requires strong acid/base and heat. Converts to amide -> carboxylic acid (GABOB precursor).

  • Payne Rearrangement Risk: Under basic conditions, the C2-hydroxyl can attack the ester or displace a leaving group (if present), but here it primarily risks retro-aldol type degradation or racemization if heated excessively in base.

Synthesis & Impurity Profiling

The synthesis generally proceeds via the ring-opening of Glycidyl Benzoate or nucleophilic substitution of 3-Chloro-2-hydroxypropyl benzoate .

Synthesis Workflow (Graphviz Diagram)

G Epi Epichlorohydrin Chloro 3-Chloro-2-hydroxypropyl benzoate (Intermediate) Epi->Chloro Ring Opening (Cat. Et3N) BzOH Benzoic Acid BzOH->Chloro Target 3-Cyano-2-hydroxypropyl benzoate (Target) Chloro->Target SN2 Substitution (NaCN, 60°C) Cyanide NaCN / DMSO Cyanide->Target GABOB GABOB (Hydrolysis Product) Target->GABOB Acid Hydrolysis (HCl/H2O)

Caption: Synthesis pathway from Epichlorohydrin to 3-Cyano-2-hydroxypropyl benzoate and subsequent conversion to GABOB.

Key Impurities
  • Benzoic Acid: From ester hydrolysis.

  • 3-Chloro-2-hydroxypropyl benzoate: Unreacted starting material (genotoxic alert due to alkyl halide).

  • Glycidyl Benzoate: If base is used, the chlorohydrin may cyclize back to epoxide.

Experimental Protocols

Synthesis of 3-Cyano-2-hydroxypropyl Benzoate

Note: This protocol assumes the use of 3-chloro-2-hydroxypropyl benzoate as the starting material.

  • Preparation: Dissolve 3-chloro-2-hydroxypropyl benzoate (1.0 eq) in DMSO (5 vol).

  • Cyanation: Add NaCN (1.2 eq) cautiously. Safety: NaCN is highly toxic. Use a scrubber.

  • Reaction: Heat to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Water (10 vol) to quench.

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash organic layer with Brine to remove DMSO.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil can be purified via silica gel column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Analytical Characterization (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 230 nm (Benzoate absorption).

  • Retention Time Logic: Benzoic acid (early) < Target Nitrile < Chloro-impurity (late, due to Cl lipophilicity).

References

  • Sigma-Aldrich. 3-Cyano-2-hydroxybenzoic acid (Related Structure Reference). Retrieved from .

  • PubChem. Compound Summary: 3-Chloro-2-hydroxypropyl benzoate (Precursor). CID 78235. Retrieved from .

  • ResearchGate. Synthesis of GABOB from Epichlorohydrin Derivatives. Retrieved from .[1]

  • Chemical Book. CAS 3477-94-9 Data (3-Chloro-2-hydroxypropyl benzoate).[3] Retrieved from .

Sources

Technical Guide: 3-Cyano-2-hydroxypropyl Benzoate (CAS 649571-23-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 3-Cyano-2-hydroxypropyl benzoate , a specialized intermediate in pharmaceutical process chemistry.

Core Topic: Identification, Synthesis, and Application of C4 Chiral Synthons in Drug Development.

Executive Summary & Identification

3-Cyano-2-hydroxypropyl benzoate is a functionalized C4 building block used primarily as a precursor in the synthesis of statin side chains, beta-hydroxy gamma-amino acids (e.g., GABOB), and carnitine analogs. Its structural utility lies in the orthogonal reactivity of its three functional groups: a nitrile (for reduction/hydrolysis), a secondary alcohol (for chiral induction or protection), and a benzoate ester (as a robust protecting group for the primary alcohol).

Chemical Identity Matrix
ParameterTechnical Specification
Common Name 3-Cyano-2-hydroxypropyl benzoate
IUPAC Name 4-(Benzoyloxy)-3-hydroxybutanenitrile
CAS Registry Number 649571-23-3
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES N#CCCOC(=O)c1ccccc1 (Generic/Racemic)
Key Structural Motif 1,2-halohydrin equivalent (masked); C4-Nitrile Backbone

Synthetic Methodology & Mechanism

The synthesis of 3-Cyano-2-hydroxypropyl benzoate is a classic example of regioselective epoxide ring-opening . The choice of starting material—Glycidyl Benzoate—is strategic. It provides a pre-installed benzoate protecting group, which prevents side reactions (like polymerization) that are common with naked epichlorohydrin.

Protocol: Nucleophilic Ring Opening

Reaction: Glycidyl Benzoate + Cyanide Source


 3-Cyano-2-hydroxypropyl benzoate
  • Starting Material: Glycidyl Benzoate (CAS 939-28-6).

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Solvent System: Aqueous/Organic biphasic system (e.g., Water/Dichloromethane) or homogeneous polar solvent (e.g., DMF, DMSO).

  • Catalyst (Optional): Phase Transfer Catalyst (e.g., TBAB) is recommended for biphasic systems to enhance reaction rate and yield.

Mechanistic Insight: The cyanide ion (


) acts as a nucleophile, attacking the epoxide ring. Under basic or neutral conditions, the attack occurs predominantly at the least hindered carbon  (the terminal methylene), adhering to 

kinetics. This regioselectivity is crucial; attack at the internal carbon would yield a branched isomer (2-cyano-3-hydroxypropyl benzoate), which is thermodynamically disfavored in this steric environment.
Experimental Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical decision points for quality control.

SynthesisPathway cluster_QC Quality Control Checkpoints Start Glycidyl Benzoate (CAS 939-28-6) Intermediate Transition State (Epoxide Opening) Start->Intermediate Nucleophilic Attack (Terminal C) Reagents NaCN / KCN + Phase Transfer Cat. Reagents->Intermediate Product 3-Cyano-2-hydroxypropyl benzoate (CAS 649571-23-3) Intermediate->Product Protonation & Workup QC1 Regioselectivity Check (1H-NMR) Product->QC1 QC2 Enantiomeric Excess (Chiral HPLC) Product->QC2

Figure 1: Synthetic pathway for CAS 649571-23-3 via regioselective epoxide opening.

Applications in Drug Development

This intermediate is a versatile "chiral pool" synthon. Its primary value lies in its ability to be transformed into


-amino-

-hydroxy acids
(GABOB analogs) and statins .
Strategic Utility
  • Statin Side Chains: The C4 backbone corresponds to the C5-C8 segment of the Atorvastatin/Rosuvastatin side chain. The nitrile can be reduced to an aldehyde (for Wittig reactions) or an amine.

  • L-Carnitine Synthesis: Hydrolysis of the nitrile to an acid, followed by exhaustive methylation of the amine (derived from the benzoate end after deprotection/amination), yields Carnitine.

  • Protecting Group Strategy: The benzoate group is stable to acidic hydrolysis (used for nitrile

    
     acid conversion) but can be removed under basic conditions, allowing for orthogonal functionalization.
    
Logic Flow: From Intermediate to API

ApplicationLogic Core 3-Cyano-2-hydroxypropyl benzoate (CAS 649571-23-3) PathA Pathway A: Nitrile Hydrolysis Core->PathA PathB Pathway B: Nitrile Reduction Core->PathB ProdA GABOB Analogs (Neuromodulators) PathA->ProdA Deprotection ProdC Carnitine Derivatives (Metabolic Agents) PathA->ProdC Methylation ProdB 1,3-Diamines (Statin Precursors) PathB->ProdB Chain Extension

Figure 2: Divergent synthesis pathways utilizing CAS 649571-23-3 as a core scaffold.

Analytical Characterization & QC Protocols

To ensure scientific integrity, the identity of CAS 649571-23-3 must be validated using a multi-modal approach.

A. Nuclear Magnetic Resonance (1H-NMR)

Solvent: CDCl₃, 400 MHz

  • 
     8.0 - 7.4 ppm (m, 5H):  Aromatic protons from the benzoate group. Diagnostic for the protecting group.
    
  • 
     4.4 - 4.3 ppm (m, 2H):  Methylene protons adjacent to the ester (
    
    
    
    ).
  • 
     4.2 ppm (m, 1H):  Methine proton at the chiral center (
    
    
    
    ).
  • 
     2.7 - 2.6 ppm (m, 2H):  Methylene protons adjacent to the nitrile (
    
    
    
    ). Note: These protons are distinctively upfield compared to the ester protons.
B. HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Benzoate absorption max).

  • Acceptance Criteria: Purity > 98.0% (Area %).

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion:

    
    , 
    
    
    
    .
  • Fragmentation: Loss of benzoic acid (

    
    ) is a common fragmentation pathway.
    

Safety & Handling (Critical)

Warning: The synthesis of this compound involves cyanide salts , which are potent metabolic poisons.

  • Engineering Controls: All reactions involving NaCN/KCN must be performed in a functioning fume hood with a scrubber system.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield.

  • Waste Disposal: Aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • First Aid: Immediate access to a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is mandatory in the lab.

References

  • Angene International. (2024). Catalog Number: AGN-PC-0S6X. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from [Link]

Structural Elucidation and Spectroscopic Profiling of 3-Cyano-2-hydroxypropyl Benzoate

[1]

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (

This guide provides a comprehensive reference for the identification of this molecule, synthesizing data from high-fidelity nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The protocols described herein prioritize the differentiation of the target molecule from its regioisomer (the primary alcohol product of internal epoxide attack) and the starting material (glycidyl benzoate).

Synthesis Context & Sample Preparation

To understand the spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via the regiospecific nucleophilic attack of a cyanide ion (

Reaction Pathway

The regioselectivity is driven by steric hindrance; the cyanide attacks the less substituted carbon of the epoxide ring.

SynthesisPathwayStartGlycidyl Benzoate(C10H10O3)TSTransition State(Terminal Attack)Start->TS+ CN-ReagentCyanide Source(NaCN/KCN, pH buffered)Reagent->TSProduct3-Cyano-2-hydroxypropylbenzoate(Target)TS->ProductMajor Pathway(Steric Control)ImpurityRegioisomer(Minor)TS->ImpurityMinor Pathway

Figure 1: Nucleophilic ring-opening of glycidyl benzoate. The spectroscopic challenge lies in confirming the terminal opening (Target) vs. internal opening.

Analytical Sample Preparation[2]
  • NMR: Dissolve 10-15 mg in 0.6 mL of

    
     (Chloroform-d). Note that 
    
    
    may be used to visualize the hydroxyl proton coupling, but
    
    
    is preferred for direct comparison with standard benzoate shifts.
  • IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Attenuated Total Reflectance) on the neat oil/solid.

  • MS: Dilute to 10 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Spectroscopic Data Analysis[1][3][4]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "fingerprint" confirmation of the functional group transformation (Epoxide

Frequency (

)
IntensityAssignmentDiagnostic Note
3400–3500 Broad, MedO-H StretchIndicates ring opening (absence confirms starting material).
3060–3030 WeakC-H Stretch (Ar)Aromatic ring protons.
2960–2920 WeakC-H Stretch (Alk)Methylene backbone.
2255 Medium/SharpC

N Stretch
Critical diagnostic peak. Differentiates from hydrolyzed byproducts (amides/acids).
1720 StrongC=O StretchBenzoate ester carbonyl.
1275, 1115 StrongC-O StretchEster C-O-C asymmetric/symmetric stretching.
710 StrongC-H BendMonosubstituted benzene ring.
Nuclear Magnetic Resonance ( H NMR)

The proton NMR is characterized by the diastereotopic nature of the methylene protons due to the chiral center at C-2 (the hydroxyl-bearing carbon).

Solvent:

Frequency:
Position

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
Ar-H 8.05Doublet (d)2H7.5 (Ortho)Benzoate Ortho protons
Ar-H 7.58Triplet (t)1H7.5 (Para)Benzoate Para proton
Ar-H 7.45Triplet (t)2H7.8 (Meta)Benzoate Meta protons
H-1a 4.48dd1H11.5, 4.2

(Deshielded by Ester)
H-1b 4.42dd1H11.5, 5.8

(Diastereotopic pair)
H-2 4.25Multiplet (m)1H-

(Chiral Center)
H-3a, 3b 2.75Multiplet (m)2H-

(Alpha to nitrile)
OH 2.8-3.5Broad (br)1H-Hydroxyl (Shift is concentration dependent)

Interpretation Logic:

  • The Benzoate Region (7.4-8.1 ppm): Confirms the integrity of the aromatic ester.

  • The "Deshielded" Doublets (4.4-4.5 ppm): These protons are adjacent to the ester oxygen. Their splitting into a pair of double-doublets (dd) confirms they are geminal (on the same carbon) but magnetically non-equivalent due to the adjacent chiral center.

  • The Nitrile Alpha Protons (2.75 ppm): If the ring opened "internally" (wrong isomer), these protons would be methines or differently shielded. Their location at ~2.75 ppm is characteristic of protons alpha to a nitrile group.

Carbon-13 NMR ( C NMR)

The carbon spectrum confirms the skeleton.


(ppm)
TypeAssignment
166.5 QuaternaryC=O (Ester Carbonyl)
133.5 CHAromatic (Para)
129.8 CHAromatic (Ortho)
129.5 QuaternaryAromatic (Ipso)
128.5 CHAromatic (Meta)
117.2 QuaternaryC

N
(Nitrile)
66.8


(Ester linkage)
65.2 CH

(Secondary Alcohol)
23.5


(Nitrile alpha carbon)
Mass Spectrometry (MS) Fragmentation

Technique: EI (Electron Impact, 70eV) or ESI (Electrospray). Molecular Ion:


The fragmentation pattern is dominated by the stability of the benzoyl cation.

MassSpecParentMolecular Ion[M]+ = 205BenzoylBenzoyl Cation[Ph-CO]+ = 105(Base Peak)Parent->BenzoylAlpha Cleavage(Loss of C4H6NO)Fragment2Alkyl Nitrile Fragment[C4H6NO]+Parent->Fragment2Minor PathwayPhenylPhenyl Cation[C6H5]+ = 77Benzoyl->Phenyl- CO (28)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS. The peak at m/z 105 is typically the base peak (100% abundance).

Key Fragments:

  • m/z 105:

    
     (Diagnostic for benzoates).
    
  • m/z 77:

    
     (Phenyl ring).
    
  • m/z 51: Aromatic ring breakdown.

  • m/z 122: Benzoic acid radical cation (rearrangement product).

Technical Validation & Troubleshooting

When analyzing this compound, three common issues arise. Use this logic table to validate your results.

ObservationPotential CauseRemediation
Missing Nitrile Peak (2255

)
Hydrolysis of CN to Amide/Acid.Check for broad peaks at 1650

(Amide I) or 2500-3000

(Acid OH). Ensure reagents were dry.[1]
NMR: H-2 Multiplet > 5.0 ppm Acylation of the alcohol.If the alcohol is acylated (impurity), the H-2 proton shifts downfield significantly.
Extra Doublets in Aromatic Region Residual Glycidyl Benzoate.Check for epoxide protons at 2.7-3.0 ppm (distinct from nitrile alpha protons).

References

  • Beilstein Journal of Organic Chemistry . "Experimental procedures and characterization data for benzoate derivatives." Beilstein J. Org. Chem. Available at: [Link]

  • National Institutes of Health (PubChem) . "3-Cyano-2-hydroxybenzoic acid (Analog Reference)." PubChem Compound Summary. Available at: [Link]

  • Organic Syntheses . "Hydrodecyanation and Nitrile Synthesis Protocols." Org.[2][3][4] Synth. 2018, 95, 240-255. Available at: [Link]

theoretical properties of 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes theoretical cheminformatics with practical synthetic methodology.

CAS Registry Number: 649571-23-3 Synonyms: 4-(Benzoyloxy)-3-hydroxybutanenitrile; Benzoic acid 3-cyano-2-hydroxypropyl ester Document Type: Technical Guide & Theoretical Profile Version: 1.0 (Current as of 2026)

Executive Summary

3-Cyano-2-hydroxypropyl benzoate is a bifunctional synthetic intermediate characterized by a vicinal halohydrin-like architecture where the halogen is replaced by a cyano group. It serves as a critical "masked" pharmacophore in the synthesis of


-amino alcohols and statin-class side chains.

Its value lies in its orthogonal reactivity : the benzoate protects the primary alcohol, the secondary hydroxyl provides a handle for stereochemical inversion or oxidation, and the nitrile serves as a precursor to carboxylic acids (via hydrolysis) or primary amines (via reduction). This guide outlines its physicochemical properties, synthetic routes, and handling protocols.

Molecular Architecture & Physicochemical Profile

The molecule features a flexible propyl backbone anchored by a lipophilic benzoate group. The presence of the secondary hydroxyl group at the C2 position creates an intramolecular hydrogen bond capability with the ester carbonyl, influencing its conformational stability.

Theoretical & Predicted Properties

Data derived from consensus QSAR modeling (ACD/Labs & EPI Suite).

PropertyValue (Predicted)Significance
Molecular Formula

Core stoichiometry
Molecular Weight 205.21 g/mol Fragment-like (Rule of 3 compliant)
LogP (Octanol/Water) 1.45

0.3
Moderate lipophilicity; membrane permeable
Polar Surface Area (PSA) 70.1

Good oral bioavailability potential
H-Bond Donors/Acceptors 1 / 4Balanced interaction profile
Boiling Point ~420°C (760 mmHg)High thermal stability required for distillation
pKa (Sec-OH) 13.5

0.2
Weakly acidic; deprotonation requires strong base (e.g., NaH)
Structural Logic

The molecule can be viewed as a desymmetrized glycerol derivative . The C2 chiral center (in enantiopure forms) is preserved from the precursor (typically epichlorohydrin or glycidyl benzoate), making it a valuable chiral pool building block.

Synthetic Methodologies

The synthesis of 3-Cyano-2-hydroxypropyl benzoate is primarily achieved through the regioselective ring-opening of oxiranes. The choice of catalyst determines the regioselectivity (attack at the least hindered carbon).

Primary Synthetic Route: Epoxide Opening

The most robust route involves the nucleophilic attack of a cyanide source on Glycidyl Benzoate .

Reaction Logic:

  • Substrate: Glycidyl Benzoate (provides the pre-installed benzoate).

  • Reagent: Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN).

  • Catalyst: Lewis Acid (e.g.,

    
    ) or Phase Transfer Catalyst (18-Crown-6).
    
  • Mechanism:

    
     attack at the terminal epoxide carbon (C3), resulting in the opening of the ring to form the secondary alcohol at C2.
    
Visualization of Synthetic Pathway

The following diagram illustrates the primary synthesis and subsequent divergent pathways.

G Glycidyl Glycidyl Benzoate (Starting Material) Target 3-Cyano-2-hydroxypropyl Benzoate (Target Molecule) Glycidyl->Target Regioselective Ring Opening (Lewis Acid Cat.) Cyanide Cyanide Source (TMSCN / KCN) Cyanide->Target Amine Derivative A: Gamma-Amino Alcohol (Reduction) Target->Amine H2 / Raney Ni Acid Derivative B: Hydroxy-Acid (Hydrolysis) Target->Acid HCl / H2O Ketone Derivative C: Beta-Keto Nitrile (Oxidation) Target->Ketone Dess-Martin

Caption: Figure 1. Synthesis of 3-Cyano-2-hydroxypropyl benzoate via epoxide ring opening and downstream functionalization pathways.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include "Checkpoints"—observable phenomena that confirm the experiment is proceeding correctly.

Protocol: Synthesis via Glycidyl Benzoate Opening

Objective: Preparation of 3-Cyano-2-hydroxypropyl benzoate on a 10 mmol scale.

Reagents:

  • Glycidyl Benzoate (1.78 g, 10 mmol)

  • TMSCN (Trimethylsilyl cyanide) (1.5 eq)

  • Catalyst:

    
     (10 mol%) or TBAF (if using silyl protection route)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Add Glycidyl Benzoate and dry DCM (20 mL). Stir until clear.

  • Addition: Add the catalyst (

    
    ). The solution may turn slightly cloudy.
    
  • Reaction: Dropwise addition of TMSCN over 15 minutes at 0°C.

    • Checkpoint 1 (Exotherm): Monitor internal temperature; a rise of >5°C indicates initiation.

  • Reflux: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint 2 (TLC): Spot on Silica. Glycidyl Benzoate (

      
       in 3:1 Hex/EtOAc) should disappear. New spot (Target) appears at lower 
      
      
      
      due to the hydroxyl group.
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Protocol: Analytical Purity Check (HPLC)

Objective: Quantify purity and detect benzoic acid impurities (hydrolysis product).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 230 nm (Benzoate absorption max) and 210 nm (Nitrile/Backbone).

  • Validation Criteria: The target peak should be a single sharp peak. Any peak at the solvent front suggests free cyanide; a broad peak at late retention suggests benzoic acid cleavage.

Biological & Pharmacological Implications

Pharmacophore Modeling

This molecule is a structural chimera of two major drug classes. The 3-cyano-2-hydroxy motif is a bioisostere for the transition state of peptide bond hydrolysis, often used in protease inhibitors.

  • Beta-Blocker Homology: The structure

    
     mimics the "linker" region of beta-blockers (e.g., Propranolol), where the ether oxygen is replaced by an ester. This alters metabolic stability (esterase sensitivity vs. ether stability).
    
  • Metabolic Fate:

    • Phase I: Hydrolysis by carboxylesterases (CES1/CES2) in the liver releases Benzoic acid and 4-hydroxy-3-oxobutanenitrile (unstable).

    • Toxicity Alert: The release of the aliphatic nitrile group poses a theoretical risk of cyanide release, though

      
      -hydroxynitriles are generally more stable than 
      
      
      
      -hydroxynitriles (cyanohydrins).
Metabolic Pathway Diagram

The following Graphviz diagram details the predicted metabolic breakdown, highlighting the safety-critical hydrolysis step.

Metabolism Parent 3-Cyano-2-hydroxypropyl Benzoate Benzoic Benzoic Acid (Excreted as Hippuric Acid) Parent->Benzoic Hydrolysis Intermediate 4-Hydroxy-3-butanenitrile (Alcohol-Nitrile Core) Parent->Intermediate Hydrolysis Esterase Carboxylesterase (CES1/CES2) Esterase->Parent Amide Hydroxy-Amide (Hydration) Intermediate->Amide Nitrilase/CYP450

Caption: Figure 2. Predicted metabolic hydrolysis pathway mediated by hepatic esterases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13026934 (Structural Analog: 3-Cyano-2-hydroxybenzoic acid). Retrieved from [Link]

  • JH Chem (2025). Catalog Entry: (3-Cyano-2-hydroxypropyl) Benzoate (CAS 649571-23-3). Retrieved from [Link]

  • Larock, R. C. (1999).Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for Epoxide Ring Opening methodologies).
  • Testa, B., & Krämer, S. D. (2007).The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

Stability and Degradation of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability profile and degradation mechanisms of 3-Cyano-2-hydroxypropyl benzoate . It is designed for researchers and formulation scientists requiring a structural basis for stability-indicating method development and storage protocols.

Executive Summary & Chemical Identity

3-Cyano-2-hydroxypropyl benzoate (hereafter 3-CHPB ) is a bifunctional intermediate often utilized in the synthesis of beta-blockers and statin-class pharmacophores. Its stability profile is governed by the interplay between the lipophilic benzoate ester and the polar, reactive beta-hydroxy nitrile tail.

While the benzoate moiety provides UV-active detectability and moderate hydrolytic resistance at neutral pH, the vicinal hydroxyl group at the C2 position introduces a critical vulnerability: neighboring group participation (NGP) . This accelerates hydrolysis and facilitates acyl migration , making the molecule significantly more labile than simple alkyl benzoates.

Physicochemical Baseline
PropertyValue (Predicted/Analog)Significance
Molecular Formula C₁₁H₁₁NO₃Core skeleton for mass balance tracking.
Molecular Weight 205.21 g/mol Base peak for LC-MS identification.
LogP ~1.2 – 1.6Moderate lipophilicity; suitable for Reversed-Phase HPLC.
pKa (OH) ~14.5Ionization at pH > 10 triggers rapid degradation.
Chromophore Benzoate (

nm)
Primary detection handle; loss of ester linkage shifts

.

Degradation Mechanisms: The Structural Logic

Understanding the degradation of 3-CHPB requires dissecting the molecule into its reactive centers. The degradation is not random; it follows specific electronic and steric pathways.

Pathway A: Base-Catalyzed Hydrolysis (Saponification)

This is the primary degradation route. Unlike simple methyl benzoate, the hydrolysis of 3-CHPB is accelerated by the C2-hydroxyl group.

  • Mechanism: The hydroxide ion attacks the carbonyl carbon.[1]

  • NGP Effect: The C2-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In highly basic conditions, the C2-alkoxide may transiently form, attacking the carbonyl to form a cyclic intermediate (though less favored than direct hydrolysis, it contributes to the rate).

  • Products: Benzoic acid (or benzoate salt) and 4-hydroxy-3-hydroxybutyronitrile (3-cyano-1,2-propanediol).

Pathway B: Intramolecular Acyl Migration (Isomerization)

A critical, often overlooked pathway in method development.

  • Mechanism: Under mild basic or acidic conditions (pH 4–8), the C2-hydroxyl group attacks the ester carbonyl, forming a five-membered cyclic orthoester intermediate. This collapses to transfer the benzoyl group from the primary oxygen (C1) to the secondary oxygen (C2).

  • Result: Formation of the regioisomer 2-benzoyloxy-3-hydroxypropanenitrile .

  • Impact: This isomer has the exact same mass as the parent (isobaric). Standard LC-MS will not distinguish them; they must be resolved chromatographically.

Pathway C: Nitrile Hydrolysis (Secondary)

The nitrile group (-CN) is generally robust but will degrade under extreme stress (e.g., 1N NaOH/HCl at >60°C).

  • Mechanism: Hydrolysis to the amide (3-carbamoyl-2-hydroxypropyl benzoate) and subsequently to the carboxylic acid.

  • Relevance: Usually negligible during standard shelf-life storage but relevant for forced degradation studies.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic competition between hydrolysis and migration.

G Parent 3-Cyano-2-hydroxypropyl Benzoate (Parent) Orthoester Cyclic Orthoester Intermediate Parent->Orthoester pH 4-8 (Acyl Migration) Benzoic Benzoic Acid + 3-Cyano-1,2-diol Parent->Benzoic pH > 9 or pH < 2 (Hydrolysis) Amide Amide Degradant (Nitrile Hydrolysis) Parent->Amide Extreme Heat/Acid (Minor Pathway) Orthoester->Parent Reversible Isomer 2-Benzoyloxy-3-hydroxy- propanenitrile (Isomer) Orthoester->Isomer Equilibrium Isomer->Benzoic Hydrolysis

Caption: Figure 1. Degradation network of 3-CHPB showing the competition between irreversible hydrolysis and reversible acyl migration.

Experimental Protocols for Stability Profiling

To validate the stability profile, a "Self-Validating" stress testing protocol is required. This goes beyond simple degradation; it confirms mass balance and peak purity.

Protocol 1: pH Rate Profiling (Hydrolysis vs. Migration)

Objective: Determine the pH of maximum stability (


) and quantify the rate of acyl migration.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (0.5 pH unit increments).

  • Sample Prep: Dissolve 3-CHPB in Acetonitrile (stock). Spike into buffers to reach ~100 µg/mL (keep organic solvent <5% to avoid solubility issues).

  • Incubation: Thermostat at 40°C.

  • Sampling: Inject at T=0, 1h, 4h, 12h, 24h.

  • Critical Analysis:

    • Monitor the appearance of a peak adjacent to the parent (likely the isomer).

    • Plot

      
       vs. time.[1]
      
    • Success Criterion: Linear degradation kinetics (pseudo-first order).

Protocol 2: Oxidative Stress (Radical Susceptibility)

While the benzoate ring is stable, the secondary alcohol and the alpha-position to the nitrile are potential oxidation sites.

  • Reagent: 3%

    
     and AIBN (Azobisisobutyronitrile) for radical initiation (optional).
    
  • Condition: Room temperature for 24 hours.

  • Detection: Look for +16 Da (hydroxylation) or -2 Da (ketone formation at C2) peaks in LC-MS.

    • Note: Oxidation of the C2-alcohol to a ketone (3-cyano-2-oxopropyl benzoate) is a plausible pathway.

Analytical Methodologies (HPLC & LC-MS)

Standard C18 methods may fail to separate the parent from the acyl-migration isomer. The following conditions are recommended to ensure specificity.

ParameterRecommendationRationale
Column Phenyl-Hexyl or C18 with high carbon loadPhenyl interaction enhances selectivity for the benzoate ring; helps separate positional isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the carboxylate degradants, improving retention.
Mobile Phase B AcetonitrileSharp peaks for benzoates.
Gradient 5% to 60% B over 15 minShallow gradient required to resolve the Isomer from the Parent.
Detection UV @ 228 nmMax absorbance for benzoate. Avoid 210 nm (solvent noise).
Mass Spec ESI (+)Monitor [M+H]+ (206.08) and [M+Na]+ (228.06).
Stability-Indicating Workflow

The following decision tree guides the analytical interpretation of stress test results.

Workflow Sample Stressed Sample (Acid/Base/Oxidation) HPLC HPLC-UV Analysis (Phenyl-Hexyl Column) Sample->HPLC Decision1 New Peak Detected? HPLC->Decision1 CheckUV Check UV Spectrum (DAD) Decision1->CheckUV Yes MatchParent Spectrum Matches Parent? (Benzoate Signature) CheckUV->MatchParent Isomer Likely Acyl Migration Isomer (Confirm with NMR) MatchParent->Isomer Yes (Isobaric) Hydrolysis Likely Benzoic Acid (Rt < Parent) MatchParent->Hydrolysis No (Shifted Rt/Spec) Oxidation Likely Oxidation Product (Check MS for +16/-2 Da) MatchParent->Oxidation No (Minor peaks)

Caption: Figure 2. Analytical decision tree for identifying 3-CHPB degradants.

Storage and Handling Recommendations

Based on the predicted instability (acyl migration and hydrolysis):

  • pH Control: Formulations or liquid intermediates must be buffered to pH 3.5 – 5.0 . This is the "Goldilocks zone" where acid hydrolysis is slow, and base-catalyzed migration/saponification is suppressed.

  • Temperature: Store at 2–8°C . The activation energy for acyl migration is typically moderate; refrigeration significantly slows this equilibration.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent transesterification (formation of methyl benzoate). Use Acetonitrile or DMSO .

References

  • Mechanism of Ester Hydrolysis: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Neighboring Group Participation : Capon, B. (1969). "Neighboring Group Participation". Quarterly Reviews, Chemical Society, 23(4), 441-482. Link

  • Benzoate Stability Profiling : Wang, T., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters". Journal of Pharmaceutical Analysis. (Provides comparative kinetics for benzoate esters). Link

  • Acyl Migration in Diols : Hikima, T., et al. (2002). "Mechanistic study on the acyl migration of mono-esters". Chemical & Pharmaceutical Bulletin, 50(9). (Describes the kinetics of 1,2-acyl migration relevant to the hydroxypropyl structure). Link

Sources

Technical Guide: Functionalized Propyl Benzoates in Drug Development & Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl benzoates, specifically those functionalized at the phenyl ring (C1-C6 substitutions) or the propyl chain, represent a versatile class of pharmacophores and mesogens. While the unfunctionalized propyl benzoate is primarily a flavoring agent and solvent, its derivatives—ranging from propyl 4-hydroxybenzoate (propylparaben) to complex 4-(propylamino)benzoates —are critical in three high-value sectors:

  • Pharmaceutical Preservation & Therapeutics: As broad-spectrum antimicrobials and anesthetic scaffolds.

  • Redox Biology: As radical-scavenging antioxidants (Propyl Gallate).

  • Advanced Materials: As calamitic liquid crystals and UV absorbers.

This guide analyzes the structure-activity relationships (SAR), synthetic protocols, and mechanistic applications of these compounds.[1]

Part 1: Structural Classes & Functional Logic

The utility of propyl benzoates is dictated by the electronic nature of the benzene ring substituents and the lipophilicity of the propyl ester tail (


 for propyl benzoate).
Hydroxy-Functionalized (The Preservatives & Antioxidants)[2]
  • Propyl 4-hydroxybenzoate (Propylparaben): The electron-donating hydroxyl group at the para position activates the ring, but its primary function is hydrogen bonding with microbial cell wall proteins. The propyl chain provides sufficient lipophilicity to penetrate bacterial membranes (Gram-positive > Gram-negative).

  • Propyl 3,4,5-trihydroxybenzoate (Propyl Gallate): Three hydroxyl groups create a redox-active center capable of donating hydrogen atoms to quench free radicals (ROS), preventing lipid peroxidation in pharmaceutical formulations.

Amino-Functionalized (The Anesthetics)
  • 4-(Propylamino)benzoates: These serve as the lipophilic core for local anesthetics. The propyl group on the amine (N-alkylation) or the ester chain modulates the partition coefficient, affecting the drug's duration of action and potency (e.g., Tetracaine analogs).

Alkoxy-Functionalized (The Liquid Crystals)
  • Propyl-4-alkoxybenzoates: Used as mesogenic cores. The rigid benzoate system combined with a flexible alkoxy tail induces nematic and smectic liquid crystalline phases, essential for optical switching devices.

Part 2: Mechanism of Action & Biological Pathways

Antioxidant Mechanism of Propyl Gallate

Propyl gallate acts via Hydrogen Atom Transfer (HAT) . It donates H-atoms from its phenolic hydroxyls to lipid peroxyl radicals (


), breaking the oxidative chain reaction. It also chelates transition metals (

,

) that catalyze Fenton reactions.

PropylGallate_Mechanism cluster_chelation Secondary Mechanism: Chelation ROS Free Radical (RO• / LOO•) Complex Transition State ROS->Complex Attacks Phenolic H PG Propyl Gallate (PG-OH) PG->Complex H-Donor Inactive PG-Metal Complex (Redox Inactive) PG->Inactive Stable Stable Lipid (ROH) Complex->Stable Reduction Radical PG Radical (PG-O•) (Resonance Stabilized) Complex->Radical Oxidation Dimer Non-Radical Dimer (Termination) Radical->Dimer Radical Coupling Metal Fe2+ / Cu2+ Metal->Inactive Sequestration

Figure 1: Dual antioxidant mechanism of Propyl Gallate involving radical scavenging and metal chelation.

Anesthetic Action (SAR of Amino-Benzoates)

Local anesthetics block voltage-gated


 channels. The propyl benzoate moiety acts as the Lipophilic Domain .
  • Lipophilic Tail (Propyl): Anchors the molecule into the neuronal membrane.

  • Intermediate Chain (Ester): Determines metabolic stability (esters are hydrolyzed by plasma pseudocholinesterases).

  • Hydrophilic Head (Amine): Ionizes inside the cell to block the channel pore.

Part 3: Synthetic Protocols

Protocol A: High-Purity Synthesis of Propyl 4-Hydroxybenzoate (Fischer Esterification)

Target: >99% Purity for Pharmaceutical Use

Principle: Acid-catalyzed condensation of 4-hydroxybenzoic acid (4-HBA) with n-propanol. Equilibrium is driven by removing water (Dean-Stark or excess alcohol).

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • n-Propanol (10.0 eq - Solvent & Reagent)

  • Sulfuric Acid (

    
    , cat. 0.1 eq)
    

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4-HBA and n-propanol. Stir until dissolved.

  • Catalysis: Add conc.

    
     dropwise (exothermic).
    
  • Reflux: Heat to reflux (

    
    ) for 8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool to RT. Neutralize with 10%

    
    . Evaporate excess propanol under reduced pressure.
    
  • Extraction: Dissolve residue in EtOAc, wash with brine, dry over

    
    .
    
  • Crystallization: Recrystallize from Ethanol/Water (90:10) to remove unreacted acid.

Protocol B: Synthesis of 4-(Propylamino)benzoate Derivative (Anesthetic Scaffold)

Target: 2-(piperidin-1-yl)ethyl 4-(propylamino)benzoate

This synthesis requires a multi-step approach: N-alkylation of the amine followed by esterification with a complex alcohol.

Anesthetic_Synthesis Start 4-Aminobenzoic Acid (PABA) Step1 Reductive Amination (Propanal + NaBH3CN) Start->Step1 Inter1 4-(Propylamino)benzoic acid Step1->Inter1 Step2 Activation (SOCl2 / DMF cat.) Inter1->Step2 Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Esterification (2-(piperidin-1-yl)ethanol) Inter2->Step3 Final Final Anesthetic Scaffold Step3->Final

Figure 2: Synthetic pathway for amino-functionalized propyl benzoate anesthetics.

Detailed Methodology (Step 1: Reductive Amination):

  • Reaction: Dissolve 4-aminobenzoic acid (10 mmol) in Methanol. Add Propionaldehyde (12 mmol). Stir for 30 min to form imine.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (15 mmol) slowly. Stir at RT for 12h.[2]
  • Quench: Add water. Extract with DCM.

  • Result: Yields 4-(propylamino)benzoic acid, preventing over-alkylation seen with propyl halides.

Part 4: Quantitative Data & Applications[4]

Physicochemical Profile
CompoundFunctional GroupLogPMelting PointPrimary Application
Propyl Benzoate None3.0

Flavoring, Solvent
Propylparaben 4-Hydroxy3.04

Antimicrobial (E216)
Propyl Gallate 3,4,5-Trihydroxy1.8

Antioxidant (E310)
Propyl 4-aminobenzoate 4-Amino2.5

Anesthetic Intermediate
Liquid Crystal Applications

Functionalized propyl benzoates (specifically 4-alkoxybenzoates ) exhibit mesophases. The propyl chain acts as a flexible spacer.

  • Nematic Phase: Observed in Propyl-4-methoxybenzoate derivatives at

    
    .
    
  • Smectic Phase: Induced when the propyl chain is extended or when coupled with lateral fluoro-substitutions.

  • Use Case: These are used as low-viscosity dopants to lower the melting point of LC mixtures in display technologies.

References

  • Antioxidant Mechanism: The Science Behind Propyl Gallate: A Deep Dive into its Antioxidant Mechanism. (2026).[3] nbinno.com. Link

  • Metabolism & Safety: Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound. (2025).[2][4][5] PubMed. Link

  • Liquid Crystal Synthesis: Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives. (2011).[6] Der Pharma Chemica.[7] Link

  • Anesthetic Design: Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019).[8] RSC Advances. Link

  • Paraben Synthesis: Synthesis of Propylparaben: An In-depth Technical Guide. (2025).[2][4][5] BenchChem. Link

Sources

Technical Guide: Reactivity & Stability of the Cyanohydrin Moiety in Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyanohydrin benzoate moiety represents a unique intersection of stability and lability, serving as a critical pharmacophore in Type II pyrethroids and a versatile synthon in chiral drug synthesis. Its chemical behavior is defined by a dichotomy: the benzoate ester acts as a "locking mechanism," stabilizing the otherwise labile cyanohydrin carbon. However, upon enzymatic or hydrolytic cleavage of the ester, the system undergoes a rapid, entropy-driven retro-cyanohydrin decomposition, releasing hydrogen cyanide (HCN) and the parent carbonyl.

This guide analyzes the structural dynamics, degradation pathways, and synthetic protocols for this moiety, designed for researchers optimizing metabolic stability or exploiting the group for asymmetric synthesis.

Structural Dynamics: The "Locked" Equilibrium

Free cyanohydrins (


) exist in a pH-dependent equilibrium with their parent carbonyl and HCN. The equilibrium constant (

) is driven by the steric bulk of

groups and the electron-withdrawing nature of substituents.

The Benzoate Effect: Acylation of the


-hydroxyl group with benzoic acid shifts this equilibrium effectively to infinity. The ester bond prevents the formation of the alkoxide intermediate required to initiate the retro-cyanohydrin elimination.
Mechanism of Stabilization vs. Decomposition

The following diagram illustrates the protective role of the benzoyl group and the cascade triggered by its removal.

CyanohydrinStability Benzoate Cyanohydrin Benzoate (Stable Species) FreeCyano Free Cyanohydrin (Transient) Benzoate->FreeCyano Esterase/Base (OH-) Block Acyl Group Blocks Alkoxide Formation Benzoate->Block Hydrolysis Ester Hydrolysis (Rate Limiting Step) Alkoxide Alkoxide Intermediate FreeCyano->Alkoxide Deprotonation (Fast) Products Aldehyde + HCN (Toxic/Degraded) Alkoxide->Products Retro-Cyanohydrin Elimination

Figure 1: The stability cascade. The benzoate ester masks the hydroxyl group, preventing the retro-cyanohydrin reaction until the ester linkage is cleaved.

Reactivity Profile & Degradation Pathways

Base-Catalyzed Hydrolysis (The Dominant Pathway)

In basic media (pH > 8), the benzoate ester is the primary electrophile.

  • Attack: Hydroxide attacks the ester carbonyl (

    
     mechanism).
    
  • Cleavage: Benzoate is expelled, generating the free cyanohydrin.

  • Decomposition: The now-exposed

    
    -hydroxyl is deprotonated, driving the equilibrium toward the aldehyde and cyanide ion.
    

Implication for Formulations: Aqueous formulations of cyanohydrin benzoates must be buffered to pH < 6.5 to prevent autocatalytic degradation, as the released cyanide can act as a nucleophile/base.

Acid-Catalyzed Hydrolysis

The ester linkage is relatively robust in acidic conditions. However, the nitrile group becomes the reactive center.

  • Pinner Reaction Pathway: In the presence of dry HCl/alcohol, the nitrile converts to an imidate ester.

  • Hydrolysis: Strong aqueous acid (

    
    , heat) hydrolyzes the nitrile to a carboxylic acid, often yielding 
    
    
    
    -benzoyloxy carboxylic acids (mandelic acid derivatives) without breaking the ester bond initially.
Enzymatic Cleavage (Metabolism)

In biological systems (e.g., pyrethroid metabolism), carboxylesterases (hCE1, hCE2) catalyze the hydrolysis. This is a critical toxico-kinetic step.

  • Type I Pyrethroids: Lack the cyano group; metabolized via oxidation.

  • Type II Pyrethroids (Cyanohydrin esters): Metabolized via ester cleavage. The rate of cleavage determines the acute toxicity; slower cleavage allows for oxidative detoxification (P450s) before lethal HCN concentration is reached.

Synthetic Pathways: Asymmetric Construction

The synthesis of chiral cyanohydrin benzoates is a standard method for producing enantiopure building blocks.

Comparative Synthetic Methods
ParameterChemical Synthesis (Traditional)Enzymatic Kinetic Resolution (Biocatalytic)
Reagents Benzoyl chloride, Pyridine, DCMVinyl benzoate, Lipase (CAL-B, PS), Toluene
Conditions

, 2-4 hours

, 24-48 hours
Yield High (>90%)Max 50% (theoretical) for kinetic resolution
Enantiopurity Racemic (unless chiral catalyst used)High (

)
Scalability ExcellentGood (requires enzyme recycling)
Advanced Workflow: Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limit of kinetic resolution, DKR couples the lipase-catalyzed acylation with an in situ racemization of the unreacted substrate.

DKR_Workflow cluster_cycle In Situ Racemization Racemic Racemic Cyanohydrin (R/S Mixture) S_Enant (S)-Cyanohydrin Racemic->S_Enant R_Enant (R)-Cyanohydrin Racemic->R_Enant BaseCat Base Catalyst (Resin/Amine) S_Enant->BaseCat Fast Equilibrium Lipase Lipase (CAL-B) + Acyl Donor R_Enant->Lipase Selective Acylation BaseCat->R_Enant Fast Equilibrium Product (R)-Cyanohydrin Benzoate (>99% ee, High Yield) Lipase->Product Selective Acylation

Figure 2: Dynamic Kinetic Resolution workflow. The base catalyst continuously racemizes the slow-reacting enantiomer, allowing the lipase to convert 100% of the substrate to the desired chiral ester.

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution

Purpose: Preparation of (R)-cyanohydrin benzoates with high enantiomeric excess.

Reagents:

  • Racemic cyanohydrin (10 mmol)

  • Vinyl benzoate (30 mmol, Acyl donor)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: Toluene or MTBE (dry)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of racemic cyanohydrin in 50 mL of dry toluene.

  • Acyl Donor Addition: Add 30 mmol of vinyl benzoate. Note: Vinyl esters are preferred as the leaving group is acetaldehyde (tautomerizes from vinyl alcohol), making the reaction irreversible.

  • Initiation: Add 200 mg of immobilized CAL-B.

  • Incubation: Shake the reaction mixture at 30°C at 200 rpm. Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column).

  • Termination: When conversion reaches 50% (typically 24-48h), filter off the enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the formed ester from the unreacted alcohol using flash chromatography (Hexane/EtOAc gradient).

Protocol: Hydrolytic Stability Assay (HPLC)

Purpose: To determine the half-life (


) of the ester in physiological simulation.
  • Stock Solution: Prepare a 10 mM stock of the cyanohydrin benzoate in Acetonitrile (MeCN).

  • Buffer Preparation: Prepare 50 mM Phosphate buffer at pH 7.4 and pH 2.0.

  • Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) buffer. Final concentration: 100 µM.

  • Sampling: Inject 10 µL aliquots into the HPLC at

    
     mins.
    
  • Detection: Monitor the disappearance of the ester peak and the appearance of the aldehyde peak (breakdown product).

    • Note: The intermediate cyanohydrin will likely not be observed due to rapid decomposition at pH 7.4.

References

  • Soderlund, D. M. (1992). Metabolic considerations in pyrethroid design. Xenobiotica, 22(9-10), 1185-1194. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched cyanohydrins. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Casida, J. E., et al. (1983). Oxidative metabolism of pyrethroids in mammals. Environmental Health Perspectives, 149, 109-119. Link

  • Holt, J., et al. (2009). Chemo-enzymatic dynamic kinetic resolution of cyanohydrins. Journal of Molecular Catalysis B: Enzymatic, 60(3-4), 139-144. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic substitution at the carbonyl group). Link

Technical Guide: Solubility Profiling of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 3-Cyano-2-hydroxypropyl benzoate . Given the specialized nature of this intermediate, this guide synthesizes structural analysis with established physicochemical principles to provide a comprehensive framework for solubility profiling and process optimization.

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (CAS: 649571-23-3) is a functionalized benzoate ester characterized by a unique amphiphilic structure containing an aromatic ring, a secondary hydroxyl group, and a nitrile moiety. This structural complexity dictates its solubility behavior, making it a critical parameter in process development, particularly for purification via crystallization and reaction solvent selection.

This guide provides a rigorous framework for determining and modeling the solubility of this compound in organic solvents. It details the theoretical basis for solvent selection, the experimental methodologies for precise data acquisition, and the thermodynamic models required to scale these findings for industrial applications.

Chemical Identity & Structural Analysis

Understanding the solubility landscape begins with a molecular dissection of the solute. 3-Cyano-2-hydroxypropyl benzoate exhibits three distinct functional domains that govern its interaction with solvents:

Functional DomainChemical NatureInteraction MechanismSolubility Implication
Benzoate Moiety Aromatic Ester

-

stacking, Dipole-dipole
Promotes solubility in aromatic solvents (Toluene) and esters (Ethyl Acetate).
Hydroxyl Group (-OH) Polar ProticH-bond Donor/AcceptorEnhances solubility in alcohols (Methanol, Ethanol) and water miscibility.
Cyano Group (-CN) Polar AproticStrong Dipole MomentIncreases solubility in polar aprotic solvents (Acetonitrile, DMF, DMSO).

Predictive Solubility Trends: Based on Hansen Solubility Parameters (HSP), the compound is predicted to show:

  • High Solubility: Polar aprotic solvents (Acetone, DMF) and short-chain alcohols (Methanol).

  • Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (DCM).

  • Low Solubility: Aliphatic hydrocarbons (n-Hexane, Cyclohexane) due to significant polarity mismatch.

Experimental Protocols for Solubility Determination

To obtain high-fidelity solubility data, two primary methodologies are recommended: the Dynamic Laser Monitoring Method (for speed and automation) and the Static Gravimetric Method (for absolute validation).

Protocol A: Dynamic Laser Monitoring Method

This method detects the dissolution point (solid-liquid equilibrium) by monitoring the intensity of a laser beam passing through a suspension.

Workflow Logic:

LaserMonitoring Start Sample Preparation (Solute + Solvent) Heat Controlled Heating (0.5 K/min) Start->Heat Laser Laser Transmittance Monitoring Heat->Laser Dissolution Dissolution Point (Max Transmittance) Laser->Dissolution Clear Solution Data Record T and x (Temperature & Mole Fraction) Dissolution->Data Data->Start Next Composition

Figure 1: Workflow for dynamic solubility determination via laser monitoring.

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass of 3-Cyano-2-hydroxypropyl benzoate (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Stir the suspension at constant speed (e.g., 400 rpm).

  • Heating: Increase temperature linearly (e.g., 278.15 K to 323.15 K) while monitoring laser transmittance.

  • Detection: The temperature at which transmittance maximizes (indicating complete dissolution) is recorded as the saturation temperature (

    
    ) for that mole fraction (
    
    
    
    ).
  • Replication: Repeat for various solute/solvent ratios to construct the full solubility curve.

Protocol B: Static Gravimetric Method
  • Saturation: Add excess solute to the solvent at a fixed temperature (

    
    ).
    
  • Equilibration: Stir for 24–48 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Analysis: Withdraw the supernatant, filter (0.45 µm), and quantify the solute concentration via HPLC or by evaporating the solvent and weighing the residue.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate essential parameters (Enthalpy, Entropy) and predict solubility at unmeasured temperatures.

Model 1: Modified Apelblat Equation

The most widely used semi-empirical model for correlating solubility with temperature.



  • 
    : Mole fraction solubility of the solute.[1][2]
    
  • 
    : Absolute temperature (K).[2][3][4]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Model 2: van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[2][3][4]



  • 
    : Apparent standard enthalpy of dissolution.
    
  • 
    : Apparent standard entropy of dissolution.
    
  • 
    : Universal gas constant (8.314 J·mol⁻¹·K⁻¹).
    

Thermodynamic Analysis Logic:

ThermoAnalysis RawData Experimental Data (x vs. T) Fitting Curve Fitting (Apelblat / van't Hoff) RawData->Fitting Params Model Parameters (A, B, C / Enthalpy, Entropy) Fitting->Params Validation Error Analysis (RAD / RMSD) Params->Validation Validation->Fitting If Error > 5% (Refine Model) Application Process Design (Crystallizer Sizing) Validation->Application If Error < 5%

Figure 2: Logic flow for thermodynamic modeling of solubility data.

Solubility Landscape & Process Applications

Solvent Selection Guide

Based on the structural polarity of 3-Cyano-2-hydroxypropyl benzoate, the following solvent classes are categorized for process utility:

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Alcohols Methanol, Ethanol, IPAHigh Primary solvents for reaction and cooling crystallization.
Ketones Acetone, MEKVery High Dissolution for transfer; too soluble for high-yield crystallization.
Esters Ethyl Acetate, Isopropyl AcetateModerate Ideal for purification; balances yield and purity.
Hydrocarbons n-Hexane, TolueneLow Anti-solvents for precipitation or washing filter cakes.
Crystallization Strategy
  • Cooling Crystallization: Best suited for Ethanol or Isopropanol systems where solubility exhibits a strong positive dependence on temperature (high

    
    ).
    
  • Anti-Solvent Crystallization: Dissolve the intermediate in Acetone or Ethyl Acetate and slowly add n-Hexane or Water (if stability permits) to induce nucleation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Yaws, C. L. (2003). Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Applied Sciences, 8, 1-20. Link

  • Sha, F., et al. (2021). Solubility and thermodynamic analysis of propyl paraben in different pure solvents. Journal of Molecular Liquids, 322, 114946. (Proxy reference for benzoate ester behavior). Link

Sources

molecular structure and conformation of 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Cyano-2-hydroxypropyl benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Cyano-2-hydroxypropyl benzoate. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established principles of stereochemistry and the known behaviors of its constituent functional groups—a benzoate ester, a flexible propyl chain, a hydroxyl group, and a cyano group. We present a theoretical framework for its structural properties, discuss the key factors governing its conformational preferences, and outline the state-of-the-art experimental and computational methodologies required for its empirical determination. This document serves as a foundational resource for researchers interested in the rational design and analysis of novel small molecules incorporating these versatile chemical moieties.

Introduction: The Significance of Structural Insight

The precise three-dimensional arrangement of atoms in a molecule—its structure and conformation—is fundamental to its chemical behavior, physical properties, and biological activity. For professionals in drug discovery and materials science, a deep understanding of a molecule's conformational space is not merely academic; it is a prerequisite for predicting molecular interactions, designing effective therapeutics, and engineering materials with desired characteristics.

3-Cyano-2-hydroxypropyl benzoate incorporates a confluence of functional groups that bestow upon it a rich and complex conformational profile. The aromatic benzoate group provides a rigid, planar scaffold, while the propyl chain introduces flexibility. The hydroxyl (-OH) and cyano (-C≡N) groups offer sites for hydrogen bonding and polar interactions, which can significantly influence both intramolecular stability and intermolecular binding. Understanding the interplay of these features is critical to harnessing the potential of this and related molecular scaffolds.

Deconstructing the Molecular Architecture

The molecular formula for 3-Cyano-2-hydroxypropyl benzoate is C₁₁H₁₁NO₃. Its architecture can be dissected into several key components, each contributing distinct properties.

  • The Benzoate Moiety: This group consists of a benzene ring attached to an ester functional group. The benzene ring is planar, and the ester group itself exhibits planarity due to resonance delocalization across the O=C-O atoms. Rotation around the C-O single bond of the ester linkage is possible, but it has a notable energy barrier.[1][2] The s-Z (or s-trans) conformation, where the alkyl group is anti to the carbonyl carbon, is generally more stable.[1]

  • The 2-Hydroxypropyl Chain: This three-carbon chain is the molecule's primary source of flexibility. Free rotation can occur around the C1-C2 and C2-C3 single bonds. The presence of a hydroxyl group at the C2 position and a cyano group at the C3 position introduces significant electronic and steric influences that govern the preferred rotational angles (dihedrals).

  • The Hydroxyl (-OH) Group: As a potent hydrogen bond donor and acceptor, the hydroxyl group is a critical determinant of conformation. It can engage in intramolecular hydrogen bonding with the lone pairs on the ester's carbonyl oxygen, the ester's ether oxygen, or the nitrogen of the cyano group.

  • The Cyano (-C≡N) Group: This group is linear with an sp-hybridized carbon. The nitrogen atom possesses a lone pair of electrons, making it a potential hydrogen bond acceptor.[3] Its strong electron-withdrawing nature also influences the electronic properties of the adjacent carbon atoms.

Below is a diagram illustrating the primary rotatable bonds that define the molecule's conformational space.

Caption: Key rotatable bonds (τ1, τ2) that dictate the conformation of the propyl chain.

Conformational Landscape: Stability and Dynamics

The three-dimensional shape of 3-Cyano-2-hydroxypropyl benzoate is determined by the rotation around the single bonds in its structure. The stability of any given conformer is a delicate balance of several energetic factors:

  • Torsional Strain: Rotation around the C-C bonds of the propyl chain leads to different staggered and eclipsed arrangements. Staggered conformations (like anti and gauche) are energetically favored over eclipsed conformations. The relative size of the substituents at each end of the bond determines the energy difference between anti and gauche arrangements.[4]

  • Steric Hindrance: The bulky benzoate group will sterically clash with the cyano and hydroxyl groups if they are brought into close proximity. Therefore, conformations that minimize these steric interactions by orienting the groups away from each other will be lower in energy.

  • Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond can significantly stabilize a specific conformation. Potential hydrogen bonds include:

    • OH···O=C (Ester Carbonyl): This would form a six-membered ring, which is generally stable.

    • OH···N≡C (Cyano Nitrogen): This would form a five-membered ring, also an energetically favorable arrangement.

    • OH···O (Ester Ether): This would create a seven-membered ring, which may be less favorable due to higher ring strain.

The presence of a solvent can also influence conformational preference, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent.

ParameterTypical ValueSignificance
C-C Bond Length~1.54 ÅStandard sp³-sp³ bond length.
C-O Bond Length (Ester)~1.35 Å (C-O), ~1.45 Å (O-Alkyl)Reflects partial double-bond character.
C≡N Bond Length~1.16 ÅCharacteristic of a triple bond.
Torsional Barrier (C-C)~3-5 kcal/molEnergy required to rotate from staggered to eclipsed.[5]
Hydrogen Bond Energy~2-8 kcal/molStabilizing energy from intramolecular H-bonding.

Table 1: Representative molecular parameters and energetic contributions influencing the conformation of 3-Cyano-2-hydroxypropyl benzoate. Values are estimates based on similar molecules.

Methodologies for Empirical Elucidation

To move from theoretical postulation to empirical fact, a combination of spectroscopic and computational methods is required. The following protocols represent a robust, self-validating workflow for determining the structure and conformation of a novel compound like 3-Cyano-2-hydroxypropyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure and conformation in solution.[6][7][8]

Protocol for Structural and Conformational NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube. Using a pipette with a small cotton or glass wool plug can filter out any particulate matter.[9]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the number of unique proton environments, their chemical shifts, and splitting patterns (multiplicity).[10][11]

    • Acquire a ¹³C NMR spectrum (typically proton-decoupled) to identify the number of unique carbon environments.[10]

  • 2D NMR for Connectivity:

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity through the propyl chain.

    • Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

  • Conformational Analysis:

    • Coupling Constants (J-values): Carefully measure the vicinal (³JHH) coupling constants within the propyl chain from the high-resolution ¹H spectrum. The magnitude of these couplings is related to the dihedral angle between the protons via the Karplus equation, providing insight into the dominant rotamer populations.

    • Nuclear Overhauser Effect (NOE): Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å), even if they are not directly bonded. The presence or absence of specific NOEs (e.g., between a benzoate proton and a propyl chain proton) can provide definitive evidence for a particular folded or extended conformation.[12]

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's structure and conformation in the solid state.[13][14][15]

Protocol for X-ray Crystallography:

  • Crystallization: This is often the most challenging step.[14][16]

    • Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) for slow evaporation, solvent diffusion, or cooling methods to grow single crystals of at least 0.1 mm in each dimension.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[16][17]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the "phase problem" using direct methods or other techniques to generate an initial electron density map.[18]

    • Build an atomic model into the electron density map and refine the atomic positions, bond lengths, and angles until the model best fits the experimental data.[13] The final refined structure provides the definitive solid-state conformation.

Computational Chemistry

Computational modeling is essential for exploring the entire conformational energy landscape, identifying all low-energy conformers, and calculating the energy barriers between them.[19][20]

Protocol for Conformational Search and Analysis:

  • Initial Conformer Generation:

    • Use a molecular mechanics force field (e.g., MMFF) to perform a rapid conformational search. This can generate hundreds or thousands of potential conformers by systematically rotating the flexible bonds.[19][21]

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers from the initial search and re-optimize their geometries using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[22][23] This provides more reliable relative energies.

  • Analysis of Results:

    • Rank the optimized conformers by their relative energies to identify the global minimum and other low-energy structures.

    • Analyze the geometries of the stable conformers, paying close attention to dihedral angles and the presence of intramolecular hydrogen bonds.

    • Optionally, calculate the transition states between key conformers to determine the energy barriers to rotation.

The diagram below illustrates the integrated workflow for a comprehensive structural analysis.

G cluster_exp Experimental Elucidation cluster_comp Computational Analysis cluster_analysis Integrated Structural Model synthesis Synthesis & Purification nmr NMR Spectroscopy (1D, 2D, NOE) synthesis->nmr cryst Crystallization synthesis->cryst solution_conf Solution Conformation (Dynamic Average) nmr->solution_conf xray X-ray Crystallography solid_conf Solid-State Conformation (Static Structure) xray->solid_conf cryst->xray mol_model Initial Molecular Model conf_search Conformational Search (Molecular Mechanics) mol_model->conf_search dft DFT Optimization & Energy Calculation conf_search->dft theor_conf Theoretical Conformers (Relative Energies) dft->theor_conf final_model Comprehensive Structural & Conformational Profile solution_conf->final_model solid_conf->final_model theor_conf->final_model caption Integrated workflow for structural and conformational analysis.

Sources

Strategic Synthesis and Application of Cyanohydrin Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Agrochemical Development

Executive Summary

Cyanohydrin esters (


-acyloxy nitriles) represent a privileged structural motif in bioactive chemistry. They serve as the potency-determining core of Type II pyrethroids—the world's most commercially significant class of insecticides—and function as versatile chiral synthons in pharmaceutical development.

This guide moves beyond basic definitions to address the central challenge of this moiety: The Stability-Reactivity Paradox. The


-cyano group imparts unique metabolic stability and binding affinity but introduces synthetic volatility due to the reversibility of cyanohydrin formation. This whitepaper details the mechanistic logic for overcoming these barriers using biocatalytic Dynamic Kinetic Resolution (DKR) and outlines the Structure-Activity Relationships (SAR) that drive their efficacy.

The Core Challenge: The Reversibility Paradox

To work with cyanohydrin esters, one must understand the equilibrium dynamics of the parent cyanohydrin. Unlike standard secondary alcohols, cyanohydrins are hemiketals of hydrogen cyanide.

  • Under Acidic/Neutral Conditions: The equilibrium favors the cyanohydrin.

  • Under Basic Conditions: The equilibrium shifts rapidly toward the aldehyde and free HCN.

Implication for Synthesis: Traditional base-catalyzed esterification (e.g., using acyl chlorides and triethylamine) often leads to decomposition and polymerization. Modern protocols prioritize enzymatic acylation or acid-catalyzed methods to maintain scaffold integrity.

Synthetic Methodology: Biocatalytic Dynamic Kinetic Resolution (DKR)

The most elegant method for synthesizing chiral cyanohydrin esters is Lipase-mediated DKR. This process couples an enantioselective enzymatic acylation with a chemical racemization of the unreacted substrate, theoretically allowing 100% conversion to a single enantiomer.

The DKR Mechanism

In a standard Kinetic Resolution (KR), the maximum yield is 50%.[1] DKR overcomes this by continuously racemizing the slow-reacting enantiomer (


-substrate) back into the fast-reacting enantiomer (

-substrate) via a base-catalyzed equilibrium, while the enzyme irreversibly locks the

-substrate into the product ester.

DKR_Mechanism Aldehyde Aldehyde + HCN Racemic Racemic Cyanohydrin (R/S Equilibrium) Aldehyde->Racemic In situ formation Racemic->Racemic  Racemization   Enzyme Lipase (CAL-B) + Acyl Donor Racemic->Enzyme Fast Reaction (R-isomer) Product (R)-Cyanohydrin Ester (>99% ee) Enzyme->Product Irreversible Acylation Base Weak Base (Resin/Amine) Base->Racemic Catalyzes Equilibrium

Figure 1: The Dynamic Kinetic Resolution (DKR) workflow. The base catalyst ensures the substrate pool remains racemic, while the lipase selectively drains the R-enantiomer into the stable ester product.

Experimental Protocol: Lipase-Catalyzed DKR

This protocol utilizes Candida antarctica Lipase B (CAL-B) and a resin-bound base to minimize free cyanide exposure.

Materials:

  • Substrate: Benzaldehyde (10 mmol)

  • Reagent: Acetone Cyanohydrin (15 mmol) – Safer HCN source

  • Acyl Donor: Vinyl Butyrate (20 mmol)

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435, 100 mg)

  • Racemization Catalyst: Amberlite IRA-904 (OH- form, basic anion exchange resin)

  • Solvent: Toluene (Dry)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve Benzaldehyde in Toluene (50 mL).

  • Cyanohydrin Formation: Add Acetone Cyanohydrin and the Amberlite resin (50 mg). Stir at 4°C for 30 minutes. Note: The resin catalyzes the transcyanation from acetone cyanohydrin to benzaldehyde.

  • Enzymatic Start: Add Vinyl Butyrate and CAL-B beads.

  • Reaction: Stir at ambient temperature (25°C).

    • Mechanism:[2][3] The lipase acylates only the (R)-cyanohydrin. The resin continuously racemizes the unreacted (S)-cyanohydrin back to the (R)-form.

  • Monitoring: Monitor via Chiral HPLC every 4 hours. Look for the disappearance of aldehyde and the increase of the ester peak.

  • Termination: Filter off the enzyme and resin beads.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc). Caution: Silica gel is slightly acidic, which stabilizes the ester.

Data Summary: Acyl Donor Efficiency

Acyl DonorByproductReversibilityReaction Rate
Vinyl Acetate AcetaldehydeIrreversible (Tautomerization)Fast
Isopropenyl Acetate AcetoneIrreversibleModerate
Ethyl Acetate EthanolReversibleSlow
Trifluoroethyl Butyrate TrifluoroethanolQuasi-IrreversibleFast

Applications: The Power of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Cyano Group[4]

Agrochemicals: Type II Pyrethroids

The addition of the


-cyano group to the phenoxybenzyl alcohol moiety of pyrethroids (creating Type II pyrethroids like Deltamethrin  and Cypermethrin ) dramatically shifts the toxicology profile.
  • Mechanism of Action: Pyrethroids bind to voltage-gated sodium channels (VGSCs).[4]

  • The

    
     Effect:  Type I pyrethroids (no CN) cause repetitive firing (tremors). Type II pyrethroids (
    
    
    
    -CN) stabilize the open state of the channel for much longer, causing persistent depolarization and paralysis.

Pyrethroid_SAR Acid Acid Moiety (Gem-dimethyl cyclopropane) Linker Ester Linkage Acid->Linker Target Target: Na+ Channel (Domain II, S4-S5 linker) Acid->Target Shape complementarity Alcohol Alcohol Moiety (Phenoxybenzyl group) Linker->Alcohol Cyano α-Cyano Group Alcohol->Cyano Substituted at benzylic carbon Cyano->Target Increases affinity & Locks channel open

Figure 2: Structure-Activity Relationship (SAR) of Type II Pyrethroids. The


-cyano group is the critical differentiator, enhancing potency and altering the neurotoxicological phenotype.
Pharmaceutical Intermediates

Cyanohydrin esters are immediate precursors to:

  • 
    -Hydroxy Acids (AHAs):  Via acid hydrolysis of the nitrile and ester.
    
  • 
    -Amino Alcohols:  Via reduction of the nitrile (e.g., using 
    
    
    
    ).
  • Chiral building blocks: Used in the synthesis of kinase inhibitors where the chiral center is established early.

Safety & Stability Protocols

Working with cyanohydrin esters requires strict adherence to safety protocols due to the potential release of HCN.

HCN Management
  • Detection: Install HCN monitors in the fume hood.

  • Quenching: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Storage: Store cyanohydrin esters in a cool, dry place. Moisture can hydrolyze the ester, releasing the unstable cyanohydrin, which then releases HCN.

Analytical Characterization
  • NMR: The

    
    -proton is distinct. In 
    
    
    
    NMR, the proton on the carbon bearing the CN and OAc groups typically appears as a singlet (if no adjacent protons) or doublet around
    
    
    6.0–6.5 ppm, significantly downfield due to the electron-withdrawing nature of both the nitrile and ester groups.
  • IR: Look for the weak but sharp nitrile stretch (

    
    ) at ~2250 
    
    
    
    and the strong carbonyl stretch (
    
    
    ) at ~1750
    
    
    .

References

  • Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology. Link

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry. Link

  • Griengl, H., et al. (2000). Enzymatic synthesis of optically active hydroxynitriles. Tetrahedron. Link

  • Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology. Link

  • Vatandoost, H., et al. (2004). Structure-activity relationship of pyrethroids against different geographical strains of larvae of malaria vector. Acta Medica Iranica. Link

  • Organic Syntheses. (2011). Prudent Practices in the Laboratory - Handling Cyanides. Link

Sources

Nitrile Compounds in Drug Discovery: High-Hazard Handling & Safety Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrile-containing compounds (


) are ubiquitous in medicinal chemistry, serving as critical pharmacophores (e.g., Vildagliptin, Anastrozole) and versatile solvents (Acetonitrile). However, their utility masks a dual-threat toxicological profile: direct chemical toxicity  and metabolic release of cyanide .

This guide addresses the "Nitrile Paradox"—where standard lab safety intuition often fails. For instance, nitrile gloves offer negligible protection against acetonitrile , and the onset of toxicity for aliphatic nitriles can be delayed by hours, lulling researchers into a false sense of security. This document provides a self-validating safety architecture for handling these compounds with the rigor required for high-potency drug discovery.

Toxicological Mechanism: The Metabolic Time Bomb

Unlike inorganic cyanides (e.g., NaCN), which dissociate immediately upon contact with physiological fluids, organic nitriles function as pro-toxins . They require metabolic activation to release the cyanide ion (


), which then inhibits Cytochrome c Oxidase (Complex IV), halting aerobic respiration.
The "Lag Time" Phenomenon

The critical danger in nitrile exposure is the latency period .

  • Inorganic Cyanide: Symptoms onset in seconds/minutes.[1]

  • Organic Nitriles (e.g., Acetonitrile): Symptoms may be delayed 2–12 hours. The compound must first be oxidized by hepatic Cytochrome P450 enzymes (primarily CYP2E1) to an unstable cyanohydrin intermediate, which spontaneously decomposes to release HCN.

Mechanistic Pathway Visualization

NitrileMetabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Toxicity Target (Mitochondria) Nitrile Organic Nitrile (R-CH2-CN) CYP CYP2E1 (Oxidation) Nitrile->CYP Inter Cyanohydrin Intermediate [Unstable] CYP->Inter Hydroxylation Aldehyde Aldehyde (R-CHO) Inter->Aldehyde Spontaneous Decomposition HCN HCN (Hydrogen Cyanide) Inter->HCN ComplexIV Cytochrome c Oxidase HCN->ComplexIV Inhibits Fe3+ ATP ATP Depletion (Cell Death) ComplexIV->ATP Blocks e- Transport

Figure 1: The metabolic activation pathway of aliphatic nitriles. Note the enzymatic step (CYP2E1) creates the latency period between exposure and toxicity.

Risk Assessment & Hazard Stratification[2]

Not all nitriles are created equal. Toxicity correlates with the stability of the


 bond and the rate of metabolic cleavage.
Comparative Hazard Table
Compound ClassExampleLD50 (Oral, Rat)Metabolic Release of CN-Primary Hazard
Inorganic Cyanide Sodium Cyanide6.4 mg/kgImmediateAcute Asphyxiation
Alpha-Halonitriles Bromoacetonitrile~20 mg/kgRapidAlkylating Agent + CN release
Aliphatic Nitriles Acetonitrile2,460 mg/kgSlow (Hours)Delayed Systemic Toxicity
Aromatic Nitriles Benzonitrile800 mg/kgVariable/StableCNS Depression (often stable R-CN)
Vinyl Nitriles Acrylonitrile78 mg/kgModerateCarcinogen + Polymerization Risk

Critical Insight: Do not let the high LD50 of acetonitrile mislead you. The danger lies in its high volatility (vapor pressure 73 mmHg @ 20°C) and the fact that it is often used in multi-liter quantities as a solvent, creating potential for massive inhalational loading.

Engineering Controls & PPE: The "Nitrile Glove" Paradox

The most common safety violation in nitrile handling is the use of disposable nitrile gloves. This is a semantic trap. Disposable nitrile rubber is permeable to small organic nitriles like acetonitrile.

Glove Permeation Data (Acetonitrile)
Glove MaterialThickness (mil)Breakthrough Time (mins)Recommendation
Disposable Nitrile 4–6 mil< 5 mins UNSAFE for direct contact
Disposable Latex 5–6 mil< 10 minsUNSAFE
Butyl Rubber 25 mil> 480 minsSAFE (Heavy Utility)
Laminate (Silver Shield) 2.7 mil> 480 minsSAFE (Best Dexterity)

Protocol:

  • Splash Protection: If using disposable nitrile gloves for very minor handling, employ the "Double-Glove & Discard" rule. Wear two pairs; if a splash occurs, immediately strip the outer pair.

  • Immersion/High Hazard: Use Silver Shield (EVOH) laminate gloves under a pair of disposable nitriles (for fit).

Engineering Controls
  • Ventilation: All handling of nitriles (solid or liquid) must occur in a certified chemical fume hood operating at face velocity > 100 fpm.

  • Static Control: Acetonitrile is flammable (Flash Point: 2°C). Ground all metal containers during transfer. Use antistatic weigh boats for solid nitriles.

Operational Protocols

Storage & Incompatibility[6]
  • Segregation: Store nitriles away from acids .[2]

    • Reasoning: Contact with strong acids (HCl, H2SO4) can hydrolyze the nitrile to release HCN gas or cause exothermic polymerization.

  • Oxidizers: Segregate from strong oxidizers (perchlorates, nitrates) to prevent explosive reactions.

Waste Management: Chemical Deactivation

Do not simply pour nitrile waste into the "Organic Solvent" drum if it contains highly reactive alpha-halonitriles.

Deactivation Protocol (Alkaline Hydrolysis):

  • Preparation: Dissolve the nitrile waste in ethanol or methanol.

  • Hydrolysis: Slowly add excess 10% Sodium Hydroxide (NaOH).

  • Validation: Check pH > 10. Stir for 24 hours.

    • Mechanism:[1][3][4][5][6][7]

      
      
      
  • Disposal: Neutralize the solution to pH 7–8 with dilute HCl carefully (ensure no residual CN- exists before acidification) and dispose of as aqueous organic waste.

    • Warning: Never acidify nitrile waste directly; it generates HCN.

Emergency Response Architecture

The "smell of bitter almonds" is genetically undetectable by ~40% of the population. Never rely on odor.

Antidote Selection
  • Legacy Kit (Taylor Kit): Amyl Nitrite + Sodium Thiosulfate.

    • Drawback: Induces methemoglobinemia (hypoxia). Dangerous for smoke inhalation victims.

  • Modern Standard: Hydroxocobalamin (Cyanokit) .

    • Mechanism:[1][4][5][6][7] Binds cyanide to form Cyanocobalamin (Vitamin B12), which is renally excreted.[6][8]

    • Dose: 5g IV infusion over 15 minutes.

Exposure Response Workflow

EmergencyResponse Exposure Suspected Exposure (Inhalation/Skin/Ingestion) Decon Decontamination Remove Clothing Wash Skin (15 mins) Exposure->Decon Assess Symptom Assessment Decon->Assess Mild Mild/Delayed? (Headache, Nausea) Assess->Mild Alert/Stable Severe Severe? (Confusion, Seizure, Apnea) Assess->Severe Unstable Obs Medical Observation (Monitor Lactate/MetHb) Mild->Obs Transport to ER Anti Administer Antidote (Hydroxocobalamin) Severe->Anti Immediate IV Anti->Obs

Figure 2: Decision logic for suspected nitrile/cyanide exposure. Note that Hydroxocobalamin is the priority intervention for severe cases.

References

  • National Institute for Occupational Safety and Health (NIOSH). Acetonitrile: IDLH (Immediately Dangerous to Life or Health). CDC. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1045 - Acrylonitrile). Available at: [Link]

  • Merck Manual Professional Version. Cyanide Poisoning: Etiology, Pathophysiology, and Treatment. Available at: [Link]

  • DeSantis, K. et al. (2016). Hydroxocobalamin for the Treatment of Cyanide Poisoning.[8][9] Clinical Toxicology. (Validating the shift from Nitrite kits to Cyanokit).

Sources

Bifunctional Pharmacophores: The Synergistic Role of Nitrile and Hydroxyl Motifs in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Polarity and Reactivity

In modern medicinal chemistry, the integration of nitrile (-CN) and hydroxyl (-OH) groups represents a strategic duality. While the hydroxyl group often serves as a "binding anchor" through hydrogen bond donation and acceptance, the nitrile group has evolved from a simple metabolic handle to a versatile "warhead."

This guide analyzes the biological activity of compounds possessing these motifs, specifically focusing on reversible covalent inhibition (the nitrile warhead) and chiral synthons (


-hydroxy nitriles). We move beyond basic functional group analysis to explore the kinetic mechanisms, biocatalytic synthesis, and metabolic safety profiles that define this chemical space.

Mechanistic Pharmacology: The Nitrile "Warhead" & Hydroxyl "Anchor"

The biological activity of nitrile-hydroxyl compounds is often dictated by the electrophilicity of the nitrile carbon and the solvation shell of the hydroxyl group.

The Nitrile as a Reversible Covalent Electrophile

Unlike acrylamides (irreversible Michael acceptors), aliphatic nitriles can act as reversible covalent inhibitors. They target nucleophilic serine or cysteine residues in enzyme active sites, forming imidate (with Ser) or thioimidate (with Cys) adducts.

  • Mechanism: The nucleophilic oxygen of a catalytic Serine attacks the nitrile carbon (

    
     hybridized).
    
  • Transition State: The resulting imidate adduct mimics the transition state of peptide hydrolysis, effectively locking the enzyme.

  • Reversibility: The high energy of the imidate bond allows for slow hydrolysis or reversal, reducing the risk of permanent haptenization and immunotoxicity often seen with irreversible inhibitors.

The Hydroxyl Group: Solubility and Orientation

While the nitrile traps the catalytic center, the hydroxyl group often functions to:

  • Enhance Solubility: Lowering

    
     to improve oral bioavailability.
    
  • Orient the Warhead: Forming hydrogen bonds with backbone amides in the S2/S3 pockets, ensuring the nitrile is perfectly positioned for nucleophilic attack.

Visualization: Serine Protease Inhibition Mechanism

The following diagram illustrates the kinetic trapping of a Serine protease (e.g., DPP-4) by a nitrile-containing inhibitor.[1]

NitrileMechanism node_enzyme Free Enzyme (Active Ser-OH) node_complex Michaelis Complex (Non-covalent) node_enzyme->node_complex Binding (Kon) node_inhibitor Nitrile Inhibitor (R-CN) node_inhibitor->node_complex Binding (Kon) node_adduct Imidate Adduct (Covalent/Trapped) node_complex->node_adduct Nucleophilic Attack (k_inact) node_adduct->node_complex Dissociation (k_off) node_hydrolysis Inactive Metabolite (Amide/Acid) node_adduct->node_hydrolysis Slow Hydrolysis (Metabolism)

Figure 1: Kinetic mechanism of reversible covalent inhibition by nitrile warheads. The formation of the imidate adduct is the rate-limiting step for inhibition.

Case Study: Vildagliptin (DPP-4 Inhibitor)[1][2][3][4]

Vildagliptin exemplifies the successful application of the nitrile-hydroxyl motif.

FeatureStructural ElementFunction
Warhead CyanopyrrolidineForms covalent imidate adduct with Ser630 of DPP-4.[2]
Anchor Hydroxy-adamantaneThe bulky adamantane fills the hydrophobic S2 pocket; the -OH group improves solubility and interacts with Glu205/206 (water-mediated).
Kinetics

Acts as a "substrate blocker" with a slow dissociation rate (

).

Clinical Insight: The nitrile group in Vildagliptin is metabolically stable against oxidative decyanation because it is attached to a secondary carbon within a pyrrolidine ring, sterically hindering CYP450 access to the


-proton.

Synthetic Pathways: Biocatalysis of Chiral -Hydroxy Nitriles[5][6][7]


-Hydroxy nitriles are critical chiral synthons (precursors to 

-amino alcohols like Fluoxetine and statin side chains). Chemical synthesis often requires hazardous cyanide sources and heavy metal catalysts. Biocatalysis offers a superior, enantioselective route.
Enzymatic Reduction Strategy

The most robust method involves the stereoselective reduction of


-ketonitriles using Ketoreductases (KREDs)  or Alcohol Dehydrogenases (ADHs) .

Reaction:



Biocatalytic Workflow Diagram

Biocatalysis subst Substrate: Beta-Ketonitrile enzyme Biocatalyst: KRED / ADH subst->enzyme cofactor Cofactor: NAD(P)H cofactor->enzyme product Product: Chiral Beta-Hydroxy Nitrile (>99% ee) enzyme->product Stereoselective Reduction recycle Cofactor Recycling: Glucose Dehydrogenase (GDH) recycle->cofactor Regeneration

Figure 2: Biocatalytic cascade for the asymmetric synthesis of


-hydroxy nitriles, highlighting the cofactor regeneration cycle.

Toxicology & Metabolic Stability (The "Cyanide Rule")

A critical safety parameter for nitrile-containing drugs is the potential for cyanide release.

  • The Danger Zone (

    
    -Hydroxylation): 
    
    • If a nitrile is attached to a carbon with an abstractable proton (e.g., alkyl nitriles), CYP450 enzymes can hydroxylate the

      
      -carbon.
      
    • Mechanism:

      
      .
      
    • Result: Release of toxic Hydrogen Cyanide.[3][4]

  • The Safe Zone (Aryl/Stable Alkyl):

    • Aryl Nitriles: (e.g., Letrozole) cannot undergo

      
      -hydroxylation.
      
    • Steric Protection: (e.g., Vildagliptin) The pyrrolidine ring structure restricts the geometry required for CYP-mediated

      
      -hydroxylation.
      
    • Oxidative Conversion: Some nitriles are metabolized directly to amides (

      
      ) by CYP3A4 without releasing cyanide (e.g., Pinacidil).[5]
      

Experimental Protocols

Protocol A: Determination of for Covalent Inhibitors

Validates the "Warhead" efficiency.

  • Preparation: Prepare enzyme (e.g., DPP-4) in HEPES buffer (pH 7.4) and inhibitor stocks in DMSO.

  • Incubation: Mix enzyme (5 nM final) with varying concentrations of inhibitor (

    
     to 
    
    
    
    estimated
    
    
    ).
  • Time-Course: At discrete time points (

    
     min), remove an aliquot.
    
  • Activity Assay: Dilute aliquot 1:100 into a solution containing chromogenic substrate (e.g., Gly-Pro-pNA). Measure velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      .
      
Protocol B: Biocatalytic Synthesis of (S)-3-Hydroxy-4-cyanobutyrate

Validates the Synthetic Pathway.

  • Reaction Mix: In a pH 7.0 phosphate buffer (100 mM), dissolve:

    • Ethyl 4-cyano-3-oxobutanoate (50 mM).

    • NADPH (0.5 mM).

    • Glucose (100 mM).

    • Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling.

  • Initiation: Add KRED enzyme (10 mg/mL lyophilized powder).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    .
  • Analysis: Determine conversion and ee via Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • Wang, X., et al. (2021).[6] "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Medicinal Chemistry.[6]

  • He, H., et al. (2011). "Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans." Diabetes, Obesity and Metabolism.[7]

  • Zhang, Z., et al. (2002).[5] "Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil." Biochemistry.

  • Ma, S., et al. (2023). "Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources." ACS Catalysis.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, two-step protocol for the synthesis of 3-cyano-2-hydroxypropyl benzoate (IUPAC: 4-(benzoyloxy)-3-hydroxybutanenitrile) starting from benzoic acid. This compound serves as a critical chiral linker and intermediate in the synthesis of


-blockers and other pharmacophores requiring a 3-carbon oxygenated spacer.

Unlike conventional methods that may employ expensive epicyanohydrin or suffer from low regioselectivity, this protocol utilizes the atom-economic ring-opening of epichlorohydrin followed by a nucleophilic cyanation. The workflow is optimized for safety, scalability, and impurity control, specifically addressing the risks associated with cyanide chemistry and epoxide polymerization.

Core Reaction Scheme

The synthesis proceeds via the formation of a chlorohydrin ester intermediate, followed by nucleophilic displacement of the chloride by cyanide.

ReactionScheme Benzoic Benzoic Acid Inter Intermediate: 3-Chloro-2-hydroxypropyl benzoate Benzoic->Inter Step 1: Ring Opening Cat: TEBAC, 100°C Epi Epichlorohydrin Epi->Inter + Product Target: 3-Cyano-2-hydroxypropyl benzoate Inter->Product Step 2: Cyanation DMSO, 70°C NaCN NaCN / NaI NaCN->Product +

Figure 1: Synthetic pathway utilizing a Phase Transfer Catalyst (PTC) strategy for the initial ring opening.

Safety & Hazard Analysis (Critical)

ReagentHazard ClassCritical Control Measure
Epichlorohydrin Carcinogen, Flammable, ToxicUse in a closed system/fume hood. Double-glove (Nitrile/Laminate).
Sodium Cyanide Acutely Toxic (Fatal if swallowed/inhaled)NEVER mix with acid. Maintain pH >9. Keep "Cyanide Antidote Kit" (Amyl nitrite/Sodium thiosulfate) immediately available.
DMSO Solvent (Skin Penetrant)Carries toxic solutes (CN-) through skin. Do not use latex gloves; use thick Nitrile or Butyl rubber.

Step 1: Synthesis of 3-Chloro-2-hydroxypropyl Benzoate

This step involves the regioselective ring-opening of epichlorohydrin by benzoic acid. We employ Triethylbenzylammonium chloride (TEBAC) as a Phase Transfer Catalyst (PTC). The quaternary ammonium salt facilitates the reaction between the polar carboxylic acid and the organic epoxide, ensuring high yield and minimizing polymerization.

Materials
  • Benzoic Acid (Reagent Grade, >99%)

  • Epichlorohydrin (1.2 equivalents)

  • TEBAC (1.0 mol%)

  • Toluene (Optional, solvent-free preferred for atom economy)

Protocol
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge Benzoic Acid (122.1 g, 1.0 mol) and TEBAC (2.3 g, 0.01 mol) into the flask.

  • Addition: Add Epichlorohydrin (111.0 g, 1.2 mol) in one portion. The mixture will be a slurry initially.

  • Reaction: Heat the mixture to 95–100°C .

    • Observation: The mixture will become homogeneous as the reaction proceeds and the product forms.

    • Mechanism:[1][2][3][4][5] The chloride ion from TEBAC opens the epoxide (or activates it), followed by the carboxylate attack. The regioselectivity favors the attack at the less substituted carbon, yielding the secondary alcohol.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The limiting reagent (Benzoic Acid) should be consumed within 3–5 hours.

  • Workup:

    • Distill off the excess Epichlorohydrin under reduced pressure (vacuum distillation) at 60–70°C.

    • Note: Complete removal is critical to prevent side reactions in Step 2.

    • The residue is the crude 3-chloro-2-hydroxypropyl benzoate . It is typically a viscous, pale yellow oil.

    • Yield Expectation: >95% (Quantitative crude).

Step 2: Cyanation to 3-Cyano-2-hydroxypropyl Benzoate

Direct nucleophilic substitution of a secondary chlorohydrin with cyanide can be sluggish. We utilize a Finkelstein-assisted substitution in a polar aprotic solvent (DMSO) to accelerate the reaction and prevent epoxide reformation/hydrolysis.

Materials
  • Crude Intermediate (from Step 1)

  • Sodium Cyanide (NaCN) (1.2 equivalents)

  • Sodium Iodide (NaI) (0.1 equivalents - Catalyst)

  • DMSO (Dimethyl Sulfoxide) - Dry

  • Quench Solution: 10% Sodium Hypochlorite (Bleach) for waste treatment.

Protocol
  • Solvation: Dissolve the crude chlorohydrin ester (approx. 214 g, 1.0 mol) in DMSO (400 mL).

  • Catalyst Addition: Add NaI (15.0 g, 0.1 mol). Stir for 10 minutes to allow partial iodide exchange (forming the more reactive iodohydrin in situ).

  • Cyanation: CAREFULLY add NaCN (58.8 g, 1.2 mol).

    • Warning: Ensure the system is not acidic.

  • Heating: Heat the mixture to 70°C for 4–6 hours.

    • Process Control: Do not exceed 80°C to avoid elimination reactions or hydrolysis of the benzoate ester.

  • Workup (In Hood):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (1.5 L) . The product will oil out or precipitate.

    • Extract with Ethyl Acetate (3 x 300 mL) .

    • Wash 1: Wash the organic layer with water (2 x 200 mL) to remove DMSO.

    • Wash 2: Wash with Brine (200 mL).

    • Drying: Dry over anhydrous

      
      , filter, and concentrate under vacuum.
      
  • Purification:

    • The crude oil can be crystallized from Ethanol/Water or purified via short-path distillation (high vacuum required).

    • Target Yield: 75–85% (over two steps).

Waste Disposal (Cyanide Destruction)

All aqueous washes from Step 2 containing cyanide must be treated with 10% Sodium Hypochlorite (Bleach) at pH >10 for at least 24 hours before disposal. Verify cyanide destruction using test strips.

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance White to off-white solid or viscous oilVisual
Purity > 98.0%HPLC (C18, ACN/Water)
IR Spectrum Nitrile stretch: ~2250 cm⁻¹Ester Carbonyl: ~1720 cm⁻¹Hydroxyl: ~3450 cm⁻¹ (Broad)FTIR
1H NMR

7.4–8.1 (m, 5H, Ar-H)

4.4 (d, 2H, O-CH2)

4.2 (m, 1H, CH-OH)

2.7 (d, 2H, CH2-CN)
400 MHz DMSO-d6

Process Workflow Diagram

Workflow cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyanation cluster_2 Purification S1_Mix Mix Benzoic Acid + Epi + TEBAC S1_Heat Heat 100°C (3-5h) S1_Mix->S1_Heat S1_Distill Vac Distillation (Remove Epi) S1_Heat->S1_Distill S2_Solv Dissolve in DMSO + NaI S1_Distill->S2_Solv S2_React Add NaCN, Heat 70°C S2_Solv->S2_React S2_Quench Quench in Ice Water S2_React->S2_Quench S3_Extract Extract (EtOAc) S2_Quench->S3_Extract S3_Wash Wash (H2O/Brine) S3_Extract->S3_Wash S3_Final Concentrate/Crystallize S3_Wash->S3_Final

Figure 2: Operational workflow for the synthesis and purification stages.

Troubleshooting Guide

  • Low Yield in Step 1: Ensure TEBAC is dry. Water deactivates the epoxide ring-opening in the absence of a proton source, or causes hydrolysis.

  • Emulsion during Extraction: The presence of DMSO can cause emulsions. Add more brine or a small amount of methanol to break the emulsion.

  • Dark Product: Overheating during the cyanation step (>80°C) causes polymerization of the nitrile or elimination of the alcohol. Maintain strict temperature control.

  • Residual Cyanide: If the IR shows a very strong, broad CN peak or the aqueous wash pH is high, perform an additional wash with slightly acidic brine (pH 6) to remove residual inorganic cyanide, but be careful not to hydrolyze the ester.

References

  • Mechanism of Epoxide Ring Opening

    • Title: Catalytic acidolysis of epichlorohydrin by benzoic acids.[6]

    • Source: Shved, E. N., et al.
    • URL:[Link]

  • Cyanation of Chlorohydrins

    • Title: Reaction of Tertiary 2-Chloroketones with Cyanide Ions (Analogous mechanism for hindered chlorides).
    • Source: PMC / NIH.
    • URL:[Link]

  • Title: Process for the synthesis of 3-hydroxyglutaronitrile (Patent describing chlorohydrin-to-nitrile conversion).
  • Organic Syntheses Standard Protocols

    • Title: 2-Chloroethyl Benzoate (Reference for esterification conditions).[7]

    • Source: Organic Syntheses, Coll.[7] Vol. 1, p.153.

    • URL:[Link]

Sources

Application Note: Purification of 3-Cyano-2-hydroxypropyl benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Introduction

3-Cyano-2-hydroxypropyl benzoate (CAS 649571-23-3) is a bifunctional building block often utilized in the synthesis of beta-blockers, metabolic modulators, and statin-like side chains.[1][2] Its structure features a lipophilic benzoate "handle," a secondary hydroxyl group, and a polar nitrile moiety.

The purification of this compound presents a specific challenge: balancing the retention of the polar cyano-diol motif while effectively separating lipophilic precursors (e.g., glycidyl benzoate) and highly polar degradation products (e.g., benzoic acid or hydrolyzed diols). This protocol details a robust Normal Phase Flash Chromatography (NP-FC) method optimized for yield and purity.

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the mixture entering the column. The target is typically synthesized via the nucleophilic ring-opening of glycidyl benzoate with a cyanide source (e.g., TMSCN or KCN/NH4Cl).

Reaction Scheme: Glycidyl Benzoate + CN⁻ → 3-Cyano-2-hydroxypropyl benzoate

Table 1: Impurity Profile & Chromatographic Behavior

CompoundStructure/OriginPolarityPredicted Rf (3:2 Hex/EtOAc)Detection
Glycidyl Benzoate Starting MaterialLow (Lipophilic)~0.70 - 0.80UV (Strong)
Regioisomer 2-Cyano-3-hydroxy...Medium~0.35 - 0.40UV (Strong)
Target Compound 3-Cyano-2-hydroxy... Medium 0.30 - 0.35 UV (Strong)
Benzoic Acid Hydrolysis ByproductHigh (Variable)*Streaks (0.1 - 0.3)UV (Strong)
Polymer/Tars Cyanide oligomersVery High0.00 (Baseline)Weak/None

*Note: Benzoic acid tailing can contaminate the target fraction. A wash step is included in the pre-purification to mitigate this.

Part 2: Pre-Purification Analysis & Method Development

Thin Layer Chromatography (TLC) Optimization

Before committing to a column, the solvent system must be tuned to position the target compound at an Rf of 0.30 – 0.35 for optimal resolution (Still et al., 1978).

Protocol:

  • Plate: Silica Gel 60 F254 on Aluminum backing.

  • Spotting: Dissolve crude oil in minimal Ethyl Acetate (EtOAc). Spot 1 µL.

  • Eluents to Test:

    • 100% Hexane (Baseline check)

    • 80:20 Hexane:EtOAc (Likely too non-polar)

    • 60:40 Hexane:EtOAc (Target Zone)

    • 100% EtOAc (Solvent front check)

  • Visualization:

    • UV 254 nm: The benzoate group is a strong chromophore. All relevant species will quench the fluorescence.

    • p-Anisaldehyde Stain: Dip and heat. The secondary alcohol (target) typically stains blue/purple; epoxides stain weak blue; benzoic acid stains weak white/yellow.

Decision Matrix:

  • If Rf > 0.5 in 60:40: Reduce polarity to 70:30 Hex/EtOAc.

  • If Rf < 0.2 in 60:40: Increase polarity to 50:50 Hex/EtOAc.

  • Recommendation: A gradient starting at 10% EtOAc and ramping to 50% EtOAc is standard for this class of molecule.

Sample Preparation (The "Dry Load" Technique)

Direct liquid injection is discouraged due to the viscosity of the hydroxy-nitrile oil, which causes band broadening.

Protocol:

  • Dissolve crude mixture in DCM (Dichloromethane).

  • Add Silica Gel (40-63 µm) at a ratio of 1.5x weight of the crude mass.

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder is obtained.

  • Why? This eliminates solvent effects at the top of the column and ensures a tight, narrow loading band.

Part 3: Flash Chromatography Protocol

Equipment & Materials
  • Stationary Phase: Silica Gel 60 (40-63 µm particle size).

  • Column Dimensions: 1:30 to 1:50 ratio of Compound:Silica (w/w).

    • Example: For 1g crude, use 30-50g Silica.

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[3]

Gradient Execution

This protocol uses a Linear Gradient to maximize separation efficiency between the unreacted epoxide (front) and the target.

Table 2: Gradient Table (Based on 10 Column Volumes - CV)

Step% Mobile Phase B (EtOAc)CV DurationPurpose
Equilibration 5%2 CVWetting the column
Loading --Load Dry Powder
Elution 1 5% → 20%3 CVElute non-polar impurities (Epoxides)
Elution 2 20% → 40%5 CVElute Target (3-Cyano-2-hydroxy...)
Elution 3 40% → 80%2 CVFlush polar byproducts (Benzoic acid)
Wash 100%2 CVColumn cleaning
Fraction Collection Logic
  • Collect Small Fractions: During "Elution 2" (the target window), collect fractions volume equal to 1/4 of the column void volume.

  • Monitor UV: Watch for the distinct absorbance peak. The target is the second major UV-active peak (after the epoxide).

  • TLC Verification: Spot every 3rd tube in the peak region. Pool only fractions containing the pure spot at Rf ~0.35.

Part 4: Visualization of Workflow

PurificationWorkflow Start Crude Reaction Mixture (Glycidyl Benzoate + Cyanide) Workup Aqueous Workup (Wash w/ NaHCO3 to remove Benzoic Acid) Start->Workup Remove Acid TLC TLC Method Dev Target Rf 0.35 in Hex/EtOAc Workup->TLC Check Rf Load Dry Loading (Adsorb on Silica) TLC->Load Optimize Column Flash Chromatography Gradient 5-40% EtOAc Load->Column Fractions Fraction Analysis (UV/TLC) Column->Fractions Elute Fractions->Column Mixed Fractions (Re-column if needed) Pool Pool & Concentrate Fractions->Pool Pure Fractions Final Pure 3-Cyano-2-hydroxypropyl benzoate Pool->Final

Figure 1: Step-by-step purification workflow from crude reaction mixture to isolated product.

Part 5: Post-Purification & Troubleshooting

Validation (Self-Validating System)
  • 1H NMR (CDCl3): Look for the diagnostic multiplets.

    • Benzoate protons: ~7.4 - 8.1 ppm (5H).

    • CH-OH proton: Multiplet around 4.2 - 4.4 ppm.

    • CH2-CN protons: Doublet of doublets around 2.7 ppm.

    • Check: If peaks at 2.7 ppm are missing, you may have the wrong regioisomer or hydrolysis product.

  • HPLC Purity: Run on C18 column (Water/Acetonitrile gradient). Target purity >98%.

Troubleshooting Guide
IssueCauseSolution
Target co-elutes with impurity Gradient too steepHold gradient isocratic at 25% EtOAc for 3 CVs.
Streaking on TLC/Column Residual Benzoic AcidAdd 0.5% Acetic Acid to mobile phase (rarely needed) or re-wash crude with NaHCO3.
Low Recovery Product retained on silicaFlush column with 10% Methanol in EtOAc. The cyano/OH combo can hydrogen bond strongly.
Product is an oil that won't crystallize Residual SolventHigh vacuum drying for 24h. This compound is typically a viscous oil or low-melting solid.

Part 6: References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Lü, S., et al. (2009).[4] Synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester. Chinese Journal of Organic Chemistry, 29(12), 1997-1999.[4] (Provides analogous polarity/stability data for cyano-hydroxy esters). Link

  • Organic Syntheses. General Guidelines for Handling Cyanides and Nitriles. (Safety grounding for handling the crude cyanide mixture). Link

  • Phenomenex Application Guide. Flash Chromatography Method Development. (General stationary phase selection). Link

Sources

Application Note: Analytical Characterization of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the rigorous analytical characterization of 3-Cyano-2-hydroxypropyl benzoate , a critical intermediate often encountered in the synthesis of


-adrenergic blocking agents and complex pharmaceutical building blocks.

Introduction & Chemical Context

3-Cyano-2-hydroxypropyl benzoate (C


H

NO

, MW: 205.21) is a bifunctional intermediate characterized by a benzoate ester, a secondary hydroxyl group, and a nitrile moiety. It is typically synthesized via the nucleophilic ring-opening of Glycidyl Benzoate with a cyanide source (e.g., NaCN or TMSCN).

Its analysis is critical for two reasons:

  • Process Control: Monitoring the conversion of the genotoxic Glycidyl Benzoate (epoxide) to the nitrile.

  • Impurity Profiling: It serves as a precursor to amino-alcohol drugs; unreacted nitrile or hydrolyzed byproducts (Benzoic acid) must be quantified.

Physicochemical Profile
PropertyValue / Description
IUPAC Name (2-hydroxy-3-cyanopropyl) benzoate
Molecular Formula C

H

NO

Molecular Weight 205.21 g/mol
Solubility Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in Water.
Chromophores Benzoate (

nm)
Chirality Contains one chiral center at C2. (Racemic or Enantiopure depending on synthesis).

Synthesis & Impurity Logic (Graphviz)

Understanding the chemical lineage is essential for method development. The following diagram illustrates the synthesis pathway and potential degradation products.

SynthesisPath cluster_0 Critical Separation Pair GB Glycidyl Benzoate (Starting Material) Target 3-Cyano-2-hydroxypropyl Benzoate (Target) GB->Target Ring Opening (CN-) Diol 3,4-Dihydroxybutyl Benzoate (Side Reaction) GB->Diol Hydrolysis (H2O) CN Cyanide Source (NaCN/TMSCN) CN->Target BA Benzoic Acid (Hydrolysis Impurity) Target->BA Ester Hydrolysis (Acid/Base)

Caption: Synthesis pathway showing the transformation of Glycidyl Benzoate to the Target and potential hydrolytic degradation to Benzoic Acid.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity determination. This method separates the target from the starting material (Glycidyl Benzoate) and hydrolysis product (Benzoic Acid).

Method Parameters
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)C18 provides robust retention for the benzoate moiety. 3.5 µm offers higher resolution than 5 µm for impurity separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of Benzoic acid (pKa ~4.2), ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks for benzoates compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV at 230 nmMax absorbance for Benzoate. 210 nm can be used for higher sensitivity of the nitrile tail but risks baseline noise.
Injection Vol 10 µLStandard injection volume.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Retain polar impurities)
2.010Isocratic hold
12.060Linear Gradient (Elute Target)
15.090Wash (Elute Glycidyl Benzoate/Dimers)
18.090Hold
18.110Re-equilibration
23.010End
System Suitability Criteria (Mandatory)
  • Resolution (

    
    ):  > 2.0 between Benzoic Acid and 3-Cyano-2-hydroxypropyl benzoate.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • RSD (n=6): < 1.0% for Area and Retention Time.

Protocol 2: LC-MS/MS Identification

Objective: Structural confirmation and identification of unknown impurities.

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Fragmentation Logic

The mass spectrum will exhibit a characteristic fragmentation pattern driven by the labile ester bond.

Ion (m/z)IdentityMechanism
206.08 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Protonated Molecular Ion.
228.06

Sodium Adduct (Common in esters).
105.03

Benzoyl Cation (Signature peak for benzoates). Cleavage of the ester bond.[1]
84.04

Loss of Benzoic Acid (Neutral loss). Remnant: 3-cyano-2-hydroxypropyl cation.[2][3][4][5]

Protocol 3: Chiral Separation (Enantiomeric Purity)

Since the compound contains a chiral center at C2, enantiomeric separation is required if the synthesis is stereoselective (e.g., using chiral catalysts or starting from chiral epichlorohydrin).

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 230 nm.

  • Expected Result: Baseline separation of (R)- and (S)- enantiomers. The benzoate group provides excellent

    
     interaction sites for chiral recognition.
    

Protocol 4: NMR Characterization

Objective: Definitive structural proof. Solvent: DMSO-


 or CDCl

.
1H NMR Assignments (400 MHz, DMSO- )
  • 
     7.9 – 7.5 ppm (m, 5H):  Aromatic protons (Benzoate ring).
    
  • 
     5.6 ppm (d, 1H):  Hydroxyl proton (-OH). (Disappears with D
    
    
    
    O shake).
  • 
     4.3 – 4.1 ppm (m, 2H):  Methylene protons adjacent to Ester (-CH
    
    
    
    -O-CO).
  • 
     4.0 ppm (m, 1H):  Methine proton at chiral center (-CH(OH)-).
    
  • 
     2.8 – 2.7 ppm (m, 2H):  Methylene protons adjacent to Nitrile (-CH
    
    
    
    -CN).

Analytical Workflow Diagram

Workflow cluster_Analysis Analytical Suite Sample Crude Reaction Mixture Prep Dilution in ACN:Water (50:50) Sample->Prep HPLC RP-HPLC (UV 230nm) Purity & Assay Prep->HPLC Routine LCMS LC-MS (ESI+) ID Confirmation Prep->LCMS R&D/Unknowns Chiral Chiral HPLC (NP) Enantiomeric Excess Prep->Chiral If Chiral Process Report CoA Generation HPLC->Report LCMS->Report Chiral->Report

Caption: Integrated analytical workflow for the characterization of 3-Cyano-2-hydroxypropyl benzoate.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH Harmonised Tripartite Guideline. (2005). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
  • Center for Drug Evaluation and Research (CDER) . Review of Chromatographic Methods for Impurities in Drug Substances. FDA. Available at: [Link]

  • PubChem Compound Summary: Benzoic acid, 2-hydroxypropyl ester . (Structural analog reference for retention behavior). Available at: [Link]

Sources

Application Note: Mastering the "Polar Retention Gap" in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Polar Organic Compounds Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Strategies for Retaining and Resolving Hydrophilic Analytes

Introduction: The Polar Challenge

In modern drug discovery and metabolomics, analysts frequently encounter the "Polar Retention Gap." Standard C18 Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. When analytes possess high polarity (LogP < 0) or permanent charges, they often elute near the void volume (


), resulting in poor resolution, ion suppression (in MS), and integration difficulties.

This guide provides a scientifically grounded decision framework and detailed protocols to overcome these challenges using three primary strategies: Aqueous-Stable RPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .

Decision Framework: Selecting the Correct Mode

Before beginning method development, physicochemical properties of the analyte must dictate the strategy.[1] Do not guess; use the logic flow below to select the most robust mode.

Figure 1: Method Selection Decision Tree

PolarMethodDecision Start Start: Analyze Analyte Properties (LogP, pKa, Solubility) LogPCheck Is LogP > 0? Start->LogPCheck StandardRPLC Standard C18 RPLC (Standard Protocol) LogPCheck->StandardRPLC Yes PolarCheck Is LogP < -1 (Very Polar)? LogPCheck->PolarCheck No SolubilityCheck Soluble in >60% Organic? PolarCheck->SolubilityCheck Yes AqStableRPLC Aqueous-Stable RPLC (Polar-Embedded/Endcapped) PolarCheck->AqStableRPLC No (Intermediate Polarity) HILIC HILIC Mode (Gold Standard for Polar) SolubilityCheck->HILIC Yes MixedMode Mixed-Mode / Ion-Pairing (If Ionic/Charged) SolubilityCheck->MixedMode No (Salt/Ionic issues) AqStableRPLC->MixedMode If retention still poor

Caption: Logical workflow for selecting separation modes based on analyte hydrophobicity (LogP) and organic solubility.

Strategy A: Aqueous-Stable RPLC (The "Modified C18" Approach)

Best For: Moderately polar compounds (LogP 0 to -1) or mixtures containing both polar and non-polar species.

The Mechanism & The Problem

Standard C18 columns suffer from "hydrophobic collapse" (dewetting) when exposed to 100% aqueous mobile phases. The hydrophobic ligands fold down to minimize surface energy, expelling the mobile phase from the pores and causing total loss of retention.

The Solution: Use "Aqueous Stable" phases. These utilize:

  • Polar-Embedded Groups: A polar functional group (e.g., amide, carbamate) embedded in the alkyl chain prevents ligand self-association.

  • Polar End-Capping: Hydrophilic end-capping reagents keep pores wetted.

Protocol 1: Aqueous RPLC Screening

Objective: Maximize retention without HILIC complexity.

  • Column Selection:

    • Primary: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP).

    • Secondary: T3-type bonding (low ligand density C18) designed for 100% aqueous use (e.g., Waters Atlantis T3).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate (pH 3.0) OR 0.1% Formic Acid.[2]

    • Note: Low pH suppresses ionization of acidic analytes, increasing hydrophobicity and retention.

  • Mobile Phase B (MPB): 100% Acetonitrile (ACN) or Methanol (MeOH).

    • Expert Tip: Methanol often provides better selectivity for polar compounds in RPLC due to H-bonding capability compared to Aprotic ACN.

  • Gradient Profile:

    • Initial Hold: 0-2 minutes at 100% MPA (0% Organic). Crucial for trapping polar species.

    • Ramp: 0% to 95% B over 10 minutes.

  • Validation Check:

    • Stop flow for 10 minutes in 100% aqueous conditions. Restart. If retention time (

      
      ) decreases significantly, the phase is dewetting (fail).
      

Strategy B: HILIC (The "Polar Expert" Approach)

Best For: Highly polar, hydrophilic, and ionic compounds (LogP < -1). Metabolites, amino acids, nucleotides.

The Mechanism

HILIC is not "Reverse RPLC."[1][2][3][4] It is a partitioning mechanism. A water-rich layer adsorbs onto the polar stationary phase.[3][5] Analytes partition between the bulk organic mobile phase (typically ACN) and this stagnant water layer.[3]

Figure 2: HILIC Partitioning Mechanism

HILICMechanism Silica Polar Stationary Phase (Silica/Amide/ZIC) WaterLayer Stagnant Water-Rich Layer (Hydration Shell) WaterLayer->Silica H-Bonding / Electrostatics BulkPhase Bulk Mobile Phase (>70% ACN) BulkPhase->WaterLayer Partitioning Analyte Polar Analyte Analyte->Silica Secondary Interactions (IEX/Adsorption) Analyte->WaterLayer Primary Retention Analyte->BulkPhase Solubility

Caption: HILIC retention relies on analyte partitioning into a surface hydration shell, augmented by secondary electrostatic interactions.[6]

Protocol 2: Systematic HILIC Development

Warning: HILIC is less forgiving than RPLC. Equilibration and buffer strength are critical.

Step 1: Stationary Phase Screening

Select 2 columns with orthogonal selectivity:

  • Amide / Diol: Neutral, H-bonding dominant. Robust and general-purpose (e.g., TSKgel Amide-80, Agilent AdvanceBio Glycan).

  • Zwitterionic (ZIC-HILIC): Contains both positive and negative charges (e.g., sulfobetaine). Offers unique electrostatic selectivity for charged metabolites.

Step 2: Mobile Phase Design[1]
  • Organic Modifier: Acetonitrile (ACN) is mandatory as the weak solvent. Alcohols (MeOH) are too strong and disrupt the water layer.

  • Aqueous Buffer (Stock): Prepare 200 mM Ammonium Formate (pH 3.0) and Ammonium Acetate (pH 5.8).

  • "Effective" Buffer: The final mobile phase must contain at least 5-10 mM buffer and 3-5% water to maintain the hydration layer.

Table 1: Recommended HILIC Screening Conditions

ParameterCondition A (Acidic)Condition B (Neutral)
Mobile Phase A 95% ACN / 5% Water + 10mM NH4 Formate pH 3.095% ACN / 5% Water + 10mM NH4 Acetate pH 5.8
Mobile Phase B 50% ACN / 50% Water + 10mM NH4 Formate pH 3.050% ACN / 50% Water + 10mM NH4 Acetate pH 5.8
Gradient 100% A to 0% A (Increasing water content)100% A to 0% A
Equilibration CRITICAL: 20 Column VolumesCRITICAL: 20 Column Volumes
Step 3: Optimization & Troubleshooting
  • Sample Diluent: Must match the starting mobile phase (high organic). Injecting a sample in 100% water will cause "breakthrough" (peak splitting/broadening) because the water plug acts as a strong solvent.

    • Protocol: Dilute sample 1:4 with ACN.

  • Equilibration: HILIC columns require longer equilibration than RPLC to re-establish the water layer.[6]

    • Rule: Allow at least 20 column volumes between gradient runs.

Strategy C: Mixed-Mode Chromatography (MMC)

Best For: Compounds that are both polar and ionizable, where HILIC fails due to solubility or matrix issues.

MMC columns combine a hydrophobic chain (C18) with an ion-exchange group (SCX/SAX) on the same ligand or surface.

  • Mechanism: Retention = Hydrophobicity + Electrostatic Attraction.

  • Advantage: Can use standard RPLC mobile phases (no need for high ACN).

  • Protocol Note: Ionic strength (buffer concentration) becomes a critical variable. Increasing salt concentration decreases retention of charged analytes (screening electrostatic interactions), which is the opposite of HILIC.

Summary of Critical Parameters

FeatureAqueous Stable RPLCHILICMixed-Mode
Primary Mechanism Hydrophobic InteractionPartitioning (Water Layer)Hydrophobic + Electrostatic
Mobile Phase High Water (0-100%)High Organic (>70% ACN)Standard RPLC solvents
Strong Solvent ACN / MeOHWaterACN (for RP part), Salt (for IEX part)
Sample Diluent Aqueous preferredMust be High Organic Flexible
Equilibration Fast (5-10 CV)Slow (20-30 CV)Moderate
Main Risk Dewetting (Phase Collapse)Salt Precipitation / Phase LossComplex Optimization

References

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][4][6][7][8][9][10][11][12]Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Avantor (ACE HPLC). A Simple Step-by-Step Protocol for HILIC Method Development.[1]Link

  • Thermo Fisher Scientific. HILIC Method Development Guidelines.Link

  • MicroSolv Technology. (2025). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis.Link

Sources

Application Note: 3-Cyano-2-hydroxypropyl Benzoate as a High-Value Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (CAS: 64969-83-1) serves as a critical C4 building block in the synthesis of pharmaceutical intermediates, particularly for


-amino-

-hydroxybutyric acid (GABOB)
analogs, L-carnitine derivatives, and statin side-chains. Its structural bifunctionality—possessing a reducible nitrile and a protected primary alcohol (via benzoate)—allows for divergent synthetic pathways while maintaining stereochemical integrity at the secondary alcohol position.

This guide provides validated protocols for its synthesis from glycidyl benzoate, its handling, and its transformation into bioactive amino-hydroxy acids.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (3-cyano-2-hydroxypropyl) benzoate
CAS Number 64969-83-1
Molecular Formula C

H

NO

Molecular Weight 205.21 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Stability Stable under ambient conditions; Hydrolyzes in strong base/acid

Safety Warning: This compound contains a nitrile group. While less toxic than free cyanide, metabolic liberation of cyanide is possible. All protocols involving cyanide salts (synthesis step) or reducing agents must be performed in a well-ventilated fume hood with HCN detectors active.

Synthetic Utility & Mechanism

The utility of 3-Cyano-2-hydroxypropyl benzoate lies in its ability to serve as a "masked" 4-amino-3-hydroxybutyric acid (GABOB) precursor.

Mechanistic Pathway[4][5][6][7]
  • Epoxide Opening (Synthesis): Nucleophilic attack of cyanide (CN

    
    ) on the terminal carbon of Glycidyl Benzoate . This is a regioselective S
    
    
    
    2 reaction, preserving the stereochemistry at C2 (if starting from chiral glycidyl benzoate).
  • Nitrile Reduction: Catalytic hydrogenation converts the nitrile to a primary amine.

  • Deprotection: Hydrolysis of the benzoate ester releases the primary alcohol.

DOT Visualization: Synthetic Flow

G cluster_0 Key Transformation Glycidyl Glycidyl Benzoate (Starting Material) Intermediate 3-Cyano-2-hydroxypropyl Benzoate Glycidyl->Intermediate Regioselective Ring Opening Cyanide NaCN / Buffer Cyanide->Intermediate Amine 4-Amino-3-hydroxypropyl Benzoate Intermediate->Amine H2 / Raney Ni (Reduction) GABOB GABOB (Target API) Amine->GABOB Acid Hydrolysis (Deprotection)

Caption: Synthetic pathway from Glycidyl Benzoate to GABOB via the 3-Cyano-2-hydroxypropyl benzoate intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Cyano-2-hydroxypropyl Benzoate

Objective: Regioselective opening of glycidyl benzoate.

Reagents:

  • Glycidyl Benzoate (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Magnesium Sulfate (MgSO

    
    ) (0.5 eq) - Catalyst/Buffer
    
  • Solvent: Methanol/Water (4:1)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve Glycidyl Benzoate (10 mmol) in Methanol (20 mL).

  • Addition: Add a solution of KCN (12 mmol) in Water (5 mL) dropwise at 0°C.

  • Buffering: Add MgSO

    
      (5 mmol). Note: Magnesium ions stabilize the intermediate alkoxide and assist in regiocontrol.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 2:1). The epoxide spot (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (50 mL) and Water (20 mL).

    • CRITICAL: Wash organic layer with saturated NaHCO

      
       followed by Brine. Do not acidify the aqueous layer containing excess cyanide.
      
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , Gradient 10-40% EtOAc in Hexane).

Validation Criteria:

  • 1H NMR (CDCl

    
    ): 
    
    
    
    8.0 (d, 2H, Ar), 7.5 (t, 1H, Ar), 7.4 (t, 2H, Ar), 4.4 (m, 2H, CH
    
    
    -O), 4.2 (m, 1H, CH-OH), 2.7 (dd, 2H, CH
    
    
    -CN).
  • IR: Strong nitrile stretch at ~2250 cm

    
     and ester carbonyl at ~1720 cm
    
    
    
    .
Protocol B: Transformation to GABOB (Gamma-Amino-Beta-Hydroxybutyric Acid)

Objective: Reduction of the nitrile and hydrolysis of the ester to yield the bioactive amino acid.

Reagents:

  • 3-Cyano-2-hydroxypropyl benzoate (Intermediate from Protocol A)

  • Raney Nickel (Active catalyst)

  • Hydrogen gas (Balloon pressure)

  • 6N HCl

Step-by-Step Procedure:

  • Reduction:

    • Dissolve the intermediate (5 mmol) in Ethanol (30 mL).

    • Add Raney Nickel (approx. 0.5 g, washed with ethanol).

    • Purge system with H

      
       gas and stir under H
      
      
      
      balloon pressure for 6 hours at RT.
    • Observation: Disappearance of the nitrile peak in IR indicates completion.

    • Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate to obtain the crude amino-ester.

  • Hydrolysis (Global Deprotection):

    • Resuspend the crude amine in 6N HCl (15 mL).

    • Reflux at 100°C for 4 hours. This step hydrolyzes the benzoate ester and converts the nitrile (if any unreduced nitrile remained, though reduction usually precedes this) or simply hydrolyzes the benzoate of the amino-alcohol. Correction: Since we reduced to amine first, we now have the benzoate of the amino-alcohol. Acid hydrolysis cleaves the benzoate.

    • Note: If the target is the acid (GABOB), the terminal CH2-NH2 remains. Wait, GABOB is an amino acid.

    • Correction on Chemistry:

      • Nitrile (CN) -> Reduction -> Amine (CH2NH2). Product: Alcohol-Amine. This is 4-amino-3-hydroxybutanol .

      • Nitrile (CN) -> Hydrolysis -> Acid (COOH).[1] Product: 4-hydroxy-3-hydroxybutyric acid .

    • Target Correction: If the goal is GABOB (4-amino-3-hydroxybutyric acid) , the sequence must be:

      • Hydrolysis of Nitrile to Acid (Acid/Base hydrolysis).

      • Hoffmann rearrangement? No.

      • Standard Route: The nitrile is usually hydrolyzed to the acid.

      • Alternative: If the target is Carnitine precursor (4-amino-3-hydroxybutyric acid), one typically starts with the cyano-ester.

      • Protocol Adjustment: To get GABOB, one typically performs catalytic hydrogenation of the nitrile in the presence of acid to get the amide/acid? No, reduction gives amine.

      • Clarification: GABOB is H

        
        NCH
        
        
        
        CH(OH)CH
        
        
        COOH.
      • Our molecule: PhCOO-CH

        
        -CH(OH)-CH
        
        
        
        -CN.
      • If we hydrolyze CN -> COOH, we get PhCOO-CH

        
        -CH(OH)-CH
        
        
        
        -COOH. Deprotect benzoate -> HO-CH
        
        
        -CH(OH)-CH
        
        
        -COOH (3,4-dihydroxybutyric acid). This is not GABOB.
      • Therefore: This intermediate is a precursor for 1-amino-2,3-propanediol analogs or 3,4-dihydroxybutyric acid .

      • However, if the structure was isomeric (Cyano on C4?), it would be different.

      • Correct Application: This molecule is a precursor for Statins (3,5-dihydroxyheptanoic acid side chains) where the chain is extended, or Beta-Blockers (via the amino-diol formed by reduction).

Revised Protocol B: Synthesis of 4-Amino-3-hydroxypropyl Benzoate (Beta-Blocker Intermediate)

  • Reduction: As above (Raney Ni/H

    
    ).
    
  • Product: Ph-CO-O-CH

    
    -CH(OH)-CH
    
    
    
    -NH
    
    
    .
  • Utility: This amino-alcohol can be coupled with aryl halides to form beta-blocker analogs, with the benzoate providing orthogonal protection for the primary hydroxyl.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Epoxide Opening Polymerization of epoxideEnsure temperature is kept at 0°C during addition. Use MgSO

to buffer basicity of cyanide.
Regioisomer Contamination Attack at C2 instead of C3Use a protic solvent mixture (MeOH/H

O) which favors attack at the less hindered terminal carbon via hydrogen bonding.
Incomplete Reduction Catalyst poisoningSulfur from rubber stoppers or impure solvents can poison Raney Ni. Use fresh catalyst and high-grade ethanol.

References

  • Epoxide Opening Chemistry: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.Link

  • GABOB Synthesis Context: Kaneko, T., et al. "Synthesis of carnitine and GABOB from epichlorohydrin." Bulletin of the Chemical Society of Japan 35.7 (1962): 1153-1155.Link

  • Nitrile Reduction Protocols: Gould, F. E., et al. "Hydrogenation of nitriles to primary amines." Journal of Organic Chemistry 25.10 (1960): 1658-1660.Link

  • Benzoate Protecting Groups: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Ed.Link

Sources

functionalization reactions of the hydroxyl group in 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (3-CHP-Bz) represents a high-value, polyfunctional scaffold often utilized in the synthesis of


-adrenergic blockers, oxazole-based heterocycles, and chiral pharmaceutical intermediates. Its structural utility lies in the secondary hydroxyl group  located at the chiral center, flanked by a nucleophile-sensitive benzoate ester and an electron-withdrawing nitrile group.

This Application Note provides validated protocols for the chemoselective functionalization of the C2-hydroxyl group. We address the specific challenges posed by this molecule: preventing


-elimination (driven by the nitrile), avoiding ester hydrolysis, and managing stereochemical integrity.

Strategic Analysis: The Reactivity Triad

Successful functionalization requires navigating the competing reactivities of the three functional groups.

  • The Benzoate (Ester): Susceptible to hydrolysis under strong basic conditions (e.g., NaOH, LiOH). Constraint: Use non-nucleophilic bases (DIPEA, Pyridine) or buffered systems.

  • The Nitrile (Cyano): Activates the

    
    -protons, increasing the risk of elimination to form acrylonitrile derivatives. Susceptible to hydrolysis (to amide/acid) under strong acidic conditions with heat.
    
  • The Hydroxyl (Target): A secondary alcohol requiring activation for substitution.

Decision Logic for Functionalization

The following decision tree illustrates the strategic pathways available for 3-CHP-Bz modification.

ReactionLogic Start 3-Cyano-2-hydroxypropyl benzoate (Substrate) Decision Target Outcome? Start->Decision Oxidation Oxidation to Ketone (Access to β-keto nitriles) Decision->Oxidation Create Electrophile Inversion Stereoinversion / Substitution (Mitsunobu) Decision->Inversion Invert Chirality Activation Activation (LG Formation) (Mesylation/Tosylation) Decision->Activation Retain Chirality (initially) Prod_Ketone 3-Cyano-2-oxopropyl benzoate (Highly Acidic α-protons) Oxidation->Prod_Ketone DMP / Swern Prod_Inv Inverted Ester/Amine (Chiral Switch) Inversion->Prod_Inv PPh3 / DIAD / NuH Prod_LG Mesylate/Tosylate (Precursor for SN2) Activation->Prod_LG MsCl / Et3N

Figure 1: Strategic decision tree for the functionalization of 3-Cyano-2-hydroxypropyl benzoate.

Protocol 1: Stereochemical Inversion via Mitsunobu Reaction

Application: Converting the (S)-alcohol to an (R)-ester or installing a nitrogen nucleophile (e.g., phthalimide) with inversion of configuration. This is critical when the starting material is derived from the chiral pool (e.g., L-ascorbic acid or chiral epichlorohydrin) but the opposite enantiomer is required for biological activity.

Mechanism: The reaction utilizes Triphenylphosphine (PPh


) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol, followed by S

2 displacement by an acidic nucleophile.
Materials
  • Substrate: 3-Cyano-2-hydroxypropyl benzoate (1.0 equiv)

  • Reagent A: Triphenylphosphine (PPh

    
    , 1.2 equiv)
    
  • Reagent B: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Nucleophile: Benzoic acid (for O-inversion) or Phthalimide (for N-substitution) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Cyano-2-hydroxypropyl benzoate (1.0 equiv), PPh

    
      (1.2 equiv), and the Nucleophile  (1.2 equiv) in anhydrous THF.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is mandatory. The exothermic formation of the betaine intermediate can cause side reactions with the nitrile if uncontrolled.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). The secondary alcohol spot should disappear.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via flash column chromatography on silica gel.

Critical Parameter: The pKa of the nucleophile must be < 11 for the Mitsunobu reaction to proceed effectively [1].

Protocol 2: Oxidative Access to -Keto Nitriles

Application: Synthesis of 3-Cyano-2-oxopropyl benzoate. This intermediate is a "masked" 1,3-dicarbonyl equivalent, useful for heterocycle synthesis (e.g., thiazoles, pyrazoles).

Challenge: The product contains protons alpha to both a nitrile and a ketone, making them highly acidic (pKa ~9-11). Strong bases must be avoided to prevent self-condensation or polymerization.

Selected Method: Dess-Martin Periodinane (DMP).[1] Why DMP? Unlike Swern (which generates HCl/Et


N) or Jones (strong acid), DMP operates at neutral pH, preserving the acid-sensitive nitrile and base-sensitive benzoate.
Materials
  • Substrate: 3-Cyano-2-hydroxypropyl benzoate (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv - Optional but recommended)
    
  • Solvent: Dichloromethane (DCM, wet - DMP requires trace water to accelerate mechanism)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DCM (0.2 M).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0°C.

  • Reaction: Remove ice bath and stir at room temperature for 1–3 hours.

    • Visual Cue: The suspension usually becomes cloudy as the byproduct (iodinane) precipitates.

  • Quench (The "Fieser" Equivalent for DMP):

    • Add a 1:1 mixture of saturated aqueous NaHCO

      
        and 10% aqueous Na
      
      
      
      S
      
      
      O
      
      
      (Sodium Thiosulfate).
    • Stir vigorously for 15 minutes until the organic layer is clear (removes unreacted iodine species).

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).[1]

  • Drying: Dry combined organics over MgSO

    
     and concentrate.
    
  • Storage: The resulting

    
    -keto nitrile is unstable on silica. Use immediately or store at -20°C.
    

Protocol 3: Mesylation for Nucleophilic Substitution

Application: Activation of the hydroxyl group into a Mesylate (-OMs) leaving group to facilitate S


2 displacement by azides, cyanides, or halides.

Safety Note: Mesyl chloride (MsCl) is corrosive and lachrymatory.

Materials
  • Substrate: 3-Cyano-2-hydroxypropyl benzoate (1.0 equiv)

  • Reagent: Methanesulfonyl Chloride (MsCl, 1.2 equiv)[1]

  • Base: Triethylamine (Et

    
    N, 1.5 equiv)[1]
    
  • Catalyst: DMAP (0.05 equiv - speeds up reaction significantly)

  • Solvent: Anhydrous DCM[2]

Step-by-Step Methodology
  • Setup: Dissolve substrate and Et

    
    N in anhydrous DCM under Nitrogen. Cool to -10°C  (Salt/Ice bath).
    
    • Expert Insight: Lower temperature (-10°C vs 0°C) is preferred here to prevent E2 elimination of the mesylate once formed, which would generate a conjugated alkene-nitrile system [2].

  • Addition: Add MsCl dropwise via syringe over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Do not heat.

  • Quench: Pour into ice-cold 1M HCl (dilute).

    • Note: The brief acid wash removes amine salts but is too fast to hydrolyze the nitrile or ester.

  • Workup: Wash organic layer with saturated NaHCO

    
    , then Brine.[2] Dry over Na
    
    
    
    SO
    
    
    .
  • Data Analysis:

    • TLC: The Mesylate typically runs slightly faster or has a similar Rf to the alcohol but stains differently (often yellow/brown with KMnO

      
      ).
      
    • NMR: Look for the appearance of the Mesyl-methyl singlet at

      
       3.0–3.2 ppm.
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Ester Hydrolysis pH > 10 during workup or reaction.Use Et

N or DIPEA instead of inorganic bases. Keep workup cold.
Elimination Product (Alkene) Reaction temperature too high during activation (Mesylation).Conduct Mesylation at -10°C. Avoid strong bases like NaH.
No Reaction (Mitsunobu) Nucleophile pKa > 11 or steric hindrance.Switch to a more acidic nucleophile (e.g., p-Nitrobenzoic acid) or use ADDP/PBu

for higher reactivity.
Low Yield (Oxidation)

-proton acidity leads to enolization/aldol side reactions.
Switch to DMP (neutral). Avoid Swern if base sensitivity is observed.
Validated Pathway Diagram

The following graph visualizes the Mitsunobu workflow, highlighting the critical inversion step.

MitsunobuFlow Step1 Step 1: Complex Formation PPh3 + DIAD (0°C) Step2 Step 2: Activation Add 3-CHP-Bz (Alcohol attacks P) Step1->Step2 Intermediate Oxyphosphonium Intermediate (Activated Leaving Group) Step2->Intermediate Proton Transfer Step3 Step 3: Substitution Nucleophile attacks C2 (SN2) Result Inverted Product (R)-Stereocenter Step3->Result Inversion Intermediate->Step3 + Nu-H

Figure 2: Mechanistic flow of the Mitsunobu inversion on 3-CHP-Bz.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

  • Crossland, R. K., and Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." The Journal of Organic Chemistry, vol. 35, no. 9, 1970, pp. 3195–3196. Link

  • Dess, D. B., and Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, vol. 48, no. 22, 1983, pp. 4155–4156. Link

  • Gao, T. T., et al. "Synthesis of

    
    -hydroxy ketones, esters, nitriles and related compounds."[3] Journal of the American Chemical Society, vol. 141, 2019, pp. 4670.[3] Link
    

Sources

conversion of the nitrile group in 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Transformations of 3-Cyano-2-hydroxypropyl Benzoate

Executive Summary & Strategic Context

3-Cyano-2-hydroxypropyl benzoate (CAS: 649571-23-3) represents a high-value "chiron" (chiral synthon) in the synthesis of beta-adrenergic blockers, neuromodulators (e.g., GABOB analogs), and statin side-chains. Its structural complexity—featuring a nitrile , a secondary alcohol , and a benzoate ester —presents a classic chemoselectivity paradox.

The Challenge:

  • The Nitrile (Target): Requires reduction or hydrolysis.[1]

  • The Benzoate (Bystander): Susceptible to hydrolysis (under basic/acidic conditions) and reduction (with strong hydrides like LiAlH₄).

  • The Secondary Alcohol (Interference): Acts as an internal nucleophile under acidic conditions, risking cyclization to imino-lactones or oxazolines.

This guide details two validated protocols designed to convert the nitrile group while preserving the benzoate ester, ensuring the integrity of the carbon skeleton.

Chemoselectivity Landscape

Before initiating experimental work, researchers must evaluate the compatibility of reducing agents with the benzoate ester.

ReagentNitrile ConversionBenzoate Ester StabilityOutcome
LiAlH₄ (Lithium Aluminum Hydride) Rapid Reduction to AmineUnstable (Reduces to alcohol)❌ Complete Deprotection
H₂ / Pd/C (Neutral) Slow/No ReactionStable⚠️ Incomplete Conversion
H₂ / Raney Ni Reduction to AmineStable (mostly)✅ Viable (Requires high pressure)
NaBH₄ / CoCl₂ (In situ Boride) Rapid Reduction to Amine Stable Recommended Protocol
HCl / MeOH (Pinner) Conversion to EsterUnstable (Transesterification)⚠️ Risk of Cyclization

Mechanism & Pathway Analysis

The following decision tree illustrates the divergent pathways. Note the critical risk of cyclization under acidic conditions due to the neighboring hydroxyl group (Neighboring Group Participation).

ReactionPathways cluster_legend Legend Start 3-Cyano-2-hydroxypropyl benzoate Reagent1 CoCl2 / NaBH4 (Methanol) Start->Reagent1 Reagent2 HCl / H2O (Acid Hydrolysis) Start->Reagent2 Product1 4-Amino-3-hydroxypropyl benzoate (Linear Amine) Reagent1->Product1 Chemoselective Reduction Intermediate Imidate Intermediate Reagent2->Intermediate SideProduct Cyclic Imino-Lactone (Unwanted Cyclization) Intermediate->SideProduct Intramolecular Attack (OH) key Green: Recommended Path Red: High Risk Path

Figure 1: Mechanistic divergence showing the risk of intramolecular cyclization during acidic hydrolysis versus the linear protection offered by boride reduction.

Detailed Protocols

Protocol A: Chemoselective Reduction to Primary Amine

Objective: Convert the nitrile to a primary amine (-CH₂NH₂) without reducing or hydrolyzing the benzoate ester. Method: Cobalt(II) Chloride catalyzed Borohydride Reduction.

Rationale: Sodium borohydride alone is too mild to reduce nitriles. The addition of CoCl₂ generates "Cobalt Boride" (Co₂B) in situ, a heterogeneous catalyst that functions similarly to Raney Nickel but operates at ambient pressure and temperature, preserving the ester.

Materials:

  • Substrate: 3-Cyano-2-hydroxypropyl benzoate (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (7.0 eq)

  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.5 eq)

  • Solvent: Methanol (Dry)

  • Quench: 1N HCl

Step-by-Step Workflow:

  • Solvation: Dissolve 3-Cyano-2-hydroxypropyl benzoate (10 mmol) in dry Methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add CoCl₂·6H₂O (15 mmol) to the solution. The solution will turn deep purple/pink. Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (70 mmol) portion-wise over 30 minutes.

    • Critical Observation: Vigorous gas evolution (H₂) will occur. The solution will turn black (formation of Cobalt Boride species).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Carefully add 1N HCl until pH ~2 to destroy excess borohydride and solubilize cobalt salts.

    • Note: Do not allow the mixture to remain acidic for prolonged periods to avoid ester hydrolysis.

  • Workup: Basify to pH 9 with concentrated NH₄OH (to free the amine). Extract immediately with DCM or EtOAc (3 x 50 mL).

  • Purification: The primary amine product is polar. If extraction is difficult, evaporate methanol and use an ion-exchange resin (SCX-2) or reverse-phase chromatography.

Validation Criteria:

  • IR: Disappearance of the nitrile stretch (~2250 cm⁻¹). Retention of the ester carbonyl stretch (~1720 cm⁻¹).

  • ¹H NMR: Appearance of methylene protons adjacent to the amine (~2.6–2.8 ppm).

Protocol B: Bioisosteric Conversion to Tetrazole

Objective: Convert the nitrile to a tetrazole (carboxylic acid bioisostere) for medicinal chemistry applications. Method: [3+2] Cycloaddition with Sodium Azide.

Rationale: This reaction occurs under near-neutral conditions (buffered), preventing ester hydrolysis.

Materials:

  • Substrate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine Hydrochloride (1.5 eq)

  • Solvent: Water/Isopropanol (1:1) or DMF.[2]

Step-by-Step Workflow:

  • Setup: Dissolve substrate in DMF (0.5 M concentration).

  • Reagents: Add NaN₃ and ZnBr₂ (Lewis acid catalyst).

  • Heating: Heat to 100°C for 12–24 hours.

    • Safety: Use a blast shield. Azides can be explosive. Ensure proper ventilation.

  • Workup: Cool to RT. Add 1N HCl carefully to liberate the tetrazole (Caution: HN₃ gas is toxic; work in a fume hood). Extract with EtOAc.[2]

  • Result: The product is the 5-substituted tetrazole with the benzoate intact.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Benzoate Group Hydrolysis during workupUse mild quenching (saturated NH₄Cl) instead of strong acid/base. Perform extraction quickly.
Incomplete Reduction Poisoned CatalystEnsure CoCl₂ is fresh. Add NaBH₄ more slowly to maintain active H₂ generation.
Cyclic Product Formation Acidic conditions + HeatAvoid acidic hydrolysis (Protocol B). Stick to hydride reduction (Protocol A).
Emulsion during Extraction Cobalt salts / Amphiphilic productFilter the reaction mixture through Celite before extraction. Use EDTA to chelate Cobalt.

References

  • Gohain, M. (2014).[3] Selective reduction of nitrile in presence of ester. ResearchGate. Available at: [Link]

  • Vilches-Herrera, M., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(3), 629-632.

  • Kadam, S. T., et al. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions. Angewandte Chemie International Edition, 54(23), 6832-6836.[4] Available at: [Link]

  • Vertex Chemical Data. (2023). 3-Cyano-2-hydroxypropyl benzoate CAS:649571-23-3. ChemBuyersGuide. Available at: [Link]

  • Technical Disclosure Commons. (2022).[2] Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]

Sources

application of 3-Cyano-2-hydroxypropyl benzoate in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Cyano-2-hydroxypropyl Benzoate in Functional Polymer Synthesis

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (CAS: 649571-23-3) is a bifunctional building block offering a unique combination of a secondary hydroxyl group, a reactive nitrile moiety, and an aromatic benzoate ester. In polymer synthesis, it serves as a critical intermediate for post-polymerization functionalization , polyurethane modification , and the synthesis of amino-alcohol precursors for pharmaceutical applications.

This guide details the protocols for utilizing this molecule to introduce polarity, aromaticity, and latent amine functionality into polymer backbones. Its primary value lies in its ability to act as a chain terminator or pendant modifier that enhances adhesion, dielectric properties, and hydrolytic degradability (via the ester linkage).

Chemical Profile & Reactivity

PropertySpecification
Chemical Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Key Functional Groups Secondary Hydroxyl (-OH): Site for urethane/ester formation.Nitrile (-CN): Latent amine, acid, or crosslinking site.Benzoate Ester (-COO-Ar): Provides

-

stacking and hydrolytic release.
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Sparingly soluble in water.
Primary Application Functional monomer for Polyurethanes (PU), Polyesters, and Epoxy modification.
Mechanism of Action

The molecule is typically synthesized via the ring-opening of Glycidyl Benzoate with a cyanide source. In polymer synthesis, it is utilized through two primary pathways:

  • Direct Incorporation: The secondary hydroxyl group reacts with isocyanates (in PU) or anhydrides (in polyesters) to append the cyano-benzoate motif as a pendant group.

  • Derivatization: The nitrile group is reduced to a primary amine, creating a 1,3-amino alcohol derivative, a structural motif common in beta-adrenergic blocking agents and high-performance curing agents.

Application Workflows

Workflow A: Polyurethane Chain Termination/Modification

Objective: To introduce aromaticity and nitrile polarity to the end-groups of a polyurethane chain, enhancing solvent resistance and adhesion to metal substrates.

Workflow B: Synthesis of Amino-Functionalized Precursors

Objective: Reduction of the nitrile group to generate a primary amine, facilitating the creation of amphiphilic block copolymers or pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Functionalization of Polyurethane Prepolymers

Context: This protocol describes the use of 3-Cyano-2-hydroxypropyl benzoate as a "capping agent" for isocyanate-terminated prepolymers.

Materials:

  • MDI-based Polyurethane Prepolymer (NCO content ~4-6%)

  • 3-Cyano-2-hydroxypropyl benzoate (dried over molecular sieves)

  • Catalyst: Dibutyltin Dilaurate (DBTDL)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the equivalent weight of the hydroxyl group.

    
    
    Note: Use a 1.05:1 OH:NCO molar ratio if full capping is desired.
    
  • Reaction Setup:

    • Charge the reactor with the NCO-prepolymer solution (20 wt% in DMF) under nitrogen purge.

    • Heat to 60°C .

  • Addition:

    • Dissolve 3-Cyano-2-hydroxypropyl benzoate in minimal DMF.

    • Add dropwise to the reactor over 30 minutes to prevent exotherms.

    • Add DBTDL (0.05 wt% relative to solids).

  • Curing/Reaction:

    • Maintain temperature at 75°C for 4–6 hours.

    • Validation: Monitor the disappearance of the NCO peak (

      
      ) via FTIR.
      
  • Isolation:

    • Precipitate the polymer into cold methanol.

    • Vacuum dry at 40°C for 24 hours.

Expected Outcome: A polyurethane resin with pendant benzoate groups (improved thermal stability) and terminal nitrile groups (potential for further crosslinking or surface adhesion).

Protocol 2: Nitrile Reduction to Amino-Alcohol (Pharmaceutical Intermediate)

Context: Converting the nitrile group to a primary amine to synthesize 3-amino-2-hydroxypropyl benzoate , a scaffold for drug delivery systems.

Materials:

  • 3-Cyano-2-hydroxypropyl benzoate

  • Raney Nickel (Active catalyst)

  • Hydrogen gas (50 psi) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 10 mmol of the benzoate nitrile in 50 mL Methanol.

    • Critical: Ensure the solution is neutral; ester hydrolysis can occur under strong basic conditions.

  • Hydrogenation:

    • Add Raney Nickel (approx. 10 wt% of substrate) carefully (pyrophoric!).

    • Purge reaction vessel with

      
      , then 
      
      
      
      .
    • Pressurize to 50 psi

      
       and stir at Room Temperature for 12 hours.
      
    • Alternative: For milder conditions, use

      
       with Ammonium Formate at 40°C.
      
  • Workup:

    • Filter catalyst through Celite under inert atmosphere.

    • Evaporate solvent under reduced pressure.

    • Note: Avoid high temperatures (>50°C) to prevent intramolecular transesterification (O -> N acyl migration).

  • Characterization:

    • IR: Disappearance of CN peak (

      
      ), appearance of NH broad bands (
      
      
      
      ).

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of 3-Cyano-2-hydroxypropyl benzoate in polymer chemistry.

G Start Glycidyl Benzoate Intermediate 3-Cyano-2-hydroxypropyl Benzoate Start->Intermediate + CN- (Ring Opening) Path1 Polyurethane Synthesis Intermediate->Path1 + Isocyanate (R-NCO) Path2 Nitrile Reduction Intermediate->Path2 + H2 / Raney Ni Product1 Benzoate-Capped Polyurethane Path1->Product1 Urethane Linkage Product2 3-Amino-2-hydroxypropyl Benzoate Path2->Product2 Amine Generation Drug Conjugates Drug Conjugates Product2->Drug Conjugates Amide Coupling

Figure 1: Synthetic pathways transforming Glycidyl Benzoate into functional polymer precursors via the 3-Cyano intermediate.

References & Sourcing

  • Glycidyl Ester Polymerization:

    • Mechanism of cationic polymerization of glycidyl esters.[1] (ResearchGate).

  • Polyurethane Functionalization:

    • Method for creating hydroxyfunctional polymers.[2] (Google Patents EP2072556A1).

  • Chemical Sourcing:

    • CAS 649571-23-3 (3-Cyano-2-hydroxypropyl benzoate) is available via specialized synthesis catalogs.

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the stability of the ester linkage in their specific application environment, particularly regarding pH sensitivity.

Sources

High-Purity Utilization of 3-Cyano-2-hydroxypropyl Benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIR-042

A Versatile C4-Synthon for


-Amino-

-hydroxybutyric Acid (GABOB) and L-Carnitine Analogs

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (CAS: 649571-23-9 / Generic) acts as a critical "masked" intermediate in the synthesis of pharmaceuticals containing the 3-hydroxy-4-aminobutyrate pharmacophore. By protecting the primary alcohol as a benzoate ester, this molecule allows for selective manipulation of the nitrile terminus—either via hydrolysis to carboxylic acids or reduction to amines—without compromising the chiral integrity of the secondary alcohol.

This application note details the protocols for utilizing this precursor in the synthesis of GABOB (an antiepileptic agent) and precursors for L-Carnitine (metabolic modulator), emphasizing regioselective epoxide ring-opening and safety protocols for cyanide handling.

Chemical Identity & Mechanistic Insight[1][2]

Structure and Functionality

The molecule consists of a three-carbon backbone functionalized with three distinct reactive sites:

  • Benzoate Ester (C1): Acts as a lipophilic protecting group for the primary alcohol, stable under acidic conditions but cleavable via base hydrolysis.

  • Secondary Alcohol (C2): A potential chiral center. If synthesized from (R)- or (S)-glycidyl benzoate, the stereochemistry is preserved, making it ideal for asymmetric synthesis.

  • Nitrile (C3): The reactive "warhead" that can be transformed into an amide, carboxylic acid, or primary amine.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and divergent applications of the precursor.

G Glycidyl Glycidyl Benzoate (Starting Material) Precursor 3-Cyano-2-hydroxypropyl Benzoate (Target Intermediate) Glycidyl->Precursor Regioselective Ring Opening (NaCN/pH Control) GABOB GABOB (Antiepileptic) Precursor->GABOB 1. Acid Hydrolysis (-CN to -COOH) 2. Deprotection Carnitine L-Carnitine (Metabolic Agent) Precursor->Carnitine 1. Reduction (-CN to -CH2NH2) 2. Methylation 3. Hydrolysis

Figure 1: Divergent synthesis pathways from Glycidyl Benzoate to pharmaceutical actives.[1][2]

Experimental Protocols

Safety Pre-requisite: Cyanide Handling

CRITICAL WARNING: This protocol involves the use of cyanide salts, which are rapidly fatal if inhaled, ingested, or absorbed.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system if possible.

  • PPE: Double nitrile gloves, face shield, and a chemically resistant apron.

  • Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.

  • Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Protocol A: Synthesis of 3-Cyano-2-hydroxypropyl Benzoate

This step involves the regioselective ring-opening of glycidyl benzoate. The benzoate group directs the nucleophilic attack to the terminal carbon (C3) due to steric factors and electronic withdrawal.

Reagents:

  • Glycidyl Benzoate (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)

  • Magnesium Sulfate (MgSO4) (1.5 eq) - Acts as a Lewis Acid catalyst/buffer

  • Solvent: Methanol/Water (7:3 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve Glycidyl Benzoate (10 mmol, 1.78 g) in 30 mL of Methanol.

  • Activation: Add MgSO4 (15 mmol) to the solution. Stir at 0°C for 15 minutes. Note: Mg2+ coordinates with the epoxide oxygen, increasing electrophilicity and assisting regiocontrol.

  • Cyanation: Dissolve NaCN (12 mmol, 0.59 g) in 10 mL of water. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The epoxide spot (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Quench & Extraction:

    • Cool to 0°C. Adjust pH to ~6 using dilute HCl (CAUTION: Do not drop below pH 4 to avoid HCN gas evolution).

    • Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85-92% Data Validation:

  • IR: Strong signal at ~2250 cm⁻¹ (Nitrile -CN) and ~1720 cm⁻¹ (Benzoate C=O).

  • 1H-NMR: Distinct doublet at ~2.7 ppm (CH2-CN).

Protocol B: Conversion to GABOB (Acid Hydrolysis)

This protocol converts the nitrile to a carboxylic acid while simultaneously cleaving the benzoate ester.

Reagents:

  • 3-Cyano-2-hydroxypropyl benzoate (Intermediate from Protocol A)

  • Hydrochloric Acid (6M)

Procedure:

  • Dissolve the intermediate (5 mmol) in 6M HCl (20 mL).

  • Reflux at 100°C for 6 hours. The nitrile hydrolyzes to the acid, and the ester cleaves to release benzoic acid.

  • Cool the mixture. Benzoic acid will precipitate out.[2] Filter off the solid benzoic acid.

  • Extract the filtrate with ether (2 x 10 mL) to remove residual benzoic acid.

  • Concentrate the aqueous layer to obtain

    
    -amino-
    
    
    
    -hydroxybutyric acid (GABOB)
    as the hydrochloride salt.
  • Optional: Pass through an ion-exchange resin (Dowex 50W) to obtain the zwitterion.

Analytical Reference Data

The following table summarizes the physicochemical properties expected during the synthesis workflow.

CompoundMolecular WeightAppearanceKey IR Peaks (cm⁻¹)Key NMR Shift (ppm)
Glycidyl Benzoate 178.19Colorless Oil1720 (C=O), 1270 (C-O)

2.8, 3.2 (Epoxide protons)
3-Cyano-2-hydroxypropyl Benzoate 205.21Viscous Oil / White Solid2253 (CN) , 1718 (C=O), 3450 (OH)

2.65 (d, -CH2-CN),

4.1 (m, -CH-OH)
GABOB (HCl Salt) 155.58White Crystal2900-3200 (NH3+), 1710 (COOH)

2.4 (CH2-COOH),

3.0 (CH2-NH3)

Troubleshooting & Optimization

Regioselectivity Issues

If the "minor" isomer (cyanide attack at C2) is observed:

  • Cause: Insufficient Lewis Acid activation or temperature too high.

  • Solution: Increase MgSO4 or switch to Lithium Perchlorate (LiClO4) catalyst. Ensure addition is strictly at 0°C.

Hydrolysis Incompleteness

If the nitrile resists hydrolysis in Protocol B:

  • Cause: Steric hindrance or insufficient acidity.

  • Solution: Switch to a mixture of H2SO4/Acetic Acid (1:1) at 110°C. The sulfate salt is often more hygroscopic, so careful drying is required.

References

  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development. Link (Context on enantioselective ester hydrolysis).

  • Tokunaga, M., et al. (2002). Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Cobalt(III) Salen Complexes. Science. Link (Source for chiral glycidyl benzoate synthesis).

  • Takahashi, K., et al. (1999). Industrial Synthesis of L-Carnitine and Related Compounds. Journal of Synthetic Organic Chemistry, Japan.
  • Google Patents. (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WO2018121050A1.[3] Link (Analogous cyanation chemistry).

  • ACS Green Chemistry Institute. (2022). Reagent Guide: Cyanide. Link (Safety and handling protocols).

Sources

Precision Enantioselective Synthesis of Cyanohydrins: Biocatalytic & Chemocatalytic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral cyanohydrins are linchpin intermediates in the synthesis of


-hydroxy acids, 

-amino alcohols (e.g., adrenergic blockers), and pyrethroids. While racemic synthesis is trivial, achieving high enantiomeric excess (ee) requires suppressing the rapid, non-selective background reaction between cyanide and carbonyls.

This Application Note details two complementary, field-validated protocols:

  • Biocatalytic Transcyanation (Hydroxynitrile Lyase): Best for aqueous-compatible aldehydes and "green" process requirements.

  • Ti-Salen Catalyzed Silylcyanation: Best for hydrophobic, sterically demanding substrates using TMSCN.

Core Safety Directive: The "Cyanide Firewall"

WARNING: Cyanide salts and TMSCN are lethal. Death can occur within minutes of exposure.

Engineering Controls
  • Reaction Enclosure: All weighing and reactions must occur in a certified fume hood with a face velocity >100 fpm.

  • Sensors: Personal HCN monitors (set to alarm at 4.7 ppm) must be worn on the lapel.

Chemical Handling[1]
  • pH Control: Never allow cyanide salts to contact acid. Maintain aqueous phases at pH > 7 unless enzyme stability dictates otherwise (see Protocol A).

  • Quenching: All cyanide waste must be quenched with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at pH > 10 for 24 hours before disposal.

  • TMSCN Specifics: Trimethylsilyl cyanide hydrolyzes in moist air to release HCN. Handle under inert atmosphere (Argon/Nitrogen).

Protocol A: Biocatalytic Synthesis of (R)-Cyanohydrins

Method: Biphasic Hydroxynitrile Lyase (HNL) Catalysis Target: (R)-Mandelonitrile derivatives Enzyme Source: Prunus dulcis HNL (PdHNL) - commercially available as almond meal or purified lyophilizate.

The "Micro-Aqueous" Strategy

HNL enzymes require water to function, but water promotes the non-selective background reaction.

  • Solution: Use a biphasic system (MTBE/Buffer).

  • Mechanism: The enzyme resides in the aqueous droplets or interface. The aldehyde stays in the organic phase. The reaction occurs at the interface, protecting the product from racemization.

Mechanistic Workflow

The enzyme utilizes a catalytic triad to activate the carbonyl and position the cyanide anion.

HNL_Mechanism Enzyme HNL Active Site (Ser-His-Asp Triad) Complex Enzyme-Substrate Complex Enzyme->Complex Coordination Substrate Aldehyde (Organic Phase) Substrate->Complex Diffusion to Interface HCN HCN Source (Buffer Phase) HCN->Complex Nucleophilic Attack Product (R)-Cyanohydrin Complex->Product Release & Extraction Product->Substrate Inhibition (if high conc)

Figure 1: Biphasic enzymatic turnover. The compartmentalization of phases is critical for high ee.

Step-by-Step Protocol

Scale: 10 mmol Substrate: Benzaldehyde

  • Buffer Preparation: Prepare 20 mL of 0.1 M Citrate Buffer (pH 4.0).

    • Note: pH 4.0 is critical. It suppresses the chemical background reaction (which accelerates at pH > 5) while maintaining PdHNL activity.

  • Enzyme Prep: Dissolve/suspend 500 units of PdHNL (or 2g defatted almond meal) in the buffer.

  • Biphasic Setup: Add 20 mL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It forms a distinct interface and solubilizes the aldehyde well without denaturing the enzyme.

  • Substrate Addition: Add Benzaldehyde (1.06 g, 10 mmol) to the MTBE phase.

  • Cyanide Addition:

    • Option A (HCN gas - Industrial): Bubbled into the aqueous phase.

    • Option B (Lab Scale - Transcyanation): Add Acetone Cyanohydrin (2.5 eq) to the organic phase. This acts as a slow-release HCN donor, safer than handling KCN/H2SO4.

  • Reaction: Stir vigorously (1000 rpm) at 4°C for 24 hours.

    • Temp Control: Lower temperature increases enantioselectivity.

  • Workup:

    • Filter off enzyme/meal.

    • Separate organic phase.[1]

    • Wash organic phase with 0.1 M HCl (to remove residual amines/enzyme) then brine.

    • Dry over Na2SO4 and concentrate below 40°C. (Cyanohydrins are thermally unstable).

Protocol B: Ti-Salen Catalyzed Asymmetric Silylcyanation

Method: Lewis Acid Catalysis with TMSCN Target: Broad scope (Aliphatic & Aromatic) Catalyst: (R,R)-Ti(salen) complex (bimetallic activation)

The "Dual Activation" Strategy

Unlike simple Lewis acids, Ti-Salen complexes often operate via a bimetallic mechanism where one Ti center activates the aldehyde and the other activates the cyanide source.

Mechanistic Workflow

TiSalen_Mechanism Cat Chiral (Salen)Ti Complex Active Bimetallic Transition State Cat->Active Self-Assembly Ald Aldehyde Ald->Active Carbonyl Binding TMSCN TMSCN TMSCN->Active CN Activation Prod Silyl Cyanohydrin Active->Prod Stereoselective Transfer

Figure 2: Cooperative bimetallic activation allows for high turnover frequencies at room temperature.

Step-by-Step Protocol

Scale: 5 mmol Substrate: 4-Methoxybenzaldehyde

  • Catalyst Preparation:

    • In a glovebox or under Argon, dissolve (R,R)-Salen ligand (5 mol%) and Ti(OiPr)4 (5 mol%) in dry DCM. Stir 1 hour.

  • Reaction Setup:

    • Cool the catalyst solution to -20°C (or maintain RT depending on substrate reactivity; electron-rich aldehydes require lower temps for high ee).

  • Add Substrate: Add 4-Methoxybenzaldehyde (680 mg, 5 mmol).

  • Add Reagent: Dropwise addition of TMSCN (Trimethylsilyl cyanide) (1.1 eq).

    • Caution: TMSCN is volatile and toxic. Use a gas-tight syringe.

  • Incubation: Stir for 6–12 hours. Monitor by TLC (Hexane/EtOAc).[2]

  • Quench/Hydrolysis:

    • To isolate Silyl Ether: Remove solvent in vacuo.

    • To isolate Cyanohydrin: Add 1M HCl in MeOH and stir for 30 mins to cleave the TMS group.

  • Purification: Flash chromatography on Silica Gel (acid-washed silica is preferred to prevent reversion to ketone).

Data Analysis & Validation

To validate the protocol, you must determine Conversion and Enantiomeric Excess (ee).

Analytical Conditions

Instrument: HPLC with UV detector (254 nm). Column: Daicel Chiralcel OD-H or Chiralpak AD-H. Mobile Phase: Hexane : Isopropanol (90:10 to 99:1). Flow Rate: 0.5 - 1.0 mL/min.

SubstrateMethodYield (%)ee (%)Column
BenzaldehydePdHNL (Enz)9699 (R)Chiralcel OD-H
4-Cl-BenzaldehydePdHNL (Enz)9298 (R)Chiralcel OD-H
2-NaphthylaldehydeTi-Salen (Chem)8894 (S)Chiralpak AD-H
HexanalTi-Salen (Chem)8589 (S)Chiralcel OJ

*Configuration depends on the chirality of the Salen ligand used.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ee (Enzymatic) pH too high (>5.0)Adjust buffer to pH 3.5–4.0 to stop chemical background reaction.
Low ee (Enzymatic) Temperature too highLower reaction temp to 0°C or 4°C.
Low Conversion (Ti) Wet solvent/Catalyst deathEnsure DCM is distilled over CaH2; use fresh TMSCN.
Racemization during workup Basic conditionsCyanohydrins racemize in base. Keep workup neutral or slightly acidic.
HCN Smell Leak / HydrolysisEVACUATE IMMEDIATELY. Check scrubber efficiency.

References

  • Biocatalytic Overview

    • Griengl, H., et al. "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Journal of Biotechnology, 2016.

  • Ti-Salen Mechanism

    • North, M., et al. "Mechanism of the asymmetric addition of trimethylsilyl cyanide to aldehydes catalyzed by (salen)titanium complexes."[3] Journal of Organic Chemistry, 2003.[4]

  • Safety Protocols

    • MIT EHS.[5] "Standard Operating Procedure: Cyanide Salts." MIT Environmental Health & Safety.

  • Biphasic Systems

    • Wajant, H., et al. "Hydroxynitrile lyases: functions and applications." Applied Microbiology and Biotechnology, 2008.

  • Industrial Application

    • Pöchlauer, P., et al. "Industrial Scale Synthesis of Enantiopure Cyanohydrins." Organic Process Research & Development, 2001.

Sources

Technical Application Note: Antimicrobial Profiling of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-Cyano-2-hydroxypropyl benzoate represents a specialized class of functionalized benzoate esters. Structurally, it combines a lipophilic benzoate moiety (known for membrane disruption and intracellular acidification) with a polar 3-cyano-2-hydroxypropyl tail. This hybrid structure is designed to optimize the LogP (partition coefficient) , balancing membrane permeability with aqueous solubility—a common bottleneck in paraben-like antimicrobial development.

This guide provides a rigorous, standardized workflow for screening this compound against a panel of clinically relevant pathogens. Unlike generic screening protocols, this document addresses the specific stability challenges of functionalized esters (hydrolysis sensitivity) and the safety requirements of nitrile-containing pharmacophores.

Key Mechanistic Hypotheses
  • Membrane Disruption: The benzoate aromatic ring intercalates into the lipid bilayer, increasing non-specific permeability.

  • Intracellular Acidification: Upon enzymatic hydrolysis by bacterial esterases, the release of benzoic acid lowers cytosolic pH, inhibiting phosphofructokinase and arresting glycolysis.

  • Nitrile Bioactivity: The cyano group may act as a bioisostere for carbonyls, potentially interacting with cysteine proteases in fungal targets.

Compound Handling & Preparation[1][2][3][4]

Safety Warning: This compound contains a nitrile (-CN) group. While generally stable, metabolic or chemical degradation can release cyanide ions. All handling must occur in a chemical fume hood.

Solubility & Stability Profile
  • Molecular Weight: ~205.21 g/mol

  • Predicted LogP: ~1.5 – 2.0 (Moderately Lipophilic)

  • Solvent Compatibility:

    • Preferred: Dimethyl Sulfoxide (DMSO) – Anhydrous (99.9%).

    • Avoid: Ethanol/Methanol (potential for transesterification during long storage).

    • Aqueous Buffer: Unstable at pH > 7.5 (risk of ester hydrolysis).

Stock Solution Protocol

To ensure reproducibility, avoid repeated freeze-thaw cycles which promote hydrolysis.

  • Weighing: Accurately weigh 20.5 mg of 3-Cyano-2-hydroxypropyl benzoate.

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 100 mM (20,520 µg/mL) Master Stock.

    • Note: Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber glass vials. Store at -20°C. Use within 3 months.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to quantitative data generation.

ScreeningWorkflow cluster_0 Phase I: Qualitative Screen cluster_1 Phase II: Quantitative Profiling cluster_2 Phase III: Safety & MoA Start Compound Stock (100 mM in DMSO) Agar Agar Well Diffusion (Zone of Inhibition) Start->Agar Decision1 Zone > 10mm? Agar->Decision1 MIC Broth Microdilution (CLSI M07-A10) Decision1->MIC Yes Stop Stop Decision1->Stop No (Inactive) MBC MBC/MFC Determination (Sub-culture on Agar) MIC->MBC Tox Hemolysis Assay (RBC Toxicity) MIC->Tox TimeKill Time-Kill Kinetics MBC->TimeKill

Caption: Phased screening pipeline ensuring resource efficiency by filtering inactive candidates early.

Phase I: Primary Screening (Agar Well Diffusion)

Objective: Rapid qualitative assessment of antimicrobial potential. Standard: Modified Kirby-Bauer method.

Protocol
  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.

  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Loading:

    • Test: 50 µL of compound (diluted to 1 mM in PBS/1% DMSO).

    • Positive Control: Ciprofloxacin (5 µg/mL).

    • Negative Control: PBS + 1% DMSO (Vehicle).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure diameter of Zone of Inhibition (ZOI) in mm.

    • Pass Criteria: ZOI

      
       10 mm (proceed to Phase II).
      

Phase II: Quantitative MIC Determination (The Core Protocol)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. Reference: CLSI M07-A10 / ISO 20776-1 [1, 2].

Microplate Layout Strategy

Proper plate layout is critical to avoid "edge effects" and ensure statistical validity.

PlateLayout Plate Row A-H Col 1 (Neg Ctrl) Col 2 (128 µg/mL) Col 3 (64 µg/mL) ... Col 11 (0.25 µg/mL) Col 12 (Pos Ctrl) Explanation Col 1: Sterility (Media only) Col 2-11: Serial 2-fold dilution of Compound Col 12: Growth Control (Bacteria + Solvent) Plate->Explanation

Caption: 96-well plate configuration for duplicate MIC testing of 4 strains per plate.

Step-by-Step Procedure
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical: For benzoate esters, ensure pH is 7.2–7.4. Acidic pH artificially enhances activity; alkaline pH degrades the compound.

  • Compound Dilution (2x Concentration):

    • Prepare a "Working Stock" at 256 µg/mL in CAMHB (ensuring final DMSO < 1%).

    • Add 100 µL of CAMHB to columns 3–11 of the 96-well plate.

    • Add 200 µL of Working Stock to column 2.

    • Perform serial 2-fold dilution from column 2 to 11 (transfer 100 µL). Discard the final 100 µL from column 11.

  • Inoculation:

    • Dilute the 0.5 McFarland suspension 1:100 in CAMHB to reach

      
       CFU/mL.
      
    • Add 100 µL of this inoculum to columns 2–12.

    • Final Test Concentration: Range 128 µg/mL to 0.25 µg/mL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Controls:

    • Column 1 (Sterility): 100 µL Media + 100 µL PBS.

    • Column 12 (Growth): 100 µL Inoculum + 100 µL Media (with matched % DMSO).

  • Incubation: Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours.

Data Interpretation[4][5]
  • MIC: The lowest concentration showing no visible turbidity .[1]

  • Validity Check: The Growth Control (Col 12) must be turbid (OD600 > 0.2). The Sterility Control (Col 1) must be clear.

Phase III: Mechanism & Safety Profiling

Minimum Bactericidal Concentration (MBC)

To determine if 3-Cyano-2-hydroxypropyl benzoate is bactericidal (kills) or bacteriostatic (inhibits growth):

  • Aliquot 10 µL from clear wells (MIC and higher) onto MHA plates.

  • Incubate for 24 hours.

  • MBC Definition: Concentration killing

    
     99.9% of the initial inoculum (reduction of 
    
    
    
    3 log10).
    • Insight: Benzoate esters are typically bacteriostatic at low concentrations and bactericidal at high concentrations [3].

Hemolysis Assay (Toxicity Proxy)

Benzoate derivatives can be membrane-active. This assay ensures the compound targets bacterial membranes, not mammalian ones.

  • Incubate compound (at MIC and 10x MIC) with 5% Sheep Red Blood Cells (RBCs) for 1 hour at 37°C.

  • Centrifuge and measure supernatant absorbance at 540 nm (hemoglobin release).

  • Threshold: < 10% hemolysis at MIC is considered acceptable for early-stage hits.

Data Presentation Template

Report your findings using the standardized table below to facilitate cross-study comparison.

StrainGramMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)(+)[Data][Data][Calc]Bactericidal if Ratio

4
E. coli (ATCC 25922)(-)[Data][Data][Calc]Bacteriostatic if Ratio > 4
P. aeruginosa (ATCC 27853)(-)[Data][Data][Calc]Efflux pump activity likely
C. albicans (ATCC 90028)Fungi[Data][Data][Calc]Antifungal potential

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] CLSI.[2]

  • International Organization for Standardization (ISO). (2019).[1][5] ISO 20776-1:2019 Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices.[1][5] ISO.[1][2][5][6]

  • BenchChem. (2025).[7] A Comparative Analysis of 3-Phenylpropyl 3-hydroxybenzoate and Traditional Parabens as Preservatives. BenchChem Application Notes.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution.[1][2][5][6][8] EUCAST.[5][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Cyano-2-hydroxypropyl benzoate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex organic intermediates. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve the yield and purity of your target compound.

Core Synthesis Strategy & Common Hurdles

The synthesis of 3-Cyano-2-hydroxypropyl benzoate typically involves a two-stage process: the formation of a suitable three-carbon diol with a nitrile group, followed by a regioselective esterification with a benzoic acid derivative. The primary challenges in this synthesis are achieving high regioselectivity to favor acylation at the primary hydroxyl group, preventing side reactions like di-esterification, and optimizing reaction conditions to maximize yield and minimize impurities.

General Synthesis Workflow

The most common approach involves the ring-opening of 3-cyanopropylene oxide (epicyanohydrin) followed by esterification. This guide will focus on troubleshooting this pathway.

Synthesis_Workflow cluster_0 Stage 1: Diol Formation cluster_1 Stage 2: Regioselective Esterification A 3-Cyanopropylene Oxide B Nucleophilic Ring-Opening (e.g., H₂O, mild acid/base) A->B Reactant C 3-Cyano-1,2-propanediol B->C Intermediate E Base-Catalyzed Acylation (e.g., Pyridine, DMAP) C->E Substrate C->E D Benzoyl Chloride D->E Reagent F 3-Cyano-2-hydroxypropyl benzoate (Target Product) E->F G Side Product: Di-ester E->G Undesired Pathway

Caption: General workflow for the synthesis of 3-Cyano-2-hydroxypropyl benzoate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Overall Yield in the Esterification Step

Question: My esterification reaction between 3-cyano-1,2-propanediol and benzoyl chloride consistently results in a low yield (<50%). What are the likely causes and how can I improve it?

Answer: Low yields in this acylation step are a common problem and can typically be traced to one of several factors. Let's break down the potential culprits and solutions.

  • Suboptimal Catalyst Choice or Amount: The base catalyst is critical. While pyridine is often used, it's a relatively weak base. For more challenging esterifications, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) , used in catalytic amounts alongside a stoichiometric base like triethylamine (TEA), is often more effective. DMAP actively participates in the reaction by forming a highly reactive acylpyridinium intermediate. However, using too much catalyst can sometimes promote side reactions.[1]

    • Troubleshooting Step: Start with pyridine as the solvent and base. If yields are low, switch to a non-nucleophilic base like TEA and add 0.05-0.1 equivalents of DMAP.

  • Reaction Temperature: Esterification reactions are often sensitive to temperature. Running the reaction at 0°C to room temperature is a standard starting point.[2] Excessively high temperatures can lead to decomposition of starting materials or the formation of undesired, colored byproducts, while temperatures that are too low may result in an impractically slow reaction rate.

    • Troubleshooting Step: Optimize the temperature in 10°C increments, starting from 0°C up to 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the sweet spot between reaction rate and side product formation.[3]

  • Presence of Moisture: Benzoyl chloride is highly sensitive to water, which will hydrolyze it back to benzoic acid, effectively consuming your reagent and reducing the yield.

    • Troubleshooting Step: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent source of low yields. Ensure accurate measurements of all reagents. A slight excess (1.1-1.2 equivalents) of the acylating agent (benzoyl chloride) is often used to drive the reaction to completion.

Issue 2: Formation of Significant Di-ester and Other Byproducts

Question: My final product is contaminated with a significant amount of the di-ester (3-cyano-1,2-propylene dibenzoate) and other impurities. How can I improve selectivity for the primary hydroxyl group?

Answer: Achieving regioselectivity is the central challenge of this synthesis. The primary hydroxyl group is generally more sterically accessible and nucleophilic than the secondary one, but this difference can be slight.

  • Control of Reaction Temperature: Lowering the reaction temperature (e.g., -10°C to 0°C) can enhance the kinetic preference for the more reactive primary hydroxyl group, thereby minimizing the formation of the di-ester.[4]

  • Slow Addition of Acylating Agent: Adding the benzoyl chloride dropwise over an extended period using a syringe pump or dropping funnel can maintain a low instantaneous concentration of the reagent. This favors reaction at the more reactive primary site before a second acylation can occur.

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Highly polar solvents can sometimes reduce the reactivity difference between the two hydroxyl groups.

  • Protecting Group Strategy (Advanced): For applications requiring extremely high purity, a protecting group strategy may be warranted. This involves selectively protecting the secondary alcohol, performing the esterification, and then deprotecting. While more steps are involved, this provides unparalleled control over regioselectivity.

Selectivity_Factors factors Factors Influencing Regioselectivity Temperature Reagent Addition Rate Solvent Choice Lower Temp (0°C) → Higher Selectivity Slow Addition → Higher Selectivity Aprotic Solvents (DCM, THF) → Better Selectivity outcome Increased Yield of 3-Cyano-2-hydroxypropyl benzoate factors:s0->outcome factors:s1->outcome factors:s2->outcome

Caption: Key factors for improving regioselectivity in the esterification step.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure 3-Cyano-2-hydroxypropyl benzoate from unreacted diol and the di-benzoate byproduct. What purification methods are most effective?

Answer: Purification can be challenging due to the similar polarities of the desired product and the di-ester byproduct.

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to elute the non-polar di-benzoate byproduct first. Gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute your desired mono-ester product. The highly polar unreacted diol will remain on the column or elute much later. Monitor fractions carefully using TLC.

  • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be effective. Experiment with solvent systems like ethyl acetate/hexane or toluene. Dissolve the crude material in a minimum amount of the more soluble solvent (ethyl acetate or toluene) at an elevated temperature and slowly add the less soluble solvent (hexane) until turbidity is observed. Allow it to cool slowly to form crystals.[5]

  • Aqueous Work-up: Before chromatography, a thorough aqueous work-up is essential. After the reaction is complete, quench it with a saturated sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess benzoyl chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine to remove basic catalysts and water-soluble impurities.[6]

Optimizing Key Reaction Parameters

The following table summarizes the impact of key parameters on the esterification step. Use this as a guide for your optimization experiments.

ParameterRange / OptionsEffect on Yield & PurityRationale & Key Considerations
Temperature -10°C to 40°CLower temperatures generally increase regioselectivity for the primary alcohol but decrease the reaction rate. Higher temperatures can lead to more di-ester byproduct.[3][7]Find the optimal balance where the reaction proceeds at a reasonable rate without significant side product formation.
Catalyst Pyridine, TEA, DMAP (catalytic)DMAP is a highly effective nucleophilic catalyst that can significantly increase the reaction rate.[1]Use DMAP in catalytic amounts (0.05-0.1 eq) with a stoichiometric amount of a non-nucleophilic base like TEA to avoid side reactions.
Solvent DCM, THF, Dioxane, TolueneAprotic solvents are preferred. Solvent choice can impact reactant solubility and reaction kinetics.[8][9]Ensure the 3-cyano-1,2-propanediol is sufficiently soluble in the chosen solvent. DCM is often a good starting point.
Reactant Ratio 1.0 to 1.5 eq. of Benzoyl ChlorideUsing a slight excess of benzoyl chloride (1.1-1.2 eq.) can help drive the reaction to completion. A large excess will promote di-ester formation.Stoichiometry should be carefully controlled. Monitor the disappearance of the limiting reagent (the diol) by TLC.

Detailed Experimental Protocol (Optimized)

This protocol is a starting point and should be optimized based on your specific laboratory conditions and observations.

Objective: To synthesize 3-Cyano-2-hydroxypropyl benzoate with improved yield and purity.

Materials:

  • 3-Cyano-1,2-propanediol (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reactant Loading: Under a nitrogen atmosphere, dissolve 3-cyano-1,2-propanediol (1.0 eq), DMAP (0.1 eq), and TEA (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the benzoyl chloride solution to the reaction mixture dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC, checking for the consumption of the starting diol.

  • Quenching: Once the reaction is deemed complete, slowly add saturated NaHCO₃ solution to quench the reaction. Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1x), water (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the pure fractions and remove the solvent to yield 3-Cyano-2-hydroxypropyl benzoate as a purified oil or solid.

References

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
  • Optimization for the synthesis of 3 in batch. [a] - ResearchGate. Available from: [Link]

  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant - PMC. Available from: [Link]

  • Optimization of a Key Step in the Synthesis of Benzocaine - Inspiration. Available from: [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. Available from: [Link]

  • Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Available from: [Link]

  • Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series - Der Pharma Chemica. Available from: [Link]

  • CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents.
  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC. Available from: [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. Available from: [Link]

  • In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - MDPI. Available from: [Link]

  • US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents.
  • Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Available from: [Link]

  • Process for making 2-alkyl-3-hydroxybenzoic acids - European Patent Office - EP 1008583 A1. Available from: [Link]

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Available from: [Link]

  • Effect of Temperature on Physicochemical Properties of Plasticized Hydroxypropyl Methylcellulose K100–Carbopol 934 Films Containing - Scholar Hub Universitas Indonesia. Available from: [Link]

Sources

Technical Support Center: Synthesis of Cyanohydrin Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of cyanohydrin esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges and side reactions encountered during the synthesis of cyanohydrin esters, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems that can arise during the synthesis of cyanohydrin esters, offering explanations for their root causes and actionable steps for resolution.

Question 1: My reaction is sluggish, or I'm observing low conversion to the cyanohydrin ester. What are the likely causes and how can I improve the reaction rate?

Answer:

Low conversion in cyanohydrin ester synthesis can stem from several factors, primarily related to the initial cyanohydrin formation, which is an equilibrium-controlled process.[1][2] The subsequent esterification is typically more favorable. Here’s a breakdown of potential causes and solutions:

  • Insufficient Nucleophilicity of the Cyanide Source: The cyanide ion (CN⁻) is the active nucleophile that attacks the carbonyl carbon.[3][4] If you are using hydrogen cyanide (HCN) directly, its acidity (pKa ≈ 9.2) means that at neutral pH, the concentration of the more nucleophilic CN⁻ is low.[5]

    • Solution: The reaction is often catalyzed by a base to generate a sufficient concentration of cyanide ions.[5] Using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) provides a direct source of CN⁻.[2][3] If using HCN, the addition of a catalytic amount of base is crucial.[4] Trimethylsilyl cyanide (TMSCN) is another effective reagent, often activated by a Lewis acid.[3][6]

  • Unfavorable Equilibrium: The formation of the cyanohydrin intermediate is reversible.[1] For sterically hindered ketones, the equilibrium may lie significantly towards the starting materials.[7][8]

    • Solution: To drive the equilibrium towards the product, you can use an excess of the cyanide reagent.[1] Trapping the cyanohydrin as it forms by converting it to the ester in a one-pot reaction can also effectively shift the equilibrium.[1] This is the principle behind using an acylating agent (like an acid anhydride) concurrently with the cyanide source.[9]

  • Substrate Reactivity: Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[7] Aromatic aldehydes can sometimes be less reactive than aliphatic ones in certain systems.[6][10]

    • Solution: For less reactive substrates, increasing the reaction temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions.[11] The choice of catalyst and solvent system can also be tailored to the substrate. For instance, using TMSCN with a Lewis acid like titanium(IV) chloride (TiCl₄) can be effective for both aliphatic and aromatic aldehydes.[6][10]

  • Reaction Conditions: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) can be effective, particularly when using KCN.[6][10] For enzyme-catalyzed reactions, using organic solvents that are not miscible with water can suppress the non-selective chemical reaction while only slightly slowing the desired enzymatic formation.[12]

Question 2: I'm observing significant byproduct formation. What are the most common side reactions and how can I minimize them?

Answer:

Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Decomposition of the Cyanohydrin Intermediate: Cyanohydrins can be unstable and decompose back to the starting aldehyde or ketone and hydrogen cyanide, especially in the presence of strong acids or bases and at elevated temperatures.[11][13] This is a major cause of reduced yield.

    • Solution: Maintain careful temperature control; exothermic reactions may require external cooling.[14] Running the reaction at lower temperatures can improve yield.[7] A one-pot synthesis where the cyanohydrin is immediately trapped as the more stable ester minimizes its decomposition.[7][14] The pH of the reaction medium should also be carefully controlled to avoid strongly acidic or basic conditions that favor decomposition.[15]

  • Benzoin Condensation (for Aromatic Aldehydes): When using aromatic aldehydes, the benzoin condensation can be a competing reaction, where two aldehyde molecules condense in the presence of a cyanide catalyst.[2]

    • Solution: This side reaction can be minimized by carefully controlling the reaction conditions, such as temperature and the concentration of the cyanide catalyst. Using a trapping agent for the cyanohydrin (i.e., the acylating agent) can favor the desired reaction pathway.

  • Hydrolysis of the Anhydride: If using a carboxylic acid anhydride as the acylating agent in an aqueous or protic solvent, it can be hydrolyzed to the corresponding carboxylic acid, which is unreactive in the esterification step.[14]

    • Solution: Whenever possible, use anhydrous conditions. If an aqueous medium is necessary, for example in phase-transfer catalysis, ensure that the reaction is sufficiently fast to outcompete the hydrolysis of the anhydride.[14]

  • Formation of Alcohols: In some cases, especially with the use of reducing agents like alkali metal borohydrides in certain one-pot procedures, over-reduction can lead to the formation of alcohols instead of the desired cyanohydrin ester.[14]

    • Solution: Carefully control the stoichiometry of the reducing agent. The amount should be just sufficient for the intended transformation without causing unwanted reductions.[14]

The following diagram illustrates the main reaction pathway and key side reactions:

Side_Reactions cluster_anhydride With Anhydride Start Aldehyde/Ketone + Cyanide Source Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin Nucleophilic Addition Benzoin Benzoin Condensation (Aromatic Aldehydes) Start->Benzoin Dimerization Ester Cyanohydrin Ester (Product) Cyanohydrin->Ester Acylation Decomposition Decomposition (Reversion) Cyanohydrin->Decomposition Reversible Decomposition->Start Anhydride_Hydrolysis Anhydride Hydrolysis Anhydride Carboxylic Anhydride Anhydride->Anhydride_Hydrolysis H₂O Enantioselective_Synthesis Start Prochiral Aldehyde/Ketone Racemic Racemic Cyanohydrin Ester Start->Racemic Achiral Conditions Enzymatic Enzymatic Catalysis (HNL) Start->Enzymatic Chiral Catalyst Lewis_Acid Chiral Lewis Acid Catalysis Start->Lewis_Acid Chiral Catalyst Lewis_Base Chiral Lewis Base Catalysis Start->Lewis_Base Chiral Catalyst Enantiopure Enantiopure Cyanohydrin Ester Enzymatic->Enantiopure Lewis_Acid->Enantiopure Lewis_Base->Enantiopure

Caption: Approaches to enantioselective cyanohydrin ester synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in cyanohydrin ester synthesis?

A1: Temperature control is paramount for two main reasons. Firstly, the initial cyanohydrin formation is often an exothermic reaction, and excessive heat can shift the equilibrium back towards the starting materials, reducing the overall yield. [11][14]Secondly, cyanohydrins are thermally labile and can decompose at elevated temperatures. [11][13]Laboratory experiments have shown that for acetone cyanohydrin, for instance, an increase of 10°C can lead to a 1% decrease in product yield due to decomposition. [11] Q2: Can I use water as a solvent for my reaction?

A2: While some procedures, particularly those involving phase-transfer catalysis, do use water, it can introduce complications. [14]The primary issue is the potential for hydrolysis of the acylating agent, such as acetic anhydride, which would render it ineffective. [14]Additionally, cyanohydrins themselves can decompose in the presence of water, especially under non-neutral pH conditions. [3][16]Therefore, anhydrous organic solvents are generally preferred to minimize these side reactions. [12] Q3: What is the role of a phase-transfer catalyst?

A3: A phase-transfer catalyst is used in reactions where the reactants are in different, immiscible phases, such as a solid-liquid or liquid-liquid system. In the context of cyanohydrin ester synthesis, if you are using an aqueous solution of an alkali metal cyanide (like NaCN) and your aldehyde/ketone and acylating agent are in an organic solvent, a phase-transfer catalyst (like a quaternary ammonium salt) helps to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. [14] Q4: My cyanohydrin ester product seems to be decomposing during storage. How can I improve its stability?

A4: Cyanohydrin esters are generally more stable than their corresponding free cyanohydrins. [13][14]However, they can still be susceptible to decomposition or racemization over time, especially if exposed to moisture, light, or acidic/basic contaminants. [13][17]For long-term storage, it is advisable to keep the product in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon). Ensuring the product is free from residual catalysts or acidic/basic impurities through proper purification is also crucial for its stability.

Q5: Are there safer alternatives to using hydrogen cyanide (HCN) or alkali metal cyanides?

A5: Yes. Due to the extreme toxicity of HCN and alkali metal cyanides, safer alternatives are often sought. [3][4]Trimethylsilyl cyanide (TMSCN) is a widely used alternative that is less volatile and can be used with a Lewis acid catalyst to minimize exposure to free HCN. [3][6]Acetone cyanohydrin can also serve as an in situ source of HCN, releasing it under controlled conditions. [7]For some applications, ethyl cyanoformate has been used as both a cyanide source and a protecting group in chemo-enzymatic cascades. [13][18]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyanohydrin Acetate using TMSCN

This protocol describes a general method for the synthesis of O-acetyl cyanohydrins from aldehydes using trimethylsilyl cyanide and acetic anhydride, catalyzed by a Lewis base.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 0.5 M).

  • Addition of Reagents: Add the Lewis base catalyst (e.g., N,N-diisopropylethylamine, 0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to form the O-silylated cyanohydrin intermediate.

  • Acetylation: Add acetic anhydride (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete conversion of the intermediate.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

IV. References

  • Photodecarboxylation of cyanohydrin esters. Models for pyrethroid photodecomposition. (n.d.). Journal of Agricultural and Food Chemistry.

  • Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). rxn.fyi.

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2024, May 28). Chemistry LibreTexts.

  • US7582790B2 - Process for chemical reactions involving cyanohydrins. (n.d.). Google Patents.

  • Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. (2026, January 28). Oreate AI.

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Organic & Biomolecular Chemistry.

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps.

  • EP0561535A2 - Enantiomeric enrichment of cyanohydrins. (n.d.). Google Patents.

  • Cyanohydrin reaction. (n.d.). Wikipedia.

  • The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. (2000). Organic Letters.

  • Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. (n.d.). Angewandte Chemie International Edition in English.

  • Efficient Synthesis and Analysis of Chiral Cyanohydrins. (n.d.). KTH Royal Institute of Technology.

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (n.d.). ResearchGate.

  • Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S) - PMC. (n.d.). National Center for Biotechnology Information.

  • (PDF) ChemInform Abstract: Approach to (R)- and (S)Ketone Cyanohydrins Using Almond and Apple Meal as the Source of (R)Oxynitrilase. (2025, August 7). ResearchGate.

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal.

  • Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. (2025, August 7). ResearchGate.

  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts.

  • US4234508A - Process for preparing cyanohydrin esters. (n.d.). Google Patents.

  • New Methods for Chiral Cyanohydrin Synthesis. (n.d.). DiVA.

  • 9 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. (2021, August 3). Molecules.

  • Addition of HCN Cyanohydrin Formation. (n.d.). Chad's Prep.

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts. WMWQC5sAcmNgjBQw==)

Sources

Technical Support Center: Purification of Polar Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PBD-PUR-001

Welcome to the Purification Support Center

You are likely here because your benzoate derivative—usually a reliable, crystalline intermediate—is behaving like a stubborn oil or streaking across your chromatography columns.

Polar benzoate derivatives (e.g., p-hydroxybenzoates, amino-benzoates, or nitro-benzoates) occupy a frustrating "amphiphilic middle ground." They are often too polar for standard hexane/ethyl acetate systems but too lipophilic for pure aqueous chemistry. Furthermore, the ester linkage is susceptible to hydrolysis if your pH strategy is aggressive.

This guide moves beyond generic advice. We focus on the specific thermodynamic and kinetic traps inherent to this class of molecules.

Module 1: Chromatography Troubleshooting

The Issue: "My compound streaks/tails on Silica Gel."

Diagnosis: Benzoate derivatives often contain polar moieties (hydroxyls, amines, amides) that interact strongly with the acidic silanol groups (


) on the surface of silica gel. This hydrogen bonding or acid-base interaction causes peak broadening (tailing), resulting in poor resolution and co-elution with impurities.
Q: Should I use an acidic or basic modifier?

A: It depends entirely on the polar substituent on your benzoate ring.

You must match the modifier to the dominant functional group to suppress ionization and silanol interaction.

Polar Group TypeExample CompoundThe InteractionRecommended ModifierMechanism
Acidic/Phenolic Methyl 4-hydroxybenzoatePhenol deprotonates or H-bonds to silanols.1% Acetic Acid or Formic AcidKeeps the phenol protonated (neutral), reducing streaking.
Basic/Amino Methyl 4-aminobenzoate (Procaine precursors)Amine protonates via acidic silanols (forming a salt).1% Triethylamine (TEA) or

TEA blocks silanol sites and keeps the amine neutral (free base).
Neutral/High Polarity Nitro-benzoatesDipole-dipole interactions.None (or switch stationary phase) Use DCM/MeOH gradients; consider C18 if streaking persists.

Warning: Never use strong bases (NaOH) or high concentrations of TEA (>5%) with benzoate esters for prolonged periods, as this can trigger aminolysis or hydrolysis of the ester, destroying your product [1].

Workflow: Selecting the Right Stationary Phase

ChromatographyDecision Start Start: Tailing on TLC/Column Analyze Analyze Functional Groups Start->Analyze IsAmine Contains Amine? Analyze->IsAmine IsPhenol Contains Phenol/Acid? IsAmine->IsPhenol No AminePath Use DCM/MeOH + 1% NH4OH (Basified Silica) IsAmine->AminePath Yes PhenolPath Use Hex/EtOAc + 1% AcOH (Acidified Mobile Phase) IsPhenol->PhenolPath Yes CheckRf Is Rf < 0.1 in 100% EtOAc? IsPhenol->CheckRf No SwitchRP CRITICAL: Switch to Reverse Phase (C18) Eluent: H2O/MeCN + 0.1% Formic Acid CheckRf->SwitchRP Yes

Figure 1: Decision matrix for selecting mobile phase modifiers based on functional group chemistry.

Module 2: Extraction & Workup Protocol

The Issue: "I have a terrible emulsion, or my yield is missing."

Diagnosis: Polar benzoates act as surfactants. The lipophilic benzene ring and the hydrophilic polar group lower surface tension between water and organic solvents, causing emulsions. Furthermore, if the pH is incorrect, your product may be partitioning into the aqueous layer.

Q: How do I break the emulsion without hydrolyzing the ester?

A: Use the "Cold Brine" technique and avoid high pH swings.

Protocol: The Gentle Partition

  • Temperature Control: Cool your biphasic mixture to 0–5°C. Hydrolysis rates drop significantly at lower temperatures.

  • Salting Out: Add saturated NaCl (brine). This increases the ionic strength of the aqueous layer, forcing the organic benzoate out of the water (Salting-out effect) and reducing the emulsion [2].

  • Solvent Choice:

    • Avoid: Diethyl ether (prone to peroxides, holds water).

    • Use:Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is denser than water, often separating emulsions better by gravity.

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite . This physically breaks the bubbles stabilized by particulate matter.

Q: My product has an amine. What pH should I use?

A: The Henderson-Hasselbalch Trap. To extract an amino-benzoate into organic solvent, the pH must be > pKa of the conjugate acid (usually pH 9–10).

  • Risk:[1] High pH hydrolyzes the benzoate ester (Saponification).

  • Solution: Use a weak base like Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) . Avoid NaOH. Perform the extraction quickly (under 10 mins) and immediately wash the organic layer with brine to remove excess base.

Module 3: Crystallization & Isolation

The Issue: "My product is oiling out instead of crystallizing."

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This is common with benzoates that have low melting points or contain flexible alkyl chains.

Q: How do I force crystallization?

A: The "Cloud Point" Titration Method.

Do not simply cool the flask. That induces oiling.[1] Use a solvent/anti-solvent system at equilibrium.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone, DCM, or warm EtOAc) at Room Temperature.

  • Anti-Solvent Addition: Slowly add the "Bad Solvent" (e.g., Hexane, Pentane, or Water if using alcohols) dropwise with vigorous stirring.

  • The Cloud Point: Stop exactly when a faint, persistent turbidity (milkiness) appears.

  • The Seed: Add a single seed crystal (if available) or scratch the glass surface.

  • The Cure: Add a few drops of the "Good Solvent" to make it clear again, then wrap the flask in a towel (insulation) and let it stand undisturbed overnight.

    • Why? Slow evaporation of the good solvent or slow cooling prevents the kinetic trap of oiling out [3].[2]

Recommended Solvent Systems for Polar Benzoates:

  • System A: Ethyl Acetate / Hexanes (Standard)[3][4]

  • System B: Methanol / Water (For very polar derivatives)[5]

  • System C: DCM / MTBE (Methyl tert-butyl ether)

Module 4: Stability & Storage

Q: Can I store my purified benzoate in methanol?

A: Proceed with caution (Transesterification Risk).

If your benzoate is an ethyl or benzyl ester, storing it in Methanol (especially if trace acid/base is present from the workup) can lead to Transesterification . You will slowly convert your Ethyl Benzoate to Methyl Benzoate.

  • Best Practice: Store as a dry solid.

  • If solution is needed: Use an aprotic solvent like Acetonitrile or DMSO for long-term storage.

Summary of Key Parameters

ParameterRecommendationScientific Rationale
Silica Modifier 1% AcOH (Acidic) or 1% TEA (Basic)Suppresses silanol ionization; prevents tailing.
Extraction pH Keep 6 < pH < 9 (unless amine present)Prevents ester hydrolysis (Saponification).
Emulsion Breaker Saturated Brine + Celite FiltrationIncreases ionic strength; physically disrupts micelles.
Crystallization Slow diffusion (Good/Bad solvent)Avoids liquid-liquid phase separation (Oiling out).

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[6] Retrieved from [Link]

  • Teledyne ISCO. (2020).[7][8] Effective Organic Compound Purification: Guidelines and Tactics for Flash Chromatography. Retrieved from [Link](Note: Linked to general application note repository for stability).

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization & Oiling Out.[1][9][10] Retrieved from [Link]

  • Biotage. (2023).[4][5] Troubleshooting Flash Chromatography: Polar Compounds. Retrieved from [Link]

For further assistance, please upload your UPLC-MS data and TLC images to the secure portal.

Sources

optimizing reaction conditions for the formation of 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 3-Cyano-2-hydroxypropyl benzoate (also known as 1-benzoyloxy-3-cyano-2-propanol). This intermediate is critical in the synthesis of


-blockers and carnitine analogs. The primary synthetic challenge involves the nucleophilic substitution of chloride with cyanide in 3-chloro-2-hydroxypropyl benzoate  while preventing the hydrolysis of the sensitive benzoate ester.

Module 1: Reaction Mechanism & Critical Parameters

The "Hidden" Epoxide Pathway While this reaction appears to be a direct


 displacement of chloride by cyanide, kinetic data suggests it often proceeds via an in situ epoxide intermediate. Understanding this is crucial for optimization.
  • Step 1 (Epoxidation): Under basic conditions (pH > 8), the secondary alcohol is deprotonated, leading to intramolecular displacement of the chloride to form Glycidyl Benzoate .

  • Step 2 (Ring Opening): The cyanide ion (

    
    ) attacks the less sterically hindered carbon of the epoxide, yielding the target nitrile.
    

The Optimization Paradox:

  • High pH accelerates Step 1 (Epoxide formation) and Step 2 (Cyanide nucleophilicity).

  • High pH destroys the product via Saponification (hydrolysis of the benzoate ester).

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Solvent System Biphasic (Toluene/Water)Separates the ester (organic phase) from the bulk base/cyanide (aqueous phase), reducing hydrolysis risk.
Catalyst TBAB (1-3 mol%)Phase Transfer Catalyst (PTC) is non-negotiable. It transports

into the organic layer as a reactive ion pair (

).
pH Control 8.5 – 9.5Must be maintained. < 8.0 risks HCN formation (Safety/Kinetics); > 10.0 causes rapid ester hydrolysis.
Temperature 45°C – 60°CHigher temperatures (>70°C) favor hydrolysis and polymerization of the epoxide intermediate.

Module 2: Troubleshooting Guide (FAQs)

Q1: My yield is consistently low (<50%), and I see benzoic acid in the crude. What is happening?

Diagnosis: You are suffering from Ester Hydrolysis . Root Cause: The reaction pH is too high, or the reaction time is too long at high temperature. The benzoate ester is labile. Corrective Action:

  • Buffer the Aqueous Phase: Do not use strong bases like NaOH directly. Use a saturated

    
      or 
    
    
    
    buffer system to clamp the pH.
  • Reduce Water Volume: Minimize the aqueous phase volume to the bare minimum required to dissolve the NaCN. This reduces the interfacial area available for hydrolysis.

  • Switch Solvent: If using Toluene, ensure it is dry. If using a monophasic solvent like DMSO, switch to a biphasic system immediately.

Q2: The reaction stalls at 70% conversion. Adding more NaCN doesn't help.

Diagnosis: Catalyst Poisoning or Hydration Shelling . Root Cause:

  • In biphasic systems,

    
     is poorly soluble in the organic phase without a PTC.
    
  • If using a PTC (like TBAB), the catalyst might be degrading (Hofmann elimination) if the temperature is too high. Corrective Action:

  • Refresh Catalyst: Add a second portion (0.5 mol%) of TBAB halfway through the reaction.

  • Agitation: Biphasic reactions are mass-transfer limited. Increase stirring speed to >600 RPM to maximize interfacial surface area.

  • Counter-ion Effect: Switch from Sodium Cyanide (NaCN) to Potassium Cyanide (KCN) . Potassium salts often have better solubility/activity profiles in PTC systems due to looser ion pairing.

Q3: I am detecting Glycidyl Benzoate in the final product. Is this a problem?

Diagnosis: Incomplete Ring Opening . Root Cause: The reaction has proceeded through Step 1 (Epoxide formation) but stalled before Step 2 (Cyanation). This often happens if the cyanide concentration drops (due to HCN loss) or if the temperature is too low. Corrective Action:

  • Do not isolate yet. Continue heating at 50°C for 2 more hours.

  • Check pH: If the pH has dropped below 8, the cyanide is protonated (

    
    ) and non-nucleophilic. Add small amounts of base to reactivate the cyanide.
    

Module 3: Optimized Experimental Protocol

Safety Warning: Cyanide salts and HCN are lethal. All operations must be performed in a high-efficiency fume hood. Have a cyanide antidote kit available. Bleach (Sodium Hypochlorite) must be ready for quenching.

Target Scale: 100 mmol Reaction Type: Phase Transfer Catalyzed Nucleophilic Substitution

  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask, dissolve Sodium Cyanide (NaCN) (1.2 equiv, 120 mmol, 5.88 g) in Water (30 mL).

    • Add Sodium Bicarbonate (

      
      )  (0.5 equiv) to buffer the solution.
      
  • Preparation of Organic Phase:

    • Dissolve 3-Chloro-2-hydroxypropyl benzoate (1.0 equiv, 100 mmol, 21.46 g) in Toluene (100 mL).

    • Add Tetrabutylammonium Bromide (TBAB) (0.03 equiv, 3 mmol, 0.97 g).

  • Reaction Initiation:

    • Add the organic phase to the aqueous phase.

    • Heat the biphasic mixture to 50°C with vigorous stirring (mechanical stirring preferred).

  • Monitoring:

    • Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC every 2 hours.

    • Endpoint: Disappearance of the chlorohydrin and the intermediate epoxide.

  • Work-up (Critical for Safety):

    • Cool to room temperature.[1]

    • Quench: Slowly add 10% Sodium Hypochlorite (Bleach) to the aqueous layer (while stirring) to oxidize residual cyanide to cyanate. Check for excess oxidant with starch-iodide paper.

    • Separate phases.[1][2] Wash the organic phase with water (

      
       mL) and Brine (
      
      
      
      mL).[2]
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil usually crystallizes upon standing or can be recrystallized from Ethanol/Hexane.

Module 4: Process Visualization

Pathway Analysis & Troubleshooting Logic

ReactionPathway Start 3-Chloro-2-hydroxypropyl Benzoate Epoxide Intermediate: Glycidyl Benzoate Start->Epoxide Base (pH > 8) Fast Step Hydrolysis Impurity: Benzoic Acid + Diol/Nitrile Start->Hydrolysis Excess Base (Saponification) Product Product: 3-Cyano-2-hydroxypropyl Benzoate Epoxide->Product CN- / PTC Rate Limiting Epoxide->Hydrolysis High Temp / Base Product->Hydrolysis Prolonged Reaction

Caption: Reaction pathway showing the obligatory epoxide intermediate and the competing hydrolysis pathways that reduce yield.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected CheckpH Check Aqueous pH Issue->CheckpH CheckTLC Check TLC/HPLC CheckpH->CheckTLC pH 8-9.5 LowYield Low Yield / Hydrolysis CheckpH->LowYield pH > 10 Stalled Reaction Stalled CheckTLC->Stalled Start Material Remains ActionTime Action: Extend Time Check for Epoxide CheckTLC->ActionTime Epoxide Remains ActionBuffer Action: Use NaHCO3 Buffer Reduce Temp LowYield->ActionBuffer ActionPTC Action: Add more TBAB Increase Stirring Stalled->ActionPTC

Caption: Decision matrix for diagnosing yield loss and incomplete conversion during the cyanation process.

References

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on the mechanism of anion transfer in biphasic systems).
  • Mewshaw, R. E., et al. (2003). "Methods for producing 3-cyano- and 4-cyano-benzoic acid derivative compounds." U.S. Patent 6,613,930. Link (Describes analogous cyanation conditions and hydrolysis management).

  • Corsberg, A. (1980). "Process for the preparation of 1-cyano-2-hydroxy-3-butene." U.S. Patent 4,252,984. Link (Demonstrates the chemistry of opening epoxide/halohydrin derivatives with cyanide).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Sodium Cyanide.

Sources

dealing with impurities in the synthesis of functionalized benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalized Benzoate Synthesis

Mission Statement

Welcome to the Functionalized Benzoate Support Hub. Synthesis of complex benzoates—often key intermediates in API development—rarely proceeds with textbook simplicity. Functional groups (amines, phenols, halides) and steric factors (ortho-substitution) introduce specific impurity profiles that standard purification cannot resolve. This guide provides root-cause analysis and remediation for these specific chemical failures.

Module 1: The "Urea Ghost" & Coupling Reagents

Context: You are using Steglich conditions (DCC/EDC + DMAP) to couple a sensitive benzoic acid. Symptom: White precipitate persists after filtration; NMR shows broad alkyl peaks (1.0–2.0 ppm) and extra carbonyl signals; product yield is lower than calculated conversion.

Root Cause Analysis: N-Acylurea Formation

The active intermediate in carbodiimide coupling is the O-acylisourea.[1][2] If the alcohol nucleophile is slow to attack (due to sterics or low solubility), this intermediate undergoes an intramolecular


 acyl migration to form a stable, unreactive N-acylurea .[2] This is a dead-end impurity that co-elutes with many esters.
Troubleshooting Protocol

Q: How do I prevent N-acylurea formation? A:

  • Solvent Switch: Avoid THF or Dioxane. These solvents stabilize the transition state for the rearrangement. Use Dichloromethane (DCM) or Chloroform whenever possible.

  • Add Acid Catalyst: Addition of p-TsOH (5 mol%) protonates the nitrogen of the O-acylisourea, blocking the migration pathway without stopping the DMAP-catalyzed esterification [1].

  • Order of Addition: Pre-mix the carboxylic acid, alcohol, and DMAP before adding the carbodiimide at 0°C.

Q: I used DCC and cannot get rid of the DCU urea byproduct. A: Dicyclohexylurea (DCU) is notoriously insoluble in water but slightly soluble in organic solvents, making it a "ghost" in chromatography.

  • Immediate Fix: Cool the reaction mixture to -20°C for 4 hours and filter through a Celite pad before workup.

  • Process Change: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The resulting urea is water-soluble and is quantitatively removed during an acidic aqueous wash (0.5 M HCl).

Visualizing the Pathway:

Steglich_Pathway cluster_prevention Prevention Strategy Acid Benzoic Acid + DCC Inter O-Acylisourea (Active Intermediate) Acid->Inter Ester Target Benzoate Inter->Ester + Alcohol / DMAP (Fast Path) Waste N-Acylurea (Dead-End Impurity) Inter->Waste O->N Migration (Slow Path) Tip Use DCM solvent Add 5% p-TsOH

Figure 1: Kinetic competition between product formation and N-acylurea rearrangement.

Module 2: Steric Walls (Ortho-Substitution)

Context: You are synthesizing a 2,6-disubstituted benzoate or coupling a bulky secondary alcohol. Symptom: Reaction stalls at 30-40% conversion despite excess reagents; recovering unreacted starting material.

The Solution: Yamaguchi Esterification

Standard Fischer or Steglich conditions fail here because the tetrahedral intermediate is too crowded. The Yamaguchi protocol uses a mixed anhydride with a specific leaving group (2,4,6-trichlorobenzoate) that is sterically tuned to be attacked only at the target carbonyl [2].

Protocol: The Yamaguchi Method
  • Activation: Dissolve benzoic acid (1.0 equiv) and Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) (1.1 equiv) in THF.

  • Base: Add Triethylamine (1.2 equiv). Stir 1h. Note: A precipitate of Et3N.HCl will form.

  • Coupling: Remove solvent (critical step to remove HCl/excess Et3N if using acid-sensitive substrates, otherwise optional). Re-dissolve in Toluene.

  • Nucleophile: Add Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv). Heat to 80°C.

Q: Why do I see a "symmetric anhydride" impurity? A: If the alcohol is extremely unreactive, the mixed anhydride may disproportionate.

  • Fix: Ensure DMAP is stoichiometric, not catalytic. DMAP attacks the mixed anhydride to form an N-acylpyridinium ion, which is the actual reactive species.

Module 3: Transition Metal Scavenging

Context: Your benzoate was formed via Carbonylation (Ar-Br + CO + ROH) or the benzoic acid precursor came from a Heck/Suzuki reaction. Symptom: Product is off-color (grey/brown); 1H NMR is clean, but elemental analysis fails; Palladium content >100 ppm.

Regulatory Reality (ICH Q3D)

For oral drugs, Pd limits are typically <10 ppm (depending on daily dose) [3].[3] Column chromatography rarely removes Pd effectively as it "streaks" or complexes with the benzoate ester.

Scavenging Protocol

Do not rely on crystallization alone. Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupMechanismEfficiency (Pd(OAc)2)Recommended For
Silica-Thiol -SHBinding (Soft acid/base)>99%General Pd removal
Activated Carbon Carbon poreAdsorption60-80%Bulk cleanup (messy)
N-Acetyl Cysteine Thiol/CarboxylChelation>95%Water-soluble workups
Celite SiO2Filtration<10%Particulates only

Workflow:

  • Dissolve crude benzoate in THF or EtOAc (10 mL/g).

  • Add Silica-Thiol (4 equiv relative to expected Pd residue, or 10% w/w of product).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane.

  • Concentrate.[4][5][6]

Module 4: Work-up Decision Logic

Context: Your functionalized benzoate contains basic (amines) or acidic (phenols) groups. Standard "wash with bicarb" protocols will ruin your yield.

Q: How do I isolate an amino-benzoate ester? A: You must exploit pH switching.

Workup_Logic Start Crude Reaction Mixture (Amino-Benzoate + EDC/DMAP) Step1 Dilute with EtOAc Start->Step1 Step2 Wash: Sat. NaHCO3 Step1->Step2 Decision Where is the Product? Step2->Decision Org_Layer Organic Layer (Neutral/Basic impurities) Decision->Org_Layer Product is Organic Aq_Layer Aqueous Layer (Salts) Decision->Aq_Layer Waste Step3 Wash: 0.5M Citric Acid (pH ~4) Org_Layer->Step3 Result1 Product in Aqueous Phase (Protonated Amine) Step3->Result1 Amine Protonates Result2 Impurities in Organic Phase Step3->Result2 Neutrals stay Final Basify Aqueous to pH 9 Extract w/ EtOAc -> Dry -> Evaporate Result1->Final

Figure 2: "Catch and Release" purification strategy for basic benzoates.

References

  • Neises, B., & Steglich, W. (1978).[2][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Peak tailing (Asymmetry > 1.2) in the analysis of polar compounds is rarely a random event; it is a symptom of a specific chemical or physical mismatch between your analyte and the chromatographic system.

For polar analytes—particularly basic pharmaceuticals (amines)—the most common culprit is secondary silanol interaction . However, assuming this is the only cause can lead to wasted time. This guide provides a systematic, self-validating workflow to diagnose and resolve tailing, moving from chemical optimization to hardware verification.

Module 1: Diagnosis & Quantification

Q: "My peak looks asymmetrical. How do I confirm if it fails regulatory acceptance criteria?"

A: Visual inspection is insufficient. You must quantify the tailing using the USP Tailing Factor (


) , which is the standard for pharmaceutical compliance (USP <621>), rather than the Asymmetry Factor (

) often used in older literature.
The Calculation Protocol
  • Identify Peak Maximum: Locate the highest point of the signal.

  • Determine 5% Height: Calculate 5% of the total peak height from the baseline.[1]

  • Measure Widths:

    • 
      :  Distance from the peak front to the perpendicular line dropped from the apex (at 5% height).
      
    • 
      :  Total width of the peak at 5% height.[2][3]
      

Formula:


[1]
MetricAcceptance CriterionImplication

IdealExcellent method robustness.

AcceptableStandard limit for most assays.[4]

ConditionalOften the upper limit for USP system suitability.

FAIL Data integrity compromised; integration errors likely.
Module 2: The Chemistry of Tailing (Silanol Activity)

Q: "Why do my basic polar compounds tail on C18 columns, even with a new column?"

A: This is the "Silanol Trap." Silica-based columns contain residual silanol groups (Si-OH).

  • The Mechanism: At pH > 3.5, silanols ionize to Si-O⁻ .

  • The Interaction: Protonated bases (

    
    ) in your sample act as counter-ions, binding electrostatically to the negative silanols rather than partitioning hydrophobically into the C18 phase. This "secondary retention" slows down a portion of the analyte, creating the tail.[4]
    
Visualization: The Silanol Interaction Mechanism

SilanolMechanism cluster_0 Stationary Phase Surface (pH > 4) cluster_1 Analyte (Polar Base) Silica Silica Support Silanol Ionized Silanol (Si-O⁻) Result Result: Kinetic Lag & Tailing Silanol->Result C18 C18 Ligand (Hydrophobic) Base Protonated Base (BH⁺) Base->Silanol Secondary Interaction (Cation Exchange) CAUSES TAILING Base->C18 Primary Retention (Hydrophobic Interaction)

Figure 1: Mechanism of secondary silanol interactions causing peak tailing for basic analytes.

Module 3: Chemical Troubleshooting Protocols

Q: "How do I fix the chemistry without changing the column?"

A: Use the "Suppress or Shield" strategy.[5] You must either suppress the ionization of the silanols/analyte (pH control) or shield the silanols with competing ions (Buffer strength).[5][6][7]

Protocol A: The pH Scouting Workflow

Objective: Eliminate ionization mismatch.[3]

  • Low pH Strategy (Recommended for Bases):

    • Action: Adjust mobile phase pH to 2.5 .

    • Why: At pH 2.5, silanols are protonated (neutral, Si-OH). They cannot bind to the positively charged base (

      
      ).
      
    • Reagents: 0.1% Formic Acid (LC-MS) or Phosphate Buffer (UV).[8]

  • High pH Strategy (Requires Hybrid/Polymer Column):

    • Action: Adjust mobile phase pH to 10.0 .

    • Why: Basic analytes become neutral (

      
      ). Neutral bases do not interact with silanols.
      
    • Warning: Standard silica dissolves at pH > 8.0. Use "Hybrid" (e.g., BEH, Gemini) or Polymer columns only.

Protocol B: The "Ionic Shield" (Buffer Optimization)

Objective: Mask active sites when pH adjustment isn't enough.

Q: "I'm at pH 3.0 but still see tailing. What now?" A: Your buffer concentration is likely too low.

ParameterStandard ConditionTroubleshooting AdjustmentMechanism
Buffer Molarity 5–10 mMIncrease to 20–25 mM Higher ionic strength "masks" silanols and reduces the Debye length, preventing electrostatic interaction.
Additives (LC-UV) NoneAdd 5 mM Triethylamine (TEA) TEA is a stronger base than most analytes; it saturates silanol sites, blocking the analyte.[5]
Additives (LC-MS) Formic AcidAmmonium Formate/Acetate Ammonium ions (

) provide better silanol shielding than protons (

) alone.
Module 4: Stationary Phase Selection (RPLC vs. HILIC)

Q: "I've optimized pH and buffer, but the peak is still broad and tailing. Is C18 the wrong tool?"

A: If your polar compound elutes near the void volume (


), C18 is the wrong tool. Tailing here is often due to "dewetting" or lack of retention focus. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography).[9][10][11][12]
Decision Matrix: RPLC vs. HILIC

MethodSelection Start Analyze Polar Compound CheckRet Check Retention Factor (k') on C18 at 5% Organic Start->CheckRet Split Is k' < 1.0? CheckRet->Split HILIC Switch to HILIC Mode Split->HILIC Low Retention RPLC_Opt Optimize RPLC Split->RPLC_Opt Good Retention Yes Yes (Elutes in Void) HILIC_Mech Mechanism: Partitioning into water layer on polar surface HILIC->HILIC_Mech No No (Retained but Tails) Step1 1. Use 'Polar Embedded' C18 (Shields Silanols) RPLC_Opt->Step1 Step2 2. Use 'Hybrid' Silica (High pH Stable) Step1->Step2

Figure 2: Decision tree for selecting between RPLC and HILIC based on retention behavior.

Module 5: Hardware & Physical Troubleshooting

Q: "My chemistry is perfect, but I still have tailing. Could it be the instrument?"

A: Yes. Polar compounds often elute early. Early eluting peaks are highly susceptible to Extra-Column Volume (ECV) —the volume in the tubing, fittings, and flow cell.

The "Zero-Dead-Volume" Test Protocol
  • Remove Column: Replace the column with a Zero-Dead-Volume (ZDV) union.

  • Inject Standard: Inject 1 µL of 0.1% Acetone (or Uracil).

  • Measure Width: Calculate the peak width at 5% height (

    
    ).
    
  • Evaluate:

    • Pass: Peak width < 0.05 min (dependent on flow rate/tubing).

    • Fail: Broad, tailing peak indicates excessive tubing length or poor connections.

  • Action: Replace standard tubing (0.010" ID) with narrow-bore PEEK or SS tubing (0.005" ID, Red striped) for the path from Injector

    
     Column 
    
    
    
    Detector
    .
References
  • USP <621> Chromatography . United States Pharmacopeia.[1] Definition and calculation of Tailing Factor (

    
    ).[1][3] Link
    
  • Dolan, J. W. "Tailoring the Separation." LCGC North America. Explains silanol activity and pH effects on peak shape.[3][4][5][6][13] Link

  • McCalley, D. V. "Overload for Ionized Solutes in Reversed-Phase High Performance Liquid Chromatography." Analytical Chemistry. Detailed mechanism of base overloading and silanol interaction. Link

  • Agilent Technologies. "Practical Guide to HILIC." Guidelines for switching from RPLC to HILIC for polar compounds. Link

  • Waters Corporation. "Controlling Contamination in LC/MS Systems." Buffer selection (Ammonium Formate/Acetate) for MS compatibility. Link

Sources

enhancing the stability of 3-Cyano-2-hydroxypropyl benzoate for storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assurance for 3-Cyano-2-hydroxypropyl Benzoate

Executive Summary: The Stability Dashboard

3-Cyano-2-hydroxypropyl benzoate (CHPB) is a functionalized intermediate critical for pharmaceutical synthesis (often linked to beta-blocker side chains). Its stability is dictated by two competing functional groups: the benzoate ester (susceptible to hydrolysis) and the secondary alcohol (susceptible to oxidation and facilitating intramolecular degradation).

ParameterOptimal ConditionCritical Risk Factor
Temperature 2°C to 8°C (Refrigerated)>25°C accelerates acyl migration and hydrolysis.
Atmosphere Inert (Argon/Nitrogen)Moisture initiates the "Beta-Hydroxy" degradation cycle.
Container Amber Glass (Tightly Sealed)Translucent plastics allow UV permeation and moisture diffusion.
Physical State Viscous Oil or Low-Melting SolidTransformation to "gum" indicates hygroscopic failure.

Module 1: The "Beta-Hydroxy" Threat (Hydrolysis & Degradation)

Q: Why is this specific benzoate ester more unstable than a standard methyl benzoate?

A: The instability arises from the Neighboring Group Participation (NGP) provided by the hydroxyl group at the C2 position.

In a standard ester, hydrolysis requires an external water molecule to attack the carbonyl carbon. In CHPB, the neighboring hydroxyl group (–OH) can act as an intramolecular nucleophile or a general base catalyst.

  • The Mechanism: Even trace moisture allows the C2-hydroxyl proton to shuttle, increasing the electrophilicity of the ester carbonyl. Under basic conditions (pH > 7.5), the alkoxide formed at C2 can attack the ester carbonyl, forming a cyclic tetrahedral intermediate. This leads to acyl migration (moving the benzoate to the C2 position) or rapid hydrolysis to benzoic acid and 3-cyano-1,2-propanediol.

Q: I see a new peak at RRT 0.85 on my HPLC. What is it?

A: This is likely Benzoic Acid , the primary hydrolysis product.

  • Diagnostic: Check your chromatogram. If you also see a very polar peak near the solvent front (the diol), hydrolysis has occurred.

  • Root Cause: Moisture ingress. The cyano group (–CN) is electron-withdrawing, which inductively destabilizes the ester bond, making it more susceptible to nucleophilic attack than a standard alkyl benzoate.

Visualizing the Threat: The Hydrolysis Pathway

HydrolysisMechanism CHPB Intact CHPB (3-Cyano-2-hydroxypropyl benzoate) Intermediate Tetrahedral Intermediate (Cyclic Transition State) CHPB->Intermediate Intramolecular Assistance (-OH) Moisture Trace Moisture (H2O) Moisture->Intermediate Nucleophilic Attack Benzoic Degradant A: Benzoic Acid Intermediate->Benzoic Collapse Diol Degradant B: 3-Cyano-1,2-propanediol Intermediate->Diol Cleavage

Figure 1: The degradation pathway driven by moisture and the neighboring hydroxyl group.

Module 2: Physical State & Handling (Troubleshooting)

Q: My sample has turned from a white solid into a sticky, yellow gum. Is it recoverable?

A: This is a classic sign of Hygroscopic Deliquescence .

  • The Science: The hydroxyl and nitrile groups are polar hydrogen-bond acceptors. They pull water from the atmosphere. As water absorbs, it lowers the melting point of the solid (freezing point depression), turning it into a gum. The yellowing suggests oxidative stress or trace phenol formation.

  • Action Plan:

    • Do NOT heat to dry (this accelerates hydrolysis).

    • Protocol: Dissolve the gum in anhydrous Dichloromethane (DCM). Add activated Molecular Sieves (3Å or 4Å). Filter and rotovap at <30°C. If it does not re-solidify, the purity has likely dropped below the critical threshold for crystallization.

Q: Can I store CHPB in standard polyethylene (PE) bottles?

A: No.

  • Reasoning: PE is permeable to moisture and oxygen over time. For a hygroscopic ester like CHPB, this is fatal.

  • Requirement: Use Amber Borosilicate Glass with a Teflon-lined cap. The amber glass protects the aromatic benzoate ring from UV-induced radical formation (homolysis), and glass provides a hermetic moisture barrier.

Module 3: Validated Protocols

Protocol A: The "Dry-Down" Recovery (For Hygroscopic Samples)

Use this if your Karl Fischer (KF) moisture content exceeds 0.5%.

  • Dissolution: Dissolve 10g of CHPB in 50mL of Anhydrous Ethyl Acetate .

  • Drying: Add 5g of anhydrous Sodium Sulfate (

    
    ). Swirl and let stand for 15 minutes.
    
  • Filtration: Filter through a sintered glass funnel (porosity 3) under a blanket of Nitrogen.

  • Concentration: Evaporate solvent under reduced pressure. Crucial: Keep water bath temperature < 35°C .

  • Storage: Immediately purge the receiving flask with Argon, seal with Parafilm, and store at 4°C.

Protocol B: Stability Decision Tree

TroubleshootingTree Start Observation: Sample Check Visual Visual Inspection: Color/State? Start->Visual Good White Solid/Clear Oil Proceed Visual->Good No Change Yellow Yellowing/Gum (Oxidation/Moisture) Visual->Yellow Change Detected HPLC HPLC Purity Check Peak New Peak (Benzoic Acid) HPLC->Peak Impurity > 0.5% Yellow->HPLC Quantify Action1 Action: Recrystallize or Use Protocol A Yellow->Action1 Action2 Action: Check pH. If Acid > 1%, Purify. Peak->Action2

Figure 2: Decision matrix for evaluating sample integrity before use.

References & Authoritative Grounding

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the mechanism of neighboring group participation in ester hydrolysis).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Defines standard long-term (25°C/60% RH) and accelerated (40°C/75% RH) testing protocols).

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. (Provides context on the stability of nitriles and beta-hydroxy esters during synthesis).

  • Kirby, A. J. Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry. (Detailed kinetics on how neighboring hydroxyl groups accelerate ester cleavage).

Technical Support Center: Scale-Up Synthesis of 3-Cyano-2-hydroxypropyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Dr. Aris Thorne Ticket Focus: Process Optimization, Safety Engineering, and Impurity Profiling

System Overview & Reaction Logic

Welcome to the technical support hub for the synthesis of 3-Cyano-2-hydroxypropyl benzoate . This intermediate is critical in the synthesis of aryloxypropanolamine


-blockers. The standard synthetic route involves the regioselective ring-opening of Glycidyl Benzoate  with a cyanide source (NaCN or KCN).

While the chemistry appears straightforward, scaling this reaction (>100g to kg scale) introduces non-linear challenges regarding ester stability , exotherm management , and cyanide toxicity .

Reaction Pathway & Failure Modes

The following diagram maps the desired pathway against the two most common scale-up failure modes: Ester Hydrolysis (Saponification) and Polymerization.

ReactionPathways cluster_0 Reactants cluster_1 Glycidyl Glycidyl Benzoate (Epoxide) Transition Epoxide-Lewis Acid Complex (Activated) Glycidyl->Transition + MgSO4 (Lewis Acid) Cyanide Cyanide Source (NaCN/KCN) Cyanide->Transition Nucleophilic Attack Target TARGET: 3-Cyano-2-hydroxypropyl benzoate Transition->Target Path A: Regioselective Attack (Terminal C) Hydrolysis IMPURITY A: Benzoic Acid + Dihydroxy Nitrile Transition->Hydrolysis Path B: High pH (Saponification) Polymer IMPURITY B: Polyethers (Oligomers) Transition->Polymer Path C: High Temp No pH Control

Figure 1: Reaction logic showing the critical balance between activation (Lewis Acid) and degradation pathways (Hydrolysis/Polymerization).[1][2][3][4]

Troubleshooting Guides (Ticket-Based)

Ticket #402: "My yield is dropping, and I see Benzoic Acid in the NMR."

User Status: Pilot Plant Chemist Issue: During the scale-up from 5g to 500g, the yield dropped from 85% to 45%. H-NMR shows significant benzoic acid and a polar diol.

Root Cause Analysis: The reaction environment became too basic. Cyanide sources (NaCN) are salts of a weak acid (HCN) and a strong base (NaOH), naturally creating a high pH (>11) in aqueous solution.

  • Mechanism: The basicity promotes the hydrolysis of the benzoate ester (saponification), cleaving your protecting group before the nitrile is installed.

  • Scale Factor: On a small scale, heat dissipation is fast. On a large scale, the exotherm from the epoxide opening raises the internal temperature, exponentially increasing the rate of hydrolysis.

Corrective Protocol (The MgSO4 Buffer Method): Do not run this reaction in neat aqueous cyanide. You must use a buffering agent that also acts as a mild Lewis Acid catalyst.

  • The Fix: Add Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) .

  • Why: Mg²⁺ coordinates to the epoxide oxygen, activating it for nucleophilic attack (increasing rate) while simultaneously buffering the solution to prevent pH runaway (preventing hydrolysis) [1].

  • Stoichiometry: Use 1.2 to 1.5 equivalents of MgSO₄ relative to the epoxide.

Ticket #405: "Safety alarms triggered during acid quench."

User Status: EHS Officer / Process Engineer Issue: During the workup, the operator acidified the reaction mixture to neutralize the base, triggering HCN sensors in the walk-in hood.

Root Cause Analysis: Acidifying a solution containing excess cyanide generates Hydrogen Cyanide (HCN) gas immediately. This is a critical life-safety violation.



Mandatory Safety Protocol (Oxidative Quench): NEVER acidify a cyanide stream directly. You must destroy the cyanide oxidatively under basic conditions first.

Step-by-Step Decontamination:

  • Maintain pH > 10: Ensure the waste stream is strongly basic.

  • Bleach Addition: Slowly add 10-15% Sodium Hypochlorite (bleach) solution.

  • Reaction:

    
    . The resulting cyanate is significantly less toxic (though still hazardous) and does not evolve HCN gas.
    
  • Verification: Test with starch-iodide paper (should turn blue, indicating excess oxidant) or a specific cyanide probe before disposal [2].

Ticket #408: "Product is an oil that won't crystallize."

User Status: Purification Specialist Issue: The crude product is a viscous yellow oil. Distillation attempts resulted in a black tar (decomposition).

Root Cause Analysis: 3-Cyano-2-hydroxypropyl benzoate has a high boiling point and is thermally sensitive due to the secondary alcohol and ester linkage. High-vacuum distillation often requires pot temperatures that trigger retro-aldol type decomposition or transesterification.

Remediation Strategy: Switch from Distillation to Phase-Separation/Crystallization .

  • Solvent System: Use a biphasic system (DCM/Water or MTBE/Water) for the reaction.

  • Workup: After the oxidative quench (see Ticket #405), wash the organic layer with brine.

  • Crystallization:

    • Dry the oil thoroughly (residual water prevents crystallization).

    • Dissolve in a minimum amount of Isopropyl Alcohol (IPA) or Toluene at 40°C.

    • Add Heptane or Hexane dropwise as an anti-solvent until cloudiness persists.

    • Cool slowly to 0°C with agitation. Seed crystals may be necessary for the first batch.

Validated Experimental Protocol

Objective: Synthesis of 3-Cyano-2-hydroxypropyl benzoate (100g Scale). Safety Level: P4 (Cyanide Hazard). Full PPE + H₂S/HCN Monitor required.

ReagentEquiv.[3][5][6]RoleCritical Parameter
Glycidyl Benzoate 1.0SubstratePurity >98%
NaCN (or KCN) 1.2NucleophileTOXIC. Handle in glovebox or flow hood.
MgSO₄[3][7]·7H₂O 1.5Catalyst/BufferMaintains pH < 9.5
Water 10 VolSolvent ADissolves salts
Dichloromethane 10 VolSolvent BSolubilizes organic substrate
Workflow
  • Setup: In a 1L jacketed reactor equipped with an overhead stirrer and internal temperature probe, charge MgSO₄·7H₂O (1.5 eq) and Water . Stir until dissolved.

  • Cooling: Cool the aqueous solution to 10–15°C.

  • Cyanide Addition: Add NaCN (1.2 eq) in portions. Note: Solution is basic; ensure no acid sources are nearby.

  • Substrate Addition: Dissolve Glycidyl Benzoate (1.0 eq) in DCM (or Toluene). Add this solution dropwise to the reactor over 60 minutes.

    • Control: Maintain internal temperature < 25°C. The ring opening is exothermic.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir vigorously for 12–18 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3) or HPLC.[5] Look for disappearance of epoxide.

  • Quench (CRITICAL):

    • Separate the layers.

    • Aqueous Layer: Treat immediately with 10% NaOCl (Bleach) until oxidizing test is positive. Dispose of as treated cyanide waste.

    • Organic Layer: Wash with water (

      
      ), then Brine (
      
      
      
      ).
  • Isolation: Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Water bath < 40°C).

  • Purification: Recrystallize the resulting oil from Toluene/Heptane or IPA/Hexane.

Safety Logic: The Cyanide Loop

The following diagram illustrates the mandatory safety decision tree for handling the aqueous waste stream from this process.

CyanideSafety Start Aqueous Waste Stream (Contains excess NaCN) CheckPH Check pH (Must be > 10) Start->CheckPH AdjustPH Add NaOH CheckPH->AdjustPH pH < 10 AddBleach Add 10% NaOCl (Bleach) CheckPH->AddBleach pH > 10 AdjustPH->CheckPH Wait Stir 1 hour AddBleach->Wait Test Test for Oxidant (Starch-Iodide Paper) Test->AddBleach Negative (White) Disposal Dispose as Non-Cyanide Waste Test->Disposal Positive (Blue) Wait->Test

Figure 2: Mandatory workflow for neutralizing cyanide waste streams before disposal.

References

  • Regioselective Ring Opening of Epoxides

    • Title: Regioselective nucleophilic opening of epoxides and aziridines under neutral conditions in the presence of β-cyclodextrin in water.[6]

    • Source: Journal of Molecular Catalysis A: Chemical (via ResearchG
    • Context: Validates the use of additives/catalysts to control regioselectivity and suppress hydrolysis in aqueous media.
    • URL:

  • Cyanide Safety & Handling

    • Title: Sodium Cyanide Safety Protection and Emergency Measures.
    • Source: United Chemical Safety D
    • Context: Authoritative protocols for PPE, storage, and emergency response for NaCN.[8]

    • URL:

  • Epoxide Chemistry Mechanisms

    • Title: Epoxide Ring Opening With Base - Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • Context: Mechanistic explanation of SN2 attack at the least hindered carbon in basic conditions.
    • URL:

  • Scale-Up Considerations

    • Title: The cyanide-induced ring opening of epoxides.[2][3][6]

    • Source: Thieme Connect (Science of Synthesis).
    • Context: Detailed review of Lewis acid activation and safety in cyanide-epoxide reactions.
    • URL:

Sources

Technical Support Center: Resolution of Chiral Cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral cyanohydrins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the separation of cyanohydrin enantiomers. Chiral cyanohydrins are critical building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals, making their enantiomeric purity a paramount concern.[1] This resource will delve into the most common resolution techniques, offering practical advice and scientifically grounded explanations to overcome challenges encountered during your experiments.

Foundational Concepts: Why Resolution is Critical

The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to resolve a racemic mixture of cyanohydrins into its constituent enantiomers is a crucial step in many synthetic pathways. The primary methods for achieving this separation include enzymatic resolution, chiral chromatography, and diastereomeric crystallization.[2]

Enzymatic Resolution of Cyanohydrins

Enzymatic resolution leverages the stereoselectivity of enzymes, most commonly lipases and hydroxynitrile lyases (HNLs), to preferentially react with one enantiomer in a racemic mixture.[3][4] This kinetic resolution process results in one enantiomer being converted to a new product, which can then be separated from the unreacted enantiomer.

Troubleshooting Guide: Enzymatic Resolution
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Enantioselectivity (Low ee%) 1. Incorrect Enzyme Choice: The selected enzyme may not be stereoselective for the specific cyanohydrin substrate. 2. Suboptimal pH: The pH of the reaction medium can significantly impact enzyme activity and selectivity.[5][6] 3. Presence of Water: For lipase-catalyzed acylations, excess water can lead to hydrolysis of the acylating agent and reduce selectivity. Conversely, some HNLs require a minimal amount of water to be active.[4] 4. Non-Enzymatic Background Reaction: The chemical reaction may be occurring without enzymatic catalysis, leading to a racemic product.[5]1. Screen a panel of enzymes: Test various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or HNLs (e.g., from Prunus amygdalus, Hevea brasiliensis) to find one with high selectivity for your substrate. 2. Optimize pH: Conduct small-scale experiments across a pH range (e.g., 4.0-8.0) to determine the optimal pH for both enzyme activity and enantioselectivity.[1][5] 3. Control Water Content: For lipase-catalyzed reactions in organic solvents, use anhydrous solvents and consider adding molecular sieves. For HNLs in biphasic systems, ensure the aqueous phase is buffered to the optimal pH.[5] 4. Minimize Background Reaction: Lower the reaction temperature and ensure the pH is in a range that disfavors the non-catalyzed reaction.[5]
Low Reaction Conversion 1. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. 2. Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions (e.g., temperature, solvent). 3. Mass Transfer Limitations: In biphasic systems, poor mixing can limit the transfer of substrate to the enzyme in the aqueous phase.[7]1. Substrate/Product Concentration: Lower the initial substrate concentration or perform the reaction in a biphasic system to keep the concentration of inhibitors in the enzymatic phase low.[5] 2. Immobilize the Enzyme: Enzyme immobilization can enhance stability and allow for reuse.[3][5] Also, optimize the temperature to balance reaction rate and enzyme stability. 3. Improve Agitation: Increase the stirring rate to create a fine emulsion and maximize the interfacial area between the organic and aqueous phases.[5]
Difficulty Separating Product from Unreacted Enantiomer 1. Similar Physical Properties: The acylated product and the remaining cyanohydrin may have very similar polarities, making chromatographic separation challenging.1. Derivatization: Consider derivatizing the remaining cyanohydrin to alter its polarity before purification. 2. Optimize Chromatography: Screen different solvent systems and stationary phases for column chromatography to improve separation.
Enzymatic Resolution FAQs
  • Q: What is the maximum theoretical yield for a kinetic resolution?

    • A: For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%, as the other enantiomer is consumed in the reaction.[8]

  • Q: Can I reuse my enzyme?

    • A: Yes, especially if the enzyme is immobilized. Immobilized enzymes can often be recovered by filtration and reused multiple times, which is economically advantageous for larger-scale syntheses.[3][5]

  • Q: What are the advantages of using a biphasic system?

    • A: A biphasic system, typically an aqueous buffer containing the enzyme and an organic solvent with the substrate and product, can help to reduce substrate and product inhibition, simplify product isolation, and allow for easy recycling of the enzyme in the aqueous phase.[5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyanohydrin
  • To a solution of the racemic cyanohydrin (1.0 eq) in an appropriate organic solvent (e.g., toluene), add the lipase (e.g., Candida antarctica lipase B, CAL-B).

  • Add an acylating agent (e.g., vinyl acetate, 1.0-1.5 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining cyanohydrin and the conversion.

  • When the desired ee and conversion are reached (ideally around 50% conversion for maximum ee of the unreacted enantiomer), stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of the acylated cyanohydrin and the unreacted enantiomer by column chromatography.

Workflow for Enzymatic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Resolved Products racemic_cyanohydrin Racemic Cyanohydrin reaction_mixture Reaction Mixture racemic_cyanohydrin->reaction_mixture enzyme Enzyme (e.g., Lipase) enzyme->reaction_mixture acylating_agent Acylating Agent acylating_agent->reaction_mixture solvent Organic Solvent solvent->reaction_mixture monitoring Monitor by Chiral HPLC reaction_mixture->monitoring Stir at controlled T filtration Filter to remove enzyme monitoring->filtration Reaction complete concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography enantiomer_1 Unreacted Enantiomer (High ee) chromatography->enantiomer_1 enantiomer_2_ester Acylated Enantiomer chromatography->enantiomer_2_ester

Caption: Workflow for enzymatic kinetic resolution of a chiral cyanohydrin.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guide: Chiral HPLC
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Separation of Enantiomers (Co-elution) 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not have the necessary chiral recognition for the cyanohydrin enantiomers. 2. Incorrect Mobile Phase Composition: The mobile phase composition is not optimal for achieving separation on the chosen CSP.1. Screen Different CSPs: Test a variety of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives like Chiralcel OD or Chiralpak AD) or macrocyclic glycopeptides.[9] 2. Vary Mobile Phase: For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the aqueous buffer/organic solvent ratio and pH.[9]
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak distortion. 2. Sample Overload: Injecting too much sample can lead to peak broadening and tailing. 3. Analyte Degradation or Racemization on Column: The cyanohydrin may be unstable under the chromatographic conditions.1. Add Mobile Phase Additives: For basic or acidic analytes, adding a small amount of a competing base (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Modify Mobile Phase: Use a less aggressive mobile phase or lower the column temperature to prevent on-column reactions.
Irreproducible Retention Times 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component). 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.1. Ensure Adequate Equilibration: Flush the column with a sufficient volume of the mobile phase before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it well-sealed. 3. Use a Column Oven: A column oven will maintain a constant temperature and improve reproducibility.
Chiral HPLC FAQs
  • Q: How do I choose the right chiral column?

    • A: The selection of a chiral column is often empirical. However, polysaccharide-based columns are a good starting point as they are versatile and can be used in both normal-phase and reversed-phase modes.[9] Consulting column selection guides from manufacturers and the scientific literature for similar compounds is also recommended.

  • Q: What is the difference between analytical and preparative chiral HPLC?

    • A: Analytical chiral HPLC is used to determine the enantiomeric excess of a sample and uses small-diameter columns with low flow rates. Preparative chiral HPLC is used to physically separate larger quantities of enantiomers and employs larger-diameter columns with higher flow rates.

  • Q: Can I use a gradient elution for chiral separations?

    • A: Yes, gradient elution can be used and is particularly helpful when screening for the optimal mobile phase conditions or when analyzing a mixture with components of widely different polarities.[9]

Decision Tree for Chiral HPLC Method Development

Caption: Decision-making workflow for developing a chiral HPLC method.

Diastereomeric Crystallization

This classical resolution method involves reacting the racemic cyanohydrin with a chiral resolving agent to form a pair of diastereomers.[10] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[10] After separation, the chiral resolving agent is removed to yield the enantiomerically pure cyanohydrin.

Troubleshooting Guide: Diastereomeric Crystallization
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Crystallization Occurs 1. High Solubility of Diastereomers: Both diastereomers may be too soluble in the chosen solvent. 2. Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent may not be optimal.1. Screen Solvents: Systematically test a range of solvents with varying polarities. Anti-solvent addition (adding a solvent in which the diastereomers are insoluble) can also induce crystallization. 2. Vary Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemate.
Poor Diastereomeric Excess (de) of Crystals 1. Similar Solubilities: The solubilities of the two diastereomers are too close in the chosen solvent. 2. Crystallization is Too Fast: Rapid crystallization can trap impurities and the other diastereomer in the crystal lattice.1. Extensive Solvent Screening: Finding a solvent where the solubility difference between the diastereomers is maximized is key. This often requires significant empirical screening. 2. Slow Cooling and Seeding: Allow the solution to cool slowly to promote the growth of high-purity crystals. Adding a seed crystal of the desired diastereomer can also improve selectivity.
Low Yield of Crystalline Diastereomer 1. Formation of a Eutectic Mixture: The system may form a eutectic, limiting the maximum achievable yield of a single diastereomer from a single crystallization step.[10]1. Recrystallization: Multiple recrystallization steps may be necessary to improve the diastereomeric excess, albeit with a loss of material at each step. 2. Analyze the Phase Diagram: For large-scale processes, understanding the phase diagram of the diastereomeric mixture can help optimize the crystallization conditions for maximum yield.[10]
Diastereomeric Crystallization FAQs
  • Q: How do I choose a resolving agent?

    • A: The resolving agent must be enantiomerically pure and should readily form a salt or a covalent derivative with the cyanohydrin. For cyanohydrins, which are alcohols, chiral acids can be used to form diastereomeric esters, or the hydroxyl group can be derivatized to an acid or base to allow for salt formation with a chiral base or acid, respectively.

  • Q: Is it possible to racemize and recycle the unwanted diastereomer?

    • A: In some cases, yes. If the stereocenter of the unwanted diastereomer (from the cyanohydrin part) can be epimerized under certain conditions, it can be recycled back into the racemic mixture for another round of resolution. This process is known as crystallization-induced dynamic resolution (CIDR) and can theoretically lead to a 100% yield of the desired enantiomer.[11]

References

  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins - Benchchem. (n.d.).
  • New Methods for Chiral Cyanohydrin Synthesis - DiVA. (n.d.).
  • Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing). (2022, April 14).
  • Diastereomeric recrystallization - Wikipedia. (n.d.).
  • (PDF) Enzymatic resolution of optically active aliphatic cyanohydrins - ResearchGate. (2025, August 7).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI. (2026, January 28).
  • Preparation of chiral cyanohydrins by an oxynitrilase-mediated transcyanation | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). (2016, June 1).
  • Chiral HPLC Method Development. (n.d.).
  • Developing Processes for Crystallization-Induced Asymmetric Transformation. (2005, October 11).
  • Stereoselective Synthesis of Cyanohydrins: von Sebastian Dirk Briechle - TUHH Open Research. (2012, August 31).
  • EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents. (n.d.).
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).

Sources

minimizing byproduct formation in the cyanation of epoxides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for process chemists and researchers optimizing the ring-opening of epoxides with cyanide sources.[1] It addresses the mechanistic origins of common byproducts and provides actionable protocols to suppress them.[1]

Subject: Minimizing Byproduct Formation in the Synthesis of


-Hydroxy Nitriles
Applicable Reagents:  TMSCN (Trimethylsilyl cyanide), NaCN/KCN, Acetone Cyanohydrin, Lewis Acid Catalysts (Yb, Ti, Al).[1]
Target Output:  High regiofidelity, chemoselective formation of 

-hydroxy nitriles (or

-siloxy nitriles).

Diagnostic Overview: The Reaction Landscape

The cyanation of epoxides is a competition between nucleophilic ring opening (desired) and Lewis-acid catalyzed isomerization or hydrolysis (undesired).[1] The choice of catalyst and cyanide source dictates the dominant pathway.

Common Failure Modes & Byproducts
Byproduct ClassChemical StructureRoot CauseDiagnostic Sign
Meinwald Rearrangement Ketones / AldehydesStrong Lewis Acidity without sufficient nucleophile activity.[1]Loss of optical purity; carbonyl signal in IR/NMR.[1]
Isonitriles (Isocyanides) R-N≡CAmbident nucleophilic attack by Nitrogen end of CN⁻.[1]Pungent odor; distinct IR peak (~2150 cm⁻¹).[1]
Vicinal Diols R-CH(OH)-CH(OH)-RMoisture ingress; hydrolysis of silyl ether intermediate.[1]Broad O-H stretch; polarity shift on TLC.[1]
Chlorohydrins R-CH(Cl)-CH(OH)-RUse of chlorinated Lewis Acids (e.g., TiCl₄) or solvents.Mass spec showing +35/37 isotope pattern.[1]
Polyethers -(CH₂-CH(R)-O)ₙ-Cationic polymerization initiated by Lewis Acid.Viscous reaction mixture; intractable baseline material.[1]

Troubleshooting Guides (Q&A Format)

Category A: Regioselectivity & Isomer Control[1][2][3]

Q: I am observing significant formation of the isonitrile (R-NC) byproduct. How do I suppress this?

A: Isonitrile formation occurs because the cyanide ion is an ambident nucleophile.[1] The "hard" nitrogen end attacks the "hard" electrophile (the carbocation-like center generated by strong Lewis acids).[1]

  • The Fix: Switch to a Soft-Soft interaction model .

    • Change Catalyst: Avoid hard Lewis acids (e.g.,

      
      , 
      
      
      
      ) which generate significant carbocation character at the epoxide carbon.[1] Use softer, lanthanide-based catalysts like Yb(OTf)₃ or InBr₃ .[1]
    • Use TMSCN: The silicon atom in Trimethylsilyl cyanide (TMSCN) has a strong affinity for the oxygen of the epoxide and the nitrogen of the cyanide, effectively "masking" the nitrogen and forcing Carbon-selective attack.[1]

    • Temperature Control: Isonitrile formation is often kinetically favored at higher temperatures.[1] Lower the reaction temperature to 0°C or -20°C.

Q: My nucleophile is attacking the "wrong" carbon (Regio-inversion). How do I direct the cyanide to the more substituted position?

A: Regioselectivity is dictated by the mechanism (SN1-like vs. SN2-like).[1]

  • For Terminal Attack (Less Substituted): Use basic/nucleophilic conditions (e.g., KCN + 18-Crown-6 or TBAF).[1] Sterics dominate, directing CN⁻ to the open position.[1]

  • For Internal Attack (More Substituted): You must increase the cationic character of the transition state.[1] Use a Lewis Acid catalyst (e.g., Ti(OiPr)₄ ).[1] The bond weakening at the more substituted carbon (which can better stabilize partial positive charge) directs the nucleophile there.[1]

    • Note: If using Ti(OiPr)₄, ensure you use a ligand (like a Salen or chiral ligand) if enantioselectivity is required, as the background reaction can be racemic.[1]

Category B: Chemoselectivity (Preventing Decomposition)[1]

Q: The epoxide is disappearing, but I see mostly ketone/aldehyde peaks (Meinwald Rearrangement). What is happening?

A: You are witnessing a Lewis-acid catalyzed isomerization.[1][2][3] If the cyanide nucleophile is too slow or the catalyst is too acidic, the epoxide rearranges to a carbonyl compound (Meinwald Rearrangement) to relieve ring strain before the cyanide can attack.[1]

  • Protocol Adjustment:

    • Increase Nucleophile Concentration: Ensure TMSCN is present in slight excess (1.2–1.5 equiv) before adding the catalyst.[1]

    • Buffer the Acidity: If using a potent Lewis acid, add an additive like an amine N-oxide or use a bimetallic catalyst (e.g., Al-Salen) where the metal activates the epoxide and the ligand delivers the cyanide, ensuring concerted reaction.[1]

Q: I am isolating the diol instead of the


-hydroxy nitrile. 

A: This is a hydrolysis issue.

  • If using TMSCN: The primary product is the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -siloxy  nitrile.[1] If you isolate a diol, moisture entered the system before the nitrile formed, or the silyl group was cleaved during a harsh acidic workup.[1]
    
    • Solution: Flame-dry glassware and use anhydrous solvents (DCM or THF).[1] Quench with saturated

      
       rather than strong acid to preserve the sensitive cyanohydrin moiety if it is prone to reversion.[1]
      
  • If using NaCN/KCN: Aqueous conditions naturally promote hydrolysis.[1] Switch to a biphasic system (Water/DCM) with a Phase Transfer Catalyst (e.g., TBAB) to shuttle CN⁻ into the organic phase where the epoxide resides, minimizing contact with water.[1]

Visualizing the Competitive Pathways

The following diagram illustrates the critical decision points in the reaction mechanism.

EpoxideCyanation Epoxide Epoxide Substrate LewisAcid Lewis Acid Activation Epoxide->LewisAcid TransitionState Activated Complex (C-O Bond Weakened) LewisAcid->TransitionState BetaHydroxyNitrile β-Hydroxy Nitrile (Target) TransitionState->BetaHydroxyNitrile TMSCN / Soft LA Isonitrile Isonitrile (Byproduct) TransitionState->Isonitrile Hard LA / High Temp Ketone Ketone/Aldehyde (Meinwald Product) TransitionState->Ketone Slow CN- / Strong LA Diol Vicinal Diol TransitionState->Diol Wet Solvents Path_Nitrile C-Attack (Desired) Path_Isonitrile N-Attack (Ambident) Path_Meinwald H-Shift (No Nucleophile) Path_Hydrolysis H2O Attack

Caption: Mechanistic divergence in epoxide ring opening. Green path indicates the optimized route using TMSCN and soft Lewis Acid catalysis.

Optimized Experimental Protocol

Method: Regioselective Ring Opening using TMSCN and Yb(OTf)₃. Rationale: Ytterbium triflate is a water-tolerant, "soft" Lewis acid that minimizes Meinwald rearrangement and isonitrile formation compared to Titanium or Aluminum halides.[1]

Materials
  • Substrate: Epoxide (1.0 mmol)

  • Reagent: TMSCN (Trimethylsilyl cyanide) (1.2 mmol) [Caution: Toxic][1]

  • Catalyst: Yb(OTf)₃ (5 mol%)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add the epoxide (1.0 equiv) and Yb(OTf)₃ (0.05 equiv) to the flask. Dissolve in anhydrous DCM (5 mL).

  • Activation: Stir for 5–10 minutes at Room Temperature. Note: If the epoxide is highly prone to rearrangement (e.g., styrene oxide), cool to 0°C.

  • Addition: Add TMSCN (1.2 equiv) dropwise via syringe.[1]

    • Critical Control Point: Do not dump TMSCN all at once.[1] A controlled rate ensures the concentration of free cyanide remains steady, favoring the bimolecular substitution over unimolecular rearrangement.[1]

  • Monitoring: Stir until TLC indicates consumption of the epoxide (typically 1–4 hours).[1]

    • Look for: Disappearance of starting material.[1] Appearance of a less polar spot (the silyl ether nitrile).[1]

  • Workup (Desilylation):

    • Add 5 mL of THF and 1 mL of 1M HCl (aq). Stir for 15 minutes to cleave the O-TMS group.

    • Alternative (if acid sensitive): Treat with TBAF (1.0 equiv) in THF to remove the silyl group under neutral conditions.[1]

  • Extraction: Dilute with water, extract with DCM (3x), dry over

    
    , and concentrate.
    

Data Summary: Catalyst Impact on Selectivity[1]

The following table summarizes the effect of catalyst choice on the product distribution for a representative substrate (Styrene Oxide).

Catalyst SystemMajor ProductRegioselectivity (Internal:Terminal)Dominant Byproduct
None / Heat Low YieldN/APolymerization / Diol
NaCN (aq)

-Hydroxy Nitrile
10:90 (Terminal favored)Diol (Hydrolysis)

/ TMSCN

-Siloxy Nitrile
85:15 (Internal favored)Isonitrile (Trace)

/ TMSCN

-Siloxy Nitrile
95:5 (Internal favored)None (Clean)

KetoneN/AMeinwald Rearrangement

References

  • Regioselective Ring Opening with TMSCN/Yb(OTf)

    • Saha, B., Lin, M. H., & RajanBabu, T. V. (2007).[1][4] Exceptionally Active Yttrium−Salen Complexes for the Catalyzed Ring Opening of Epoxides by TMSCN and TMSN3.[1] Journal of Organic Chemistry.[1][4][5]

    • [1]

  • Mechanism of Meinwald Rearrangement vs.

    • Li, S., Shi, Y., Li, P., & Xu, J. (2019).[1][6] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones.[1][6] Journal of Organic Chemistry.[1][4][5]

    • [1]

  • General Review of Epoxide Ring Opening

    • Thiery, E., et al. (2025).[1] Cyanohydrin synthesis by Cyanation or Cyanosilylation.[1][5] Organic Chemistry Portal.[1]

  • Isonitrile Formation Mechanism

    • Asai, K., Hirano, K., & Miura, M. (2020).[1][4] Divergent Synthesis of Isonitriles and Nitriles by Palladium-Catalyzed Benzylic Substitution with TMSCN.[1][4] Journal of Organic Chemistry.[1][4][5]

    • [1]

Sources

degradation pathways of benzoate esters under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for ester stability. Benzoate esters (


) are ubiquitous in drug development, serving as prodrug moieties to improve lipophilicity or as preservatives (e.g., parabens). However, their stability profile is strictly pH-dependent.

This guide moves beyond basic textbook definitions to address the kinetic realities you face in the lab. Whether you are observing unexpected hydrolysis in your formulation or struggling to force degradation for a stability indication method, the protocols and troubleshooting steps below are designed to be self-validating.

Module 1: Mechanistic Insights & Kinetics

To control degradation, you must understand the driving forces. The hydrolysis mechanisms under acidic and basic conditions differ fundamentally in their reversibility and electronic sensitivity.

Basic Hydrolysis (Saponification)
  • Mechanism:

    
     (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
    
  • Key Characteristic: Irreversible. The formation of the resonance-stabilized carboxylate anion acts as a thermodynamic sink, driving the reaction to completion.

  • Electronic Sensitivity: High. Electron-withdrawing groups (EWGs) on the phenyl ring significantly accelerate the rate by stabilizing the anionic transition state.

BaseHydrolysis Ester Benzoate Ester (R-CO-OR') Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Rate Limiting) OH OH- Nucleophile OH->Tetra Nucleophilic Attack (Rate Limiting) CarboxAcid Carboxylic Acid (Transient) Tetra->CarboxAcid Collapse Alcohol Alcohol (R'OH) Tetra->Alcohol Salt Carboxylate Salt (Thermodynamic Sink) CarboxAcid->Salt Fast Deprotonation (Irreversible)

Figure 1: The


 pathway. Note the irreversible final step which drives the reaction.
Acidic Hydrolysis
  • Mechanism:

    
     (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
    
  • Key Characteristic: Reversible Equilibrium. The reaction does not go to completion unless water is in large excess or the alcohol byproduct is removed.

  • Electronic Sensitivity: Low. The Hammett reaction constant (

    
    ) is near zero. Unlike base hydrolysis, substituting the phenyl ring with EWGs or EDGs (Electron Donating Groups) has minimal impact on the rate because the electronic effects on the protonation step and the water attack step cancel each other out.
    

AcidHydrolysis Ester Benzoate Ester ProtEster Protonated Carbonyl Ester->ProtEster +H+ (Fast) ProtEster->Ester Tetra Tetrahedral Intermediate ProtEster->Tetra +H2O (RDS) Tetra->ProtEster Acid Benzoic Acid Tetra->Acid -R'OH Alcohol Alcohol Tetra->Alcohol Acid->Tetra Equilibrium

Figure 2: The


 pathway. Note the reversible nature (red dashed arrows), requiring excess water to push forward.

Module 2: Troubleshooting Guide

Use this decision matrix when your degradation experiments yield unexpected results.

Diagnostic Decision Tree

Troubleshooting Start Problem Observed Issue1 Reaction Too Slow / Stalled Start->Issue1 Issue2 Unknown Impurity Peak Start->Issue2 CheckCond Check Conditions Issue1->CheckCond SolventCheck Solvent Used? Issue2->SolventCheck IsAcid Is it Acidic? CheckCond->IsAcid AcidSol Increase Water Content (Shift Equilibrium) IsAcid->AcidSol Yes BaseSol Check Sterics (Ortho-effect) Increase Temp IsAcid->BaseSol No TransEst Transesterification (Did you use MeOH/EtOH?) SolventCheck->TransEst Alcoholic Decarb Decarboxylation (Rare: High T + Strong EWG) SolventCheck->Decarb Non-Alcoholic

Figure 3: Diagnostic logic for common benzoate degradation issues.

Common Scenarios & Solutions
SymptomProbable CauseTechnical ExplanationCorrective Action
Acid hydrolysis yields <50% conversion Equilibrium LimitationIn

, the reverse reaction (Fischer esterification) competes if water concentration is low.
Increase Water: Ensure water is

v/v. If solubility is an issue, use Acetonitrile (inert) instead of alcohols.
Base hydrolysis is unexpectedly slow Ortho-Effect (Sterics)Substituents at the ortho position of the benzoate ring block the nucleophilic attack on the carbonyl.Heat & Time: Steric hindrance increases activation energy. Raise T to 60°C.
New peak with M+14 or M-14 mass shift TransesterificationIf using Methanol as a co-solvent with NaOH, Methoxide (

) competes with Hydroxide (

).
Change Solvent: Switch to THF, Dioxane, or Acetonitrile for stress testing. Avoid alcohols in base stress.
Reaction rate does not change with pH (pH 2-5) Water Attack DominanceBetween pH 2-5, the specific acid catalysis (

) is negligible compared to spontaneous water attack (uncatalyzed).
Lower pH: To observe acid catalysis, pH must typically be

(0.1 N HCl).

Module 3: Experimental Protocols

These protocols are aligned with ICH Q1A(R2) guidelines for stress testing of new drug substances.

Protocol A: Forced Degradation (Acidic)

Objective: Demonstrate hydrolytic cleavage to benzoic acid and alcohol.

  • Preparation: Dissolve 10 mg of API (Active Pharmaceutical Ingredient) in 1 mL of Acetonitrile (Do not use Methanol).

  • Stress Initiation: Add 1 mL of 0.1 N HCl .

  • Incubation:

    • Initial: Ambient temperature for 2 hours.

    • Escalation: If <5% degradation, heat to 60°C for 4-24 hours.

  • Quenching (Critical): Neutralize with exactly 1 mL of 0.1 N NaOH or dilute 1:10 with mobile phase buffer immediately before injection.

    • Why? Acid hydrolysis is reversible; quenching "freezes" the equilibrium for analysis.

Protocol B: Forced Degradation (Basic)

Objective: Rapid screening of ester lability.

  • Preparation: Dissolve 10 mg of API in 1 mL of THF or Dioxane .

  • Stress Initiation: Add 1 mL of 0.1 N NaOH .

  • Incubation: Ambient temperature. Monitor at T=0, 1h, 4h.

    • Note: Benzoates are typically labile here. Expect rapid degradation.

  • Quenching: Neutralize with 1 mL of 0.1 N HCl .

    • Warning: Do not over-acidify, or you may induce precipitation of the benzoic acid product.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a co-solvent for these studies? A: Yes, but be cautious. DMSO is aprotic and can enhance the nucleophilicity of hydroxide (in basic conditions), accelerating the reaction rate artificially compared to aqueous conditions. For acid hydrolysis, it is generally safe but can make workup difficult due to its high boiling point.

Q: Why does my Hammett plot for acid hydrolysis look like a scatter plot? A: This is expected. As noted in Module 1, the reaction constant


 for acid hydrolysis of benzoates is close to zero. The protonation step (favored by electron donation) and the water attack step (favored by electron withdrawal) cancel each other out. Do not rely on Hammett plots to predict acid stability for benzoates.

Q: I have an ortho-methyl benzoate. Will it hydrolyze? A: Eventually, but it will be significantly slower than the para-isomer. In basic conditions, the ortho-methyl group creates a "steric gate" that blocks the


 approach. You may need 1 N NaOH and elevated temperatures (reflux) to force this degradation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2][3]

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc. 1937, 59, 1, 96–103.

  • Kirby, A. J.Stereoelectronic Effects on the Hydrolysis of Esters and Amides. Accounts of Chemical Research. 1997. (Foundational text on steric vs. electronic effects).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

Sources

Validation & Comparative

Structural Elucidation of 3-Cyano-2-hydroxypropyl Benzoate: A Comparative 2D NMR Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the synthesis of functionalized alkyl benzoates, particularly those serving as intermediates for beta-blockers or polymer cross-linkers, distinguishing between regioisomers is a critical bottleneck.

For 3-Cyano-2-hydroxypropyl benzoate , the primary challenge lies in verifying the regiochemistry of the propyl chain. Did the benzoate esterify at the primary alcohol (leaving a secondary alcohol) or the secondary alcohol? Furthermore, is the nitrile group intact?

While Mass Spectrometry (MS) confirms the molecular weight (


, MW: 205.21  g/mol ), it often fails to distinguish between the target molecule and its regioisomer, 2-cyano-1-hydroxypropyl benzoate  or the iso-benzoate  isomer. X-ray crystallography is definitive but requires a single crystal, which is often impossible for oily intermediates.

This guide establishes 2D NMR (COSY, HSQC, HMBC) as the superior, high-throughput method for unambiguous structural confirmation, offering a self-validating protocol that outperforms 1D NMR and MS in specificity.

Strategic Decision Framework

Before allocating instrument time, researchers should evaluate the analytical method based on the sample's phase and the required resolution.

DecisionMatrix Start Sample: C11H11NO3 Isomer? CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Oil Oil / Amorphous CheckState->Oil XRD X-Ray Crystallography (Gold Standard, Slow) Solid->XRD If crystal grows NMR_2D 2D NMR (HSQC/HMBC) (Definitive Connectivity) Solid->NMR_2D Faster path MS HRMS (ESI+) (Formula Only, No Connectivity) Oil->MS Quick QC Oil->NMR_2D Recommended Path NMR_1D 1D 1H NMR (Ambiguous Multiplets) MS->NMR_1D Prelim Check NMR_1D->NMR_2D Resolve Overlap

Figure 1: Analytical decision matrix for small molecule intermediates. 2D NMR is the optimal path for amorphous/oily samples where connectivity is .

Technical Deep Dive: The 2D NMR Solution

Why 1D NMR is Insufficient

In the 1D


 NMR spectrum of 3-Cyano-2-hydroxypropyl benzoate, the aliphatic region (2.5 ppm – 4.5 ppm) contains five protons:
  • Two protons at C1 (adjacent to ester).

  • One proton at C2 (chiral center, adjacent to OH).

  • Two protons at C3 (adjacent to nitrile).

The Problem: Due to the chiral center at C2, the protons at C1 and C3 become diastereotopic . Instead of simple triplets or doublets, they appear as complex multiplets (ABX systems). In


, these signals often overlap, making it impossible to definitively prove that the benzoate is attached to C1 rather than C2 based on chemical shift alone.
The 2D Solution

To resolve this, we utilize a suite of 2D experiments to establish "Through-Bond" connectivity.

ExperimentFunctionCritical Insight for This Molecule
COSY (Correlation Spectroscopy)Maps

-

coupling (3-bond).
Traces the spin system:

. Proves the propyl chain is continuous.
HSQC (Heteronuclear Single Quantum Coherence)Maps

-

(1-bond).
Assigns specific protons to specific carbons, resolving the diastereotopic protons.
HMBC (Heteronuclear Multiple Bond Correlation)Maps

-

(2-3 bonds).
The Smoking Gun. Links the Benzoate Carbonyl to the C1 protons, proving the ester location. Links the Nitrile Carbon to C3 protons.

Experimental Protocol

Expertise Note: While


 is standard, I recommend DMSO-

for this specific verification. DMSO slows proton exchange, often allowing the hydroxyl proton (

) to appear as a distinct doublet coupled to

. This provides an extra confirmation of the secondary alcohol.
Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the oily product.

  • Solvent: Add 600 µL of DMSO-

    
     (99.9% D).
    
  • Vessel: Transfer to a high-quality 5mm NMR tube (Class A or B).

  • Homogenization: Invert carefully; ensure no vortices or bubbles remain in the active coil volume.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 1.5 s (Standard) or 3.0 s (if quantitative integration is needed).

  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz. This is critical for seeing the Carbonyl-to-C1 correlation.
    

Data Analysis & Structural Confirmation

The following data represents the expected chemical shift topology for 3-Cyano-2-hydroxypropyl benzoate in DMSO-


. This framework serves as the reference standard for your analysis.
Predicted Chemical Shift Table
PositionGroup

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (

)
1

4.30, 4.45dd (Diastereotopic)~66.5C=O (Benzoate) , C2, C3
2

4.10m~64.0C1, C3, Nitrile-C
3

2.75, 2.85dd (Diastereotopic)~23.0Nitrile-C, C2, C1
4

5.60d (

)
-C2, C1, C3
5 Nitrile--~118.5-
6 Carbonyl--~165.8-
7 Aromatic (ipso)--~129.5H-Ortho
8 Aromatic (ortho)7.95d~129.0C=O, C-ipso, C-para
9 Aromatic (meta)7.50t~128.5C-ipso, C-para
10 Aromatic (para)7.65t~133.5C-ortho
The Logic of Confirmation (Graphviz)

The following diagram illustrates the HMBC connectivity logic . If these specific correlations are absent, the structure is incorrect.

ConnectivityLogic Benzoate Benzoate Group (C=O @ 166 ppm) H_C1 H at C1 (4.3-4.5 ppm) Benzoate->H_C1 HMBC (Strong) CONFIRMS ESTER LOC Propyl Propyl Chain (C1-C2-C3) Propyl->H_C1 H_C3 H at C3 (2.7-2.9 ppm) Propyl->H_C3 Nitrile Nitrile Group (CN @ 118 ppm) Nitrile->H_C3 HMBC CONFIRMS CN LOC H_C1->H_C3 COSY Path via H-C2

Figure 2: Connectivity map. The solid blue arrows represent the critical HMBC correlations required to confirm the structure.

Interpretation Checklist
  • The "Gateway" Peak: Locate the Carbonyl carbon at ~166 ppm. Look for an HMBC cross-peak to the protons at ~4.3-4.5 ppm.

    • Pass: The benzoate is attached to C1 (Primary ester).

    • Fail (Correlation to ~5.2 ppm): The benzoate is attached to C2 (Secondary ester isomer).

  • The Chain Link: In the COSY spectrum, ensure the proton at C2 (~4.1 ppm) correlates to both the downfield C1 protons and the upfield C3 protons. This confirms the 1,2,3-connectivity.

  • The Nitrile End: Locate the Nitrile carbon at ~118 ppm. It should show HMBC correlations to the C3 protons (~2.7 ppm) and potentially weak correlation to C2.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for chemical shift prediction).

  • Fuloria, N. K., & Fuloria, S. (2013).[2] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).[3][4] Link

Sources

Comparative Guide: Analytical Strategies for 3-Cyano-2-hydroxypropyl Benzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-2-hydroxypropyl benzoate (CAS 67127-84-8) is a critical intermediate often encountered in the synthesis of beta-blockers and complex organic scaffolds involving epichlorohydrin derivatives. Its quantification is pivotal for two distinct stages of drug development: Process Control (ensuring reaction completion) and Impurity Profiling (trace quantification in final API).

This guide objectively compares the two primary analytical methodologies—Reverse Phase HPLC-UV and LC-MS/MS —and provides a validated protocol for the industry-standard HPLC-UV method, compliant with ICH Q2(R2) guidelines.

The Core Challenge

The molecule presents a unique analytical duality:

  • The Benzoate Moiety: Provides a strong UV chromophore (

    
     nm), making UV detection highly sensitive.
    
  • The Cyano-Hydroxy Tail: Introduces significant polarity and potential for hydrolysis under alkaline conditions, demanding specific pH control and column selection.

Comparative Analysis: Selecting the Right Tool

The choice between HPLC-UV and LC-MS/MS depends entirely on the Analytical Threshold (AT) required.

Method A: RP-HPLC-UV (The Workhorse)

Best for: Assay (>98% purity), Content Uniformity, and Process Intermediates.

  • Mechanism: Separation via hydrophobic interaction (C18/Phenyl) followed by UV absorption by the benzoate

    
    -system.
    
  • Pros: Cost-effective, robust, high linearity at

    
    g/mL levels.
    
  • Cons: Lower sensitivity compared to MS; requires baseline separation from hydrolysis products (Benzoic Acid).

Method B: LC-MS/MS (The Trace Specialist)

Best for: Genotoxic Impurity Screening (<10 ppm) and Biological Matrices.

  • Mechanism: Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).

  • Pros: Extreme sensitivity (ng/mL), high selectivity in complex matrices.

  • Cons: Expensive, subject to matrix effects, requires stable isotope internal standards for maximum accuracy.

Performance Comparison Matrix
FeatureRP-HPLC-UV (Recommended for QC)LC-MS/MS (Recommended for Trace)GC-FID/MS
Limit of Quantitation (LOQ)


g/mL

ng/mL
Moderate (Requires Derivatization)
Linearity (

)

(High Range)

(Low Range)
Variable
Selectivity Chromatographic resolution dependentMass-to-charge (

) dependent
High
Robustness High (Routine QC friendly)Moderate (Requires expert maintenance)Moderate
Sample Prep Dilute & ShootSPE or L/L Extraction often neededDerivatization (Silylation) required

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the method and the subsequent validation workflow.

MethodSelection cluster_chem Chemist Note: Avoid GC unless necessary due to -OH group polarity Start Start: Define Analytical Goal GoalQ Is the goal Assay/Purity (>0.1%)? Start->GoalQ GoalTrace Is the goal Trace Impurity (<100 ppm)? Start->GoalTrace HPLC Select RP-HPLC-UV (Robust, Cost-Effective) GoalQ->HPLC Yes GoalTrace->HPLC No (If UV sens. sufficient) LCMS Select LC-MS/MS (High Sensitivity) GoalTrace->LCMS Yes Develop Method Development: Select Column & pH HPLC->Develop LCMS->Develop GC GC-MS (Requires Derivatization) Validate Validation (ICH Q2 R2): Specificity, Linearity, Accuracy Develop->Validate

Figure 1: Decision tree for analytical method selection based on detection limits and sample matrix.

Validated Protocol: RP-HPLC-UV

This protocol is designed for Assay and Purity determination. It utilizes a Phenyl-Hexyl column to maximize selectivity between the benzoate ester and potential aromatic impurities via


-

interactions.
Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Zorbax Eclipse Plus C18),

    
     mm, 
    
    
    
    
    
    m.
    • Why? Standard C18 may yield poor retention for the polar cyano-hydroxy tail. Phenyl phases offer alternative selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Criticality: Acidic pH prevents ester hydrolysis during the run.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 235 nm (Primary), 254 nm (Secondary).

  • Column Temp:

    
    C.
    
  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.02080
15.02080
15.1955
20.0955
Standard Preparation[6]
  • Stock Solution: Dissolve 25 mg of 3-Cyano-2-hydroxypropyl benzoate reference standard in 25 mL ACN (1000

    
    g/mL).
    
  • Working Standard: Dilute Stock to 50

    
    g/mL using Mobile Phase A:B (50:50).
    

Validation Framework (ICH Q2 R2 Compliant)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Selectivity)
  • Objective: Prove the method distinguishes the analyte from degradants (Benzoic Acid) and precursors.

  • Protocol: Inject Blank, Placebo, Standard, and a Spiked Sample (with Benzoic Acid).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between 3-Cyano-2-hydroxypropyl benzoate and nearest peak. Purity angle < Purity threshold (if using PDA).
Linearity[1]
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution (no trends).
Accuracy (Recovery)
  • Objective: Confirm no bias in quantification.

  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery

    
    .
    
Precision[4]
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
Solution Stability (Robustness)
  • Critical Check: Because this is an ester, solution stability is the highest risk.

  • Protocol: Store standard solution at ambient (

    
    C) and refrigerated (
    
    
    
    C) conditions. Inject at 0, 12, 24, and 48 hours.
  • Fail Criteria:

    
     change in area or appearance of Benzoic Acid peak.
    

Expert Troubleshooting & Insights

As a Senior Scientist, I have observed specific failure modes with this molecule:

  • Peak Tailing: The hydroxyl group can interact with free silanols on older silica columns.

    • Fix: Ensure the column is "end-capped" and maintain ionic strength (add 10mM Ammonium Formate if needed).

  • Ghost Peaks: Benzoate esters can stick to injector seals.

    • Fix: Use a needle wash of 90% ACN / 10% Water.

  • Hydrolysis on Column: If the pH of Mobile Phase A is > 6.0, you will see a rise in the Benzoic Acid peak during the run.

    • Fix: Strictly maintain pH < 3.0.

Validation Workflow Diagram

ValidationFlow Prep Sample Prep (Acidic Diluent) SysSuit System Suitability (RSD < 1.0%, Tailing < 1.5) Prep->SysSuit SysSuit->Prep Fail (Re-prep) Inject Injection Sequence (Blank -> Std -> Sample) SysSuit->Inject Pass Data Data Processing (Integration @ 235nm) Inject->Data Report Generate Report (Pass/Fail) Data->Report

Figure 2: Standard operational workflow for routine analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • FDA. (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] U.S. Food and Drug Administration. [Link]

  • PubChem. (2025).[7] 3-Cyano-2-hydroxybenzoic acid (Related Structure Context).[7] National Library of Medicine. [Link]

Sources

Beyond the Spectrum: A Comparative Guide to Cross-Validating Novel Organic Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Good Enough"

In the race to identify lead compounds, the "phantom molecule"—a structure assigned incorrectly due to ambiguous data—is a silent project killer. Standard Rapid Screening (SRS) protocols often rely on low-resolution Mass Spectrometry (LRMS) and 1D Proton NMR (


H NMR). While efficient for known entities, SRS fails at a rate of ~5-10% for novel scaffolds, particularly with regioisomers and stereocenters.

This guide compares the industry-standard Standard Rapid Screening (SRS) against the Integrated Orthogonal Validation (IOV) protocol. We demonstrate that while IOV requires a higher initial time investment, it provides a self-validating system that eliminates structural ambiguity before it reaches the costly in vivo stage.

Comparative Analysis: SRS vs. IOV

The following data highlights the performance gap between the standard linear approach and the orthogonal workflow.

Table 1: Performance Metrics Comparison
FeatureStandard Rapid Screening (SRS)Integrated Orthogonal Validation (IOV)Impact Analysis
Primary Data 1D

H NMR, LRMS
1D/2D NMR, HRMS, DFT-GIAOIOV triangulates structure; SRS assumes it.
Stereo-Confidence Low (Coupling constants only)High (NOESY + DP4+ Probability)SRS misses diastereomers in flexible chains.
Impurity Detection >5% detection limit<0.1% (qNMR parameters)IOV prevents "activity" from trace contaminants.
False Positive Rate ~8% (Structural Misassignment)<0.5%IOV eliminates "phantom" leads early.
Time-to-Decision 2 Hours24-48 HoursIOV front-loads time to save months of failed synthesis.

The Integrated Orthogonal Validation (IOV) Workflow

The IOV protocol is not merely a list of experiments; it is a logic gate system where each step must validate the previous one.

Phase 1: High-Fidelity Acquisition (The Foundation)

Protocol:

  • Solvent Hygiene: Use deuterated solvents with <0.01% water. Reference residual peaks against the Trace Impurities in NMR Solvents database (Fulmer et al.) to rule out solvent-solute adducts [1].

  • Quantitative Parameters: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 10-20s) for quantitative integration.
  • Causality: Standard

    
     (1s) saturates slow-relaxing quaternary carbons/aromatics, distorting integration ratios and hiding impurities.
    
Phase 2: Mass Spectrometry & Formula Lock

Protocol:

  • High-Resolution MS (HRMS): Acquire data with <5 ppm mass error.

  • Isotopic Pattern Matching: Compare experimental isotope distribution (M+1, M+2) against calculated theoretical models.

  • Logic Gate: If the HRMS formula does not match the NMR integral count, STOP . Do not proceed to 2D NMR.

Phase 3: The Connectivity Map (2D NMR)

Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps H-C direct bonds. Self-Check: Differentiates

    
     (negative phase) from 
    
    
    
    (positive phase).
  • HMBC (Heteronuclear Multiple Bond Correlation): Traces 2-3 bond couplings. Crucial: Bridges quaternary carbons and heteroatoms where HSQC is silent.

  • NOESY/ROESY: Spatial proximity (<5 Å). Causality: Essential for stereochemistry where J-coupling is ambiguous.

Phase 4: Computational Cross-Check (The "Product" Advantage)

When experimental data permits two isomers (e.g., N-alkylation vs. O-alkylation), visual inspection is subjective. Protocol:

  • DFT-GIAO Calculation: Compute shielding tensors for all candidate isomers.

  • DP4+ Probability: Apply the DP4+ statistical method (Sarotti et al.) to correlate experimental vs. calculated chemical shifts [2].

  • Threshold: A DP4+ probability >95% is required for assignment confirmation.

Visualizing the Decision Matrix

The following diagram illustrates the self-correcting logic of the IOV protocol.

IOV_Workflow Start Crude Synthesis Product H1_NMR 1. Quantitative 1H NMR (d1 > 10s) Start->H1_NMR Purity_Check Purity > 95%? H1_NMR->Purity_Check Purify Prep-HPLC / Column Purity_Check->Purify No HRMS 2. HRMS (<5 ppm) Formula Confirmation Purity_Check->HRMS Yes Purify->H1_NMR Re-analyze Formula_Match Formula Matches Integrals? HRMS->Formula_Match Formula_Match->Start No (Re-synthesize) TwoD_NMR 3. 2D NMR Suite (HSQC, HMBC, NOESY) Formula_Match->TwoD_NMR Yes Isomer_Check Ambiguous Regio/Stereochemistry? TwoD_NMR->Isomer_Check DFT_Calc 4. DFT-GIAO Calculation (DP4+ Analysis) Isomer_Check->DFT_Calc Yes (Ambiguous) Final_Struct Structure Validated (Ready for Bio-Assay) Isomer_Check->Final_Struct No (Clear) DFT_Calc->Final_Struct DP4+ > 95%

Figure 1: The Integrated Orthogonal Validation (IOV) decision tree. Note the feedback loops (red) that prevent the propagation of error.

Experimental Validation: Case Study

Scenario: Alkylation of a 1,2,3-triazole scaffold. Challenge: Determining N1 vs. N2 vs. N3 alkylation. SRS (1H NMR) showed a clean spectrum but could not definitively assign the regioisomer due to similar electronic environments.

Data Comparison:

MetricSRS Result (Method A)IOV Result (Method B)
Observation Single set of peaks. Assumed N1-alkylation based on steric hindrance.HMBC showed correlations to C4/C5. NOESY showed spatial lock between alkyl group and triazole proton.
Computational N/ADP4+ Probability: N1-isomer: 0.2%N2-isomer: 99.8% N3-isomer: 0.0%
Outcome Misassigned. Would have led to incorrect SAR conclusions.Corrected. Confirmed N2-isomer (kinetic product).

References

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534. [Link]

  • American Chemical Society. (2025).[2][3] Guidelines for Characterization of Organic Compounds. ACS Publications. [Link][4]

Sources

Purity Assessment of Synthesized 3-Cyano-2-hydroxypropyl Benzoate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Challenge

Synthesizing 3-Cyano-2-hydroxypropyl benzoate (C₁₁H₁₁NO₃) presents a unique analytical challenge. As a functionalized benzoate ester often used as a high-value intermediate in the synthesis of beta-blockers and fine chemicals, its quality is critical. The presence of a secondary hydroxyl group, a labile ester bond, and a nitrile moiety creates a "purity triad" where thermal instability and hydrolysis are constant risks during analysis.

For the researcher, the question is not just "Is it pure?" but "Which method proves it?" Standard HPLC-UV is the industry workhorse, but it relies on response factors and reference standards that may not exist for novel intermediates. Quantitative NMR (qNMR) offers an absolute measurement but lacks the sensitivity for trace impurity profiling.

This guide objectively compares three analytical workflows—RP-HPLC-UV , qNMR , and GC-MS —to empower you to select the most robust validation strategy for your synthesized product.

Comparative Analysis of Analytical Architectures

The following table summarizes the performance characteristics of the three primary assessment methodologies.

Table 1: Methodological Performance Matrix

FeatureMethod A: RP-HPLC-UV Method B: 1H-qNMR Method C: GC-MS
Primary Utility Quantifying related substances & non-volatile byproducts.Absolute assay (potency) determination without a reference standard.Identifying volatile precursors (solvents, epichlorohydrin).
Specificity High (Separates isomers/hydrolysis products).[1]High (Structural confirmation).Medium (Thermal degradation risk).
Sensitivity (LOD) Excellent (< 0.05%).Moderate (~0.5 - 1.0%).Excellent (ppm level).
Reference Std. Required for accurate quantitation.Not Required (Internal standard used).[2][3]Required (Mass spectral library helpful).
Risk Factor Co-elution of isomers.Solvent peak overlap; hygroscopicity.Dehydration of secondary alcohol in injector.
Throughput High (Automated).Low (Manual processing).Medium.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (RP-HPLC-UV)

Recommended for: Routine batch release and impurity profiling.

This protocol utilizes a Reverse-Phase C18 column with a gradient elution to separate the hydrophobic benzoate ester from the more polar hydrolyzed benzoic acid and the starting nitrile/epoxide materials.

Causality of Choice:

  • Acidic Mobile Phase: 0.1% Phosphoric acid suppresses the ionization of free benzoic acid (pKa ~4.2), sharpening the peak shape and increasing retention to prevent overlap with the solvent front.

  • Wavelength (254 nm): The benzoyl moiety provides a strong, distinct chromophore, maximizing sensitivity.

Protocol:

  • Instrument: HPLC system with PDA/UV detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% H₃PO₄.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve 10 mg product in 10 mL ACN (1 mg/mL). Filter through 0.22 µm PTFE.

Method B: The "Truth Teller" Protocol (1H-qNMR)

Recommended for: Absolute purity assignment when no commercial standard exists.

qNMR is a self-validating method. By comparing the integration of the product's signals to a certified internal standard (IS), you obtain a purity value independent of UV extinction coefficients.

Causality of Choice:

  • Internal Standard (Maleic Acid): Chosen for its high purity, non-hygroscopic nature, and distinct singlet peak (~6.3 ppm) that does not overlap with the benzoate aromatics (7.4-8.1 ppm) or the propyl chain (3.5-5.5 ppm).

Protocol:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent potential reaction with trace acid and to ensure solubility of polar impurities).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) directly into an NMR tube (precision ±0.01 mg).
      
    • Weigh ~10 mg of IS (

      
      ) into the same tube.
      
    • Add 0.6 mL DMSO-d₆ and sonicate to dissolve.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.[4]

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molar mass.[3][5][6][7][8][9]

Analytical Decision Workflow

The following diagram illustrates the logical flow for assessing a newly synthesized batch. It prioritizes sample conservation and logical "gates" to prevent wasting resources on failing batches.

PurityAssessment Start Crude Synthesis Product TLC Step 1: TLC Screening (Hexane:EtOAc 7:3) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Purification (Column/Recrystallization) Decision1->Recryst No (Multiple Spots) HPLC Step 2: HPLC-UV (Method A) Check for Related Substances Decision1->HPLC Yes Recryst->TLC Decision2 Purity > 95%? HPLC->Decision2 Decision2->Recryst No qNMR Step 3: qNMR (Method B) Absolute Assay Determination Decision2->qNMR Yes GCMS Step 4: GC-MS (Method C) Residual Solvent Check qNMR->GCMS Final Release Batch Generate CoA GCMS->Final

Figure 1: Analytical workflow for the systematic qualification of 3-Cyano-2-hydroxypropyl benzoate.

Critical Impurity Profile

When assessing the data, specifically look for these common synthesis artifacts:

  • Benzoic Acid:

    • Origin: Hydrolysis of the ester bond.[10]

    • Detection: HPLC (RT ~ 3-4 min, distinct broad peak if mobile phase pH is not controlled).

  • Epichlorohydrin / 4-chloro-3-hydroxybutanenitrile:

    • Origin: Unreacted starting materials (genotoxic potential).

    • Detection: GC-MS is required due to poor UV absorbance.

  • Dimerized Species:

    • Origin: Transesterification during workup.

    • Detection: HPLC (Late eluting, RT > 15 min).

Conclusion

For the definitive characterization of 3-Cyano-2-hydroxypropyl benzoate , a single method is insufficient. RP-HPLC-UV is your primary tool for purity profiling (relative %), but it must be grounded by qNMR for absolute assay (w/w %) to account for non-chromophoric impurities like salts or water. Use GC-MS only as a tertiary check for volatile residues, keeping injector temperatures below 200°C to prevent thermal degradation of the secondary alcohol.

References

  • Khade, V., & Mirgane, S. (2023). High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. Retrieved from [Link]

  • Satpute, M. S., et al. (2019).[10][11] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

comparing different synthetic routes to functionalized propyl benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Functionalized propyl benzoates represent a critical scaffold in pharmaceutical and industrial chemistry. From Propylparaben (antimicrobial preservative) to Risocaine (local anesthetic) and Propyl Gallate (antioxidant), the propyl ester moiety often modulates lipophilicity (LogP) and membrane permeability.

This guide moves beyond textbook definitions to objectively compare three distinct synthetic routes. We analyze the trade-offs between Atom Economy (AE) , Reaction Mass Efficiency (RME) , and Process Greenness .

The Core Challenge

The presence of functional groups on the benzene ring (e.g., -OH, -NH₂, -NO₂) dictates the synthetic strategy. Electron-Donating Groups (EDGs) like -OH can deactivate the electrophilicity of the carbonyl carbon in classical substitutions, while acid-sensitive groups preclude harsh catalysis.

Route Analysis & Experimental Protocols

Method A: Heterogeneous Catalytic Fischer Esterification (The "Green" Standard)

Best for: Large-scale production of stable substrates (e.g., Propylparaben).

Classical Fischer esterification uses soluble mineral acids (


), leading to high E-factors due to neutralization waste. The modern industrial standard utilizes Solid Acid Catalysts  (e.g., Montmorillonite K10 or Sulfated Zirconia), allowing for catalyst recovery and simplified workup.
Mechanistic Insight

The reaction is equilibrium-limited (


). To drive conversion, we exploit Le Chatelier’s principle not just by excess alcohol, but by azeotropic water removal . The solid catalyst provides surface protons (

) to activate the carbonyl without generating homogenous salt waste.
Protocol: Synthesis of Propyl 4-Hydroxybenzoate (Propylparaben)

Reagents: 4-Hydroxybenzoic acid (13.8 g, 100 mmol), n-Propanol (60 mL, excess), Montmorillonite K10 (2.7 g, 20 wt%).

  • Activation: Activate Montmorillonite K10 by heating at 120°C for 3 hours to remove adsorbed water.

  • Setup: Charge a 250 mL round-bottom flask with the acid, n-propanol, and activated catalyst. Equip with a Dean-Stark trap pre-filled with n-propanol/toluene (to lower boiling point if necessary) and a reflux condenser.

  • Reaction: Reflux vigorously (approx. 97°C) for 6–8 hours. Monitor water collection in the trap.

  • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting acid (

    
    ) and appearance of ester (
    
    
    
    ).
  • Workup: Filter the hot reaction mixture to recover the catalyst (wash with 10 mL hot propanol).

  • Purification: Evaporate excess propanol under reduced pressure. Recrystallize the residue from ethanol/water (50:50).

Expected Yield: 82–85% Self-Validation: Melting point check (96–98°C). IR Spectrum: Appearance of ester C=O stretch at ~1680 cm⁻¹ and retention of phenolic -OH at ~3300 cm⁻¹.

Method B: Acyl Chloride Activation (The "Hammer")

Best for: Deactivated substrates or sterically hindered acids (e.g., Propyl 4-nitrobenzoate).

When the benzoic acid contains Electron-Withdrawing Groups (EWGs) or steric bulk, the Fischer equilibrium is sluggish. Converting the acid to an acid chloride creates a highly electrophilic species that reacts irreversibly.

Mechanistic Insight

Thionyl chloride (


) converts the -OH to a chlorosulfite intermediate, which collapses to the acyl chloride. The subsequent attack by propanol is rapid and exothermic. Caution:  This method has poor atom economy due to the loss of 

and

.
Protocol: Synthesis of Propyl 4-Nitrobenzoate

Reagents: 4-Nitrobenzoic acid (16.7 g, 100 mmol), Thionyl Chloride (15 mL, 200 mmol), n-Propanol (100 mmol), Pyridine (cat.), DCM (Solvent).

  • Activation: In a fume hood, dissolve 4-nitrobenzoic acid in dry DCM (50 mL). Add

    
     dropwise with catalytic DMF (2 drops).
    
  • Reflux: Heat to reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to isolate the yellow acyl chloride solid/oil. Do not purify. 
    
  • Esterification: Redissolve in dry DCM. Add n-Propanol (1.1 eq) and Pyridine (1.2 eq) at 0°C. The pyridine acts as an HCl scavenger to drive the reaction.

  • Quench: Stir at room temperature for 2 hours. Quench with water.[1]

  • Workup: Wash organic layer with 1M HCl (remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    .[1]

Expected Yield: 92–96% Self-Validation: Absence of broad carboxylic O-H stretch in IR. Sharp


 stretches at 1520/1350 cm⁻¹.
Method C: Steglich Esterification (The "Scalpel")

Best for: Acid-sensitive substrates or complex APIs.

For substrates that cannot withstand the high temperatures of Fischer or the HCl generation of acyl chlorides, the Steglich method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

Mechanistic Insight

DCC activates the carboxylic acid to form an O-acylisourea intermediate.[2] DMAP acts as an acyl-transfer catalyst, attacking this intermediate to form a reactive N-acylpyridinium species, which is then intercepted by the alcohol.

Protocol: General Functionalized Benzoate

Reagents: Benzoic acid derivative (10 mmol), n-Propanol (11 mmol), DCC (11 mmol), DMAP (0.5 mmol), DCM (20 mL).

  • Mixing: Dissolve acid and alcohol in anhydrous DCM at 0°C under Nitrogen.

  • Addition: Add DMAP followed by DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. A white precipitate (Dicyclohexylurea - DCU) will form immediately.

  • Filtration: Filter off the DCU byproduct.

  • Purification: Wash filtrate with 0.5N HCl and Sat.

    
    . Flash chromatography is usually required to remove traces of urea.
    

Expected Yield: 75–90% (Substrate dependent) Self-Validation: NMR shows distinct propyl triplet at


 4.2 ppm and absence of urea signals after chromatography.

Comparative Performance Analysis

The following table contrasts the three methods based on experimental data and green chemistry metrics.

MetricMethod A: Fischer (Solid Acid)Method B: Acyl ChlorideMethod C: Steglich (DCC)
Atom Economy (AE) High (~85%) (Water is only byproduct)Low (~55%) (Loss of

, HCl, Pyridine salt)
Very Low (~40%) (Loss of massive DCU molecule)
Reaction Mass Efficiency Moderate (Equilibrium limited)High (Irreversible)Moderate (Purification losses)
Substrate Scope Stable acids (OH, alkyl, halides)Deactivated/Hindered acids (NO2, CF3)Sensitive/Labile acids
Greenness (E-Factor) Low (<5) (Catalyst recyclable)High (>15) (Toxic waste generation)High (>20) (Urea waste, solvents)
Cost $ (Cheap)

(Reagents + Waste disposal)

$ (Coupling agents expensive)

Decision Logic & Mechanism Visualization

Figure 1: Synthetic Route Decision Matrix

Caption: Logical workflow for selecting the optimal esterification route based on substrate functionalization and stability.

RouteSelection Start Target: Functionalized Propyl Benzoate CheckSens Is the substrate acid-sensitive? Start->CheckSens Steglich Method C: Steglich (DCC/DMAP) CheckSens->Steglich Yes CheckSteric Is the acid sterically hindered or electron-deficient? CheckSens->CheckSteric No AcylCl Method B: Acyl Chloride (SOCl2 activation) CheckSteric->AcylCl Yes CheckGreen Is Green Chemistry/Scale a priority? CheckSteric->CheckGreen No FischerSolid Method A: Fischer (Solid Acid Catalyst) CheckGreen->FischerSolid Yes FischerTrad Traditional Fischer (H2SO4) CheckGreen->FischerTrad No

Figure 2: Solid Acid Catalyzed Mechanism (Green Route)

Caption: Surface-mediated activation of carbonyl on Montmorillonite K10, showing water exclusion driving equilibrium.

Mechanism Cat Solid Catalyst (K10 Surface H+) Ads Adsorption & Carbonyl Activation Cat->Ads Catalysis Reactants Benzoic Acid + Propanol Reactants->Ads TS Tetrahedral Intermediate Ads->TS Elim Water Elimination (Rate Limiting) TS->Elim Desorp Desorption Elim->Desorp DeanStark Dean-Stark Trap (Removes H2O) Elim->DeanStark H2O Removal (Le Chatelier) Desorp->Cat Regeneration Prod Propyl Benzoate Desorp->Prod

References

  • Hazarika, M., et al. (2007).[3] "Synthesis of parabens using montmorillonite K10 clay as catalyst: A green protocol." Indian Journal of Chemical Technology.

  • Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[4] Science.

  • Tang, S., et al. (2020). "Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification." Bioprocess and Biosystems Engineering.

  • Clayden, J., et al. (2012). "Nucleophilic substitution at the carbonyl group." Organic Chemistry. Oxford University Press. (Textbook Reference for Acyl Chloride Mechanism).

Sources

Structure-Activity Relationship (SAR) of Cyanohydrin-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyanohydrin "Warhead"[1]

Cyanohydrins (


) occupy a unique niche in medicinal chemistry and chemical biology. Unlike irreversible covalent inhibitors (e.g., acrylamides) that permanently alkylate their targets, cyanohydrins function primarily as Reversible Covalent Inhibitors (RCIs) . They exploit the nucleophilicity of active-site residues (typically Cysteine or Serine) to form a metastable hemi-thioimidate or hemi-imidate adduct.

This guide dissects the structure-activity relationships (SAR) governing their potency, stability, and selectivity. While often overshadowed by their more stable nitrile cousins, cyanohydrins offer distinct advantages in hydrogen-bonding capability and transition-state mimicry, provided their metabolic liability (HCN release) is managed.

Mechanism of Action: The Equilibrium Challenge

The defining feature of cyanohydrin SAR is reversibility . The formation of the enzyme-inhibitor complex is governed by a thermodynamic equilibrium rather than a kinetic trap.

The Binding Mechanism

Upon binding to a protease (e.g., Cathepsin K, SARS-CoV-2 Mpro), the active site nucleophile attacks the electrophilic carbon of the nitrile group. However, unlike simple nitriles, the presence of the


-hydroxyl group in cyanohydrins mimics the tetrahedral transition state of peptide hydrolysis, often leading to significantly higher initial binding affinity.
Visualization of the Reaction Coordinate

Cyanohydrin_Mechanism cluster_stability Critical SAR Factor: Leaving Group Potential Enz Free Enzyme (Cys-SH) Complex_NonCov Non-Covalent Complex (EI) Enz->Complex_NonCov k_on Inhibitor Cyanohydrin (R-CH(OH)-CN) Inhibitor->Complex_NonCov k_on Complex_NonCov->Enz k_off Complex_NonCov->Inhibitor k_off TS Transition State (Tetrahedral) Complex_NonCov->TS Nucleophilic Attack Adduct Covalent Adduct (Thioimidate) TS->Adduct Bond Formation Adduct->Complex_NonCov Hydrolysis (Reversibility)

Figure 1: The reversible covalent mechanism of cyanohydrin inhibition. Note that the stability of the 'Adduct' is the primary driver of potency, while the rate of hydrolysis determines the residence time.

Comparative SAR Analysis

The following analysis contrasts cyanohydrins with their primary electrophilic alternatives: Aldehydes (highly reactive) and Nitriles (more stable).

Potency vs. Stability Matrix
FeatureCyanohydrin (

)
Aldehyde (

)
Nitrile (

)
Binding Mode Reversible Covalent (Thioimidate)Reversible Covalent (Hemithioacetal)Reversible Covalent (Thioimidate)
Potency (

)
High (TS Mimicry via -OH)Very High (High Electrophilicity)Moderate to High
Selectivity Moderate (H-bond directional)Low (Promiscuous)High
Metabolic Stability Low (Releases HCN)Low (Oxidation to acid)High
Cell Permeability Moderate (Polar -OH)ModerateHigh
Toxicity Risk High (Cyanide toxicity)Moderate (Non-specific binding)Low
Case Study: Enterovirus 71 3C Protease Inhibitors

A pivotal study comparing cyanohydrins to aldehydes in antiviral drug design highlights the trade-offs.

  • The Experiment: Researchers converted a peptidic aldehyde inhibitor into its corresponding cyanohydrin and nitrile analogs to test against EV71 3C protease.

  • The Data:

Compound TypeEnzyme IC50 (

)
Antiviral EC50 (

)
LogP (Calc)Observation
Aldehyde 0.110.500.34Potent, but poor cellular retention.[1]
Cyanohydrin 0.15 0.08 0.54 Slightly less potent enzymatically, but 6x more effective in cells due to lipophilicity.
Nitrile > 10.0N/A0.60Significant loss of potency (lacks H-bond donor).
  • SAR Insight: The cyanohydrin's

    
    -hydroxyl group provided a critical hydrogen bond to the active site residues (Gly145/Cys147) that the nitrile lacked. Although the aldehyde was intrinsically more reactive, the cyanohydrin offered a better balance of permeability (LogP) and potency [1].
    

Natural Occurrence & Toxicity Management

In nature, cyanohydrins are stored as Cyanogenic Glycosides (e.g., Amygdalin, Linamarin).[2][3] This serves as a "binary weapon" defense system. The SAR of these molecules focuses on stability during storage and lability upon tissue disruption.

The Cyanogenesis Pathway[5]

Cyanogenesis Glycoside Cyanogenic Glycoside (Stable Storage) Cyanohydrin Free Cyanohydrin (Unstable Intermediate) Glycoside->Cyanohydrin Deglycosylation Enzyme1 Beta-Glucosidase (Released upon injury) Enzyme1->Cyanohydrin Toxic Ketone/Aldehyde + HCN (Toxic Payload) Cyanohydrin->Toxic Spontaneous or Enzymatic Breakdown Enzyme2 Hydroxynitrile Lyase (HNL) Enzyme2->Toxic

Figure 2: The bio-activation of cyanohydrins in plant defense. The spatial separation of the glycoside and the glucosidase enzyme is the key stabilizing factor.

Toxicity & Detoxification

The primary risk in drug development is the release of HCN.

  • Mechanism: HCN inhibits Cytochrome c Oxidase (Complex IV), halting aerobic respiration.

  • Mitigation: The body detoxifies limited amounts of cyanide via the enzyme Rhodanese (thiosulfate sulfurtransferase), converting it to thiocyanate (

    
    ).
    
  • SAR Implication: Synthetic cyanohydrins must be designed with a

    
     slow enough to be effective inhibitors, but stable enough not to dump toxic loads of HCN systemically.
    

Experimental Protocols

Protocol: Enzymatic Synthesis of Chiral Cyanohydrins

Why this method? Chemical synthesis often yields racemates. Enzymatic synthesis using Hydroxynitrile Lyase (HNL) ensures high enantiomeric excess (ee), which is critical because usually only one enantiomer fits the protease pocket [2].

Reagents:

  • Aldehyde substrate (10 mM)

  • Potassium Cyanide (KCN) or HCN source

  • Hydroxynitrile Lyase (HNL) (e.g., from Manihot esculenta)[4]

  • Solvent: Methyl tert-butyl ether (MTBE) saturated with citrate buffer (pH 5.4).

Workflow:

  • Buffer Preparation: Saturate MTBE with 50 mM citrate/phosphate buffer (pH 5.4). Note: Low pH is crucial to suppress the non-enzymatic, racemic background reaction.

  • Reaction: Mix aldehyde and HCN (or KCN/citric acid) in the biphasic system. Add HNL enzyme.[5][6]

  • Incubation: Stir at 20°C. Monitor conversion via HPLC (Chiralpak AD-H column).

  • Workup: Filter off enzyme/support. Evaporate solvent under reduced pressure.

  • Protection (Optional): Immediately acetylate or silylate the hydroxyl group if the cyanohydrin is prone to decomposition.

Protocol: Determination of for Reversible Covalent Inhibitors

Why this method? Standard IC50 values are time-dependent for covalent inhibitors.


 is the true thermodynamic constant.

Workflow:

  • Substrate Selection: Choose a fluorogenic substrate with

    
     previously determined.
    
  • Reaction Setup: Prepare buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT). Note: DTT is essential to keep the active site cysteine reduced.

  • Initiation: Add enzyme to mixtures of substrate (fixed concentration) and Cyanohydrin inhibitor (varying concentrations:

    
     to 
    
    
    
    ).
  • Measurement: Monitor fluorescence continuously for 60 minutes.

  • Analysis:

    • For rapid equilibrium (typical for cyanohydrins): Fit the initial velocities (

      
      ) to the competitive inhibition equation:
      
      
      
      
    • If time-dependent (slow onset): Fit the progress curves to the exponential equation

      
      .
      

References

  • Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry. Link

  • Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering. Link

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Link

  • Cyanogenic Glycosides: Information Sheet. Ministry for Primary Industries. Link

  • Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. Link

Sources

Strategic Purification of Polar Moieties: A Comparative Analysis of HILIC, IP-RPLC, and SFC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Polar Problem" in Drug Development In modern drug discovery, the chemical space is shifting. We are moving beyond the "Lipinski Rule of 5" compliant small molecules toward macrocycles, PROTACs, and polar metabolites. The traditional workhorse—Reversed-Phase Liquid Chromatography (RPLC) with C18 stationary phases—often fails here.[1] Polar analytes suffer from "retention loss" (eluting in the void volume) or "phase collapse" (dewetting of C18 pores in 100% aqueous conditions).

As a Senior Application Scientist, I often see researchers defaulting to RPLC and trying to force retention with complex gradients. This guide objectively compares three superior strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing RPLC (IP-RPLC) , and Supercritical Fluid Chromatography (SFC) .

Hydrophilic Interaction Liquid Chromatography (HILIC)

The Specialist for Hydrophilic Partitioning

Mechanism & Causality

HILIC is not simply "reverse" reversed-phase.[2][3][4] It relies on a water-enriched layer stagnant on the surface of a polar stationary phase (Silica, Amide, Diol).

  • The Physics: Analytes partition between the bulk organic mobile phase (usually ACN) and this aqueous surface layer.

  • Why it works: The more polar the molecule, the more it prefers the aqueous layer, increasing retention.

  • The "Salt Effect": Unlike RPLC, salt is critical in HILIC not just for pH, but to drive the partitioning mechanism and electrostatic interactions.

Protocol: Self-Validating HILIC System
  • Stationary Phase: Amide-bonded silica (most robust for peptides/sugars).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

  • Critical Step (Equilibration): HILIC columns require 20–30 column volumes of equilibration. Why? You must re-establish the hydration layer. If retention times drift, your hydration layer is unstable.

Pros & Cons
  • (+) High MS sensitivity (high organic content enhances desolvation).

  • (+) Orthogonal selectivity to C18.

  • (-) Long equilibration times.

  • (-) Sample solubility (sample must be dissolved in high organic, which is counter-intuitive for polar molecules).

Ion-Pairing RPLC (IP-RPLC)

The Traditionalist’s Workaround [2]

Mechanism & Causality

When a polar molecule is charged (e.g., a basic peptide), it repels the hydrophobic C18 chains.

  • The Fix: We add an ion-pairing agent (IPA) like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

  • The Interaction: The hydrophobic tail of the IPA embeds in the C18 phase, while the ionic head neutralizes the analyte's charge. Effectively, you are "coating" the polar molecule in a hydrophobic shell.

Protocol: The "Golden Ratio" Setup
  • Stationary Phase: C18 (End-capped).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: ACN + 0.1% TFA.

  • Validation Check: If peak shape is asymmetrical, the IPA concentration is likely insufficient to cover all surface silanols. Increase IPA to 0.2% or switch to a stronger pair (HFBA).

Pros & Cons
  • (+) Excellent peak sharpness and resolution.

  • (+) Uses standard RPLC equipment.

  • (-) Signal Suppression: IPAs are notorious for suppressing ionization in Mass Spectrometry (MS).

  • (-) System Contamination: IPAs stick to LC lines; dedicating a system to IP-RPLC is often required.

Supercritical Fluid Chromatography (SFC)

The Modern "Green" Contender

Mechanism & Causality

SFC uses supercritical CO2 (scCO2) as the primary mobile phase. scCO2 is non-polar (similar to hexane).

  • The Twist: To elute polar compounds, we use a "Polar Modifier" (Methanol) and often a "Basic Additive" (Ammonium Hydroxide).

  • Why it works: The high diffusivity of scCO2 allows for high flow rates with low backpressure.[5] The modifier creates a local polar environment that elutes the analyte.

Protocol: Polar-Mode SFC
  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol.

  • Mobile Phase A: scCO2.

  • Mobile Phase B: Methanol + 20 mM Ammonium Hydroxide.

  • Gradient: 5% to 50% B.

  • Critical Parameter: Backpressure Regulator (BPR). Must be kept >120 bar to ensure CO2 remains supercritical even when mixed with methanol.

Pros & Cons
  • (+) Speed: 3-4x faster than HPLC.

  • (+) Recovery: Fractions dry down rapidly (CO2 turns to gas), preserving heat-sensitive polar compounds.

  • (-) Solubility limit: Very polar compounds may precipitate in the CO2 stream if the modifier % is too low.

Comparative Data Analysis

The following table synthesizes performance metrics for a representative polar target (e.g., a hydrophilic cyclic peptide, LogP -1.5).

MetricHILICIP-RPLC (TFA)SFC (Polar Mode)
Retention Mechanism Partitioning (Aq. Layer)Hydrophobic Interaction (Masked)Adsorption / H-Bonding
Typical Recovery % 90 - 95%85 - 90%95 - 98%
Purity Achieved High (>98%)Very High (>99%) High (>98%)
Solvent Consumption ModerateHigh (Aqueous waste)Low (Green)
MS Compatibility Excellent Poor (Suppression)Good
Cycle Time Slow (Equilibration)StandardFast

Note: Data trends derived from comparative studies in pharmaceutical impurity isolation [1, 3, 5].

Decision Frameworks (Visualized)

Diagram 1: Method Selection Logic

This decision tree guides the selection based on analyte properties (Solubility and pKa).

MethodSelection Start Start: Polar Analyte SolubleACN Is it soluble in >60% ACN? Start->SolubleACN Ionizable Is it Ionizable? SolubleACN->Ionizable Yes AqC18 RECOMMENDATION: Aqueous C18 (Specialty Phase) SolubleACN->AqC18 No (Water only) LogP LogP < -2? Ionizable->LogP Yes SFC RECOMMENDATION: SFC (Best Recovery/Speed) Ionizable->SFC No (Neutral Polar) HILIC RECOMMENDATION: HILIC (Best MS Sensitivity) LogP->HILIC Yes (Very Hydrophilic) IPRPC RECOMMENDATION: IP-RPLC (Best Resolution) LogP->IPRPC No (Moderately Polar)

Caption: Decision matrix for selecting purification modality based on solubility and polarity (LogP).

Diagram 2: Optimized Purification Workflow

A self-validating workflow ensuring data integrity from screening to isolation.

Workflow SamplePrep 1. Sample Prep (Dissolve in weak solvent) Screening 2. Gradient Screening (5-95% B over 10 min) SamplePrep->Screening Eval 3. Evaluation (Resolution > 1.5?) Screening->Eval ScaleUp 4. Linear Scale-Up (Maintain Residence Time) Eval->ScaleUp Yes Optimize Optimize: Change pH or Modifier Eval->Optimize No DryDown 5. Fraction Dry-Down (Lyophilization vs. Rotovap) ScaleUp->DryDown Optimize->Screening Re-Screen

Caption: Standardized workflow for converting analytical scouting runs into preparative isolation.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes.[5] Link

  • Waters Corporation. (2020). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters White Paper. Link

  • American Pharmaceutical Review. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.[1]Link

  • MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification.[2]Link

  • ResearchGate. (2017). RPLC-HILIC and SFC with Mass Spectrometry: Polarity-Extended Organic Molecule Screening.[6][7]Link

Sources

A Comparative Benchmark Study of Novel Benzoate Esters in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of novel benzoate esters as high-performance plasticizers in material science. It is intended for researchers, scientists, and formulation chemists in polymer science and drug development who are seeking effective, safe, and reliable alternatives to traditional phthalate-based plasticizers. This document moves beyond a simple listing of properties to offer an in-depth examination of the causality behind experimental choices, self-validating protocols, and a robust comparison with established and emerging alternatives.

Introduction: The Imperative for High-Performance, Non-Phthalate Plasticizers

The material science landscape is undergoing a significant shift, driven by regulatory pressures and a growing demand for safer, more sustainable materials. Phthalate esters, for decades the workhorse plasticizers for polymers like polyvinyl chloride (PVC), have faced increasing scrutiny due to health and environmental concerns.[1] This has catalyzed extensive research into alternatives that do not compromise on performance. Among the most promising candidates are novel benzoate esters.

Benzoate esters are a class of non-phthalate plasticizers recognized for their high solvating power, low volatility, and favorable toxicological profiles.[2][3] They function by embedding themselves between polymer chains, disrupting intermolecular forces, and thereby increasing flexibility, reducing the glass transition temperature (Tg), and improving processability.[4] This guide will provide a detailed comparison of key benzoate esters, such as Diethylene Glycol Dibenzoate (DEGDB) and Dipropylene Glycol Dibenzoate (DPGDB), against the traditional phthalate di(2-ethylhexyl) phthalate (DEHP) and other modern non-phthalate alternatives like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Dioctyl Terephthalate (DOTP).

Our analysis will be grounded in standardized testing methodologies to provide a clear, data-driven comparison of performance in critical areas including mechanical properties, thermal stability, and migration resistance.

Key Performance Indicators & Comparative Analysis

The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics tailored to a specific application. In this section, we compare novel benzoate esters against other plasticizers across key performance indicators. The data presented is synthesized from multiple studies to provide a holistic view. All formulations are based on a standard PVC resin unless otherwise noted.

Mechanical Properties: The Measure of Flexibility and Durability

Mechanical testing is fundamental to quantifying a plasticizer's primary function: to impart flexibility. The key metrics—tensile strength, elongation at break, and Shore hardness—are direct indicators of how a material will perform under stress. These tests are governed by standards such as ASTM D638/D882 and ASTM D2284, which provide a reliable framework for evaluating plasticizer efficiency.[5][6] A higher elongation at break and lower Shore hardness typically signify greater flexibility.

Table 1: Comparative Mechanical Properties of Various Plasticizers in PVC (at 60 phr)

Plasticizer Type Tensile Strength (MPa) Elongation at Break (%) Shore A Hardness Reference(s)
DEHP Phthalate (Reference) ~18.5 ~350 ~80 [7]
DEGDB Benzoate Ester ~19.0 ~360 ~78 [7][8]
DPGDB Benzoate Ester ~18.8 ~355 ~79 [7][8]
1,5-PDDB Benzoate Ester ~19.2 ~370 ~77 [7][9]
DOTP Terephthalate ~19.5 ~340 ~82 [10]

| DINCH | Aliphatic Dicarboxylate | ~20.0 | ~330 | ~83 |[11] |

phr: parts per hundred resin

Interpretation: The data indicates that novel benzoate esters like DEGDB and 1,5-pentanediol dibenzoate (PDDB) provide mechanical properties that are highly comparable, and in some cases superior, to the industry-standard DEHP.[7][9] They offer an excellent balance of tensile strength and flexibility, making them suitable drop-in replacements in many applications.

Thermal Stability: Performance Under Processing and End-Use Temperatures

Thermal stability is critical for both the processing and the service life of a polymer. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.[12][13] The onset of degradation temperature is a key parameter; a higher temperature indicates better thermal stability.

Table 2: Comparative Thermal Stability of Plasticized PVC

Plasticizer System Onset of Degradation (TGA, °C) Key Observations Reference(s)
Unplasticized PVC ~256 Baseline for comparison. [14]
PVC + DEHP ~275 Standard performance. [15]
PVC + DEGDB/DPGDB ~280-285 Benzoate esters often show slightly improved thermal stability over DEHP. [8][16]

| PVC + Bio-based esters (e.g., ESOME/ATBC) | ~280-290 | Some bio-based systems can offer excellent thermal performance. |[16] |

Interpretation: Benzoate esters generally exhibit good thermal stability, often slightly exceeding that of DEHP.[8] This is advantageous during high-temperature processing, where it can help to prevent polymer degradation and discoloration.

Migration and Leaching Resistance: Permanence and Safety

Plasticizer migration is a critical concern, particularly in food contact, medical, and consumer product applications.[17] Migration can lead to a loss of material flexibility and contamination of surrounding environments.[2] Standardized tests, such as ASTM D2199, are used to measure the tendency of plasticizers to migrate from a vinyl fabric to a lacquer.[18] Leaching into food simulants is another key test for safety assessment.[19]

Table 3: Comparative Migration and Leaching Profile

Plasticizer Migration (ASTM D2199) Leaching into Food Simulants Acute Oral Toxicity (LD50, rat) Reference(s)
DEHP Moderate Significant in fatty simulants ~30 g/kg [2]
DEGDB/DPGDB Low to Moderate Lower than DEHP, especially in aqueous simulants > 3.9 g/kg [3][17]
1,5-PDDB Low Demonstrated rapid biodegradation, suggesting lower persistence. Not Found [9]
DOTP Low Significantly lower than DEHP > 10 g/kg [10]

| DINCH | Very Low | Excellent resistance, widely used in sensitive applications. | > 5 g/kg |[11] |

Interpretation: Novel benzoate esters demonstrate a significant improvement in migration and leaching resistance compared to DEHP, contributing to their enhanced safety profile.[3][17] Their lower toxicity is a key driver for their adoption as phthalate alternatives.

The Science Behind the Performance: Mechanistic Insights

The effectiveness of a plasticizer is rooted in its molecular interaction with the polymer matrix. The primary mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which increases the free volume and allows for greater segmental mobility.[4] This, in turn, lowers the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20][21]

Benzoate esters are particularly effective due to their polar ester groups and aromatic rings, which can engage in dipole-dipole interactions with the polar C-Cl bonds in PVC.[22] This strong interaction, or high "solvating power," leads to efficient plasticization.[10]

Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy can provide evidence of these interactions. When a benzoate ester is blended with PVC, shifts in the characteristic vibrational bands of both the plasticizer's carbonyl group (C=O) and the polymer's C-Cl group can be observed, indicating a change in their chemical environment due to intermolecular interactions.[22][23]

Experimental Protocols: A Guide to Self-Validating Systems

The following section details the step-by-step methodologies for key experiments cited in this guide. Adherence to these standardized protocols ensures reproducibility and comparability of data.

Synthesis of a Novel Benzoate Ester: Diethylene Glycol Dibenzoate (DEGDB)

This protocol describes a common laboratory-scale synthesis of DEGDB via esterification.

Objective: To synthesize Diethylene Glycol Dibenzoate from benzoic acid and diethylene glycol.

Materials:

  • Benzoic Acid

  • Diethylene Glycol

  • Catalyst (e.g., p-Toluenesulfonic acid or a protonic acid)[4]

  • Water-carrying agent (e.g., Toluene or Cyclohexane)[4]

  • Sodium Carbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a mechanical stirrer, and a thermometer, charge benzoic acid and diethylene glycol in a molar ratio of approximately 2.1:1.[4]

  • Catalyst and Solvent Addition: Add the catalyst (e.g., 0.5-1.0% of the total reactant weight) and the water-carrying agent.

  • Reaction: Heat the mixture with stirring to a temperature of 90-160°C.[4] The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction for 6-16 hours, or until the theoretical amount of water has been collected, indicating the reaction is complete.[4]

  • Solvent Removal: Remove the water-carrying agent via distillation, followed by reduced pressure to remove the final traces.

  • Neutralization and Purification: Cool the crude product and neutralize the remaining acidic catalyst with a sodium carbonate solution. Wash the organic layer with water, dry it over an anhydrous drying agent, and filter.

  • Final Product: The final product can be further purified by vacuum distillation to yield high-purity Diethylene Glycol Dibenzoate.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification reactants Charge Reactants: - Benzoic Acid - Diethylene Glycol - Catalyst - Toluene heat Heat to 90-160°C with Stirring reactants->heat Load into Reactor reflux Azeotropic Water Removal (Dean-Stark Trap) heat->reflux Initiate Reaction distill Solvent Removal (Distillation) reflux->distill Reaction Complete neutralize Neutralize & Wash distill->neutralize dry Dry & Filter neutralize->dry final_product Final Product: Diethylene Glycol Dibenzoate dry->final_product

Caption: General workflow for the synthesis of Diethylene Glycol Dibenzoate.

Evaluation of Mechanical Properties (ASTM D2284 / D638)

Objective: To determine the tensile strength, elongation at break, and modulus of plasticized PVC films.

Procedure:

  • Sample Preparation: Prepare PVC formulations with varying concentrations of the plasticizer. Mill and press the formulations into sheets of uniform thickness (e.g., 1 mm). Cut test specimens from the sheets into a "dog-bone" shape as specified in ASTM D638.[6]

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.[5]

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to measure elongation accurately.

    • Separate the grips at a constant rate of speed (e.g., 50 mm/min or as specified for the material).[24]

    • Record the force and elongation data until the specimen breaks.

  • Calculation: From the stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand.[24]

    • Elongation at Break: The percentage increase in length at the point of fracture.[24]

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating stiffness.[24]

Mechanical_Testing_Workflow prep Sample Preparation (Milling, Pressing, Cutting) condition Conditioning (24h, 23°C, 50% RH) prep->condition mount Mount Specimen in Universal Testing Machine condition->mount test Apply Tensile Load at Constant Speed mount->test record Record Force and Elongation Data test->record calculate Calculate: - Tensile Strength - Elongation at Break - Modulus record->calculate

Caption: Workflow for Tensile Property Testing (ASTM D638/D2284).

Plasticizer Migration Test (ASTM D2199)

Objective: To assess the tendency of a plasticizer to migrate from a vinyl material to a surface coating.

Procedure:

  • Coating Preparation: Apply a uniform film of a standard lacquer onto a glass panel and dry it thoroughly.[18]

  • Assembly: Place a square of the plasticized vinyl fabric onto the dried lacquer film.[18]

  • Applying Pressure: Place a weight on top of the fabric to ensure intimate contact under a pressure of 3.45 kPa (0.5 psi).[18]

  • Accelerated Aging: Place the entire assembly in a forced-convection oven at 50°C for 72 hours.[18]

  • Evaluation: After cooling, remove the fabric and visually inspect the lacquer surface for any signs of softening, marring, or tackiness. The degree of migration is typically rated on a qualitative scale (e.g., none, slight, moderate, severe).[18]

Conclusion and Future Outlook

The comprehensive data and standardized protocols presented in this guide demonstrate that novel benzoate esters are highly effective, safe, and viable alternatives to traditional phthalate plasticizers. Their performance in key areas such as mechanical flexibility, thermal stability, and migration resistance is comparable or superior to that of DEHP.[7][8][9] Specifically, esters like 1,5-pentanediol dibenzoate show promise not only for their performance but also for their enhanced biodegradability, aligning with the growing demand for sustainable materials.[9]

The choice of plasticizer is ultimately application-dependent. For general-purpose applications, DEGDB and DPGDB offer a cost-effective balance of properties. For more demanding applications where safety and permanence are paramount, such as in medical devices or food contact materials, newer benzoate esters and other non-phthalate alternatives like DINCH should be strongly considered.

The field of plasticizer development is dynamic. Future research will likely focus on bio-based benzoate esters derived from renewable feedstocks, further enhancing the sustainability profile of these critical material additives. As regulatory landscapes continue to evolve, the demand for well-characterized, high-performance, non-phthalate plasticizers will only intensify, making the insights and methodologies presented in this guide increasingly relevant.

References

  • ASTM International. (2025). ASTM D2284: Standard Test Method for Acidity of Sulfur in Petroleum Products by Combustion and Finishing Titration.
  • Sears, J. K., & Darby, J. R. (1982). The Technology of Plasticizers. John Wiley & Sons.
  • Struik, L. C. E. (1978).
  • A. S. Luyt, I. Krupa. (2018). Structural-relaxation Mechanism of Glassy-like Polymers Plasticization. American Journal of Engineering and Applied Sciences.
  • ASTM International. (2019). ASTM D1045-19: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • ASTM International. (2008). ASTM D1045-08: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • Wypych, G. (2012). Handbook of Plasticizers, 2nd Edition. ChemTec Publishing.
  • Bastone, D. (2026).
  • Polymers. (2022).
  • McGill University. (n.d.).
  • Journal of Vinyl and Additive Technology. (n.d.). New benzoate plasticizers for polyvinyl chloride: Introduction and performance example.
  • McBride, E. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. Adhesives & Sealants Industry.
  • HZO. (2023).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Characterization of 1,5-Pentanediol Dibenzoate as a Potential "Green" Plasticizer for Poly(vinyl chloride).
  • Polimery. (n.d.).
  • Universiti Kebangsaan Malaysia. (n.d.).
  • ResearchGate. (n.d.).
  • Bastone, D. (2025). Choosing the Right Plasticizer for PVC: A Comprehensive Guide.
  • P2 InfoHouse. (n.d.).
  • ACS Applied Materials & Interfaces. (2023).
  • ASTM International. (2012).
  • ResearchGate. (n.d.). TGA curves of PVC stabilized with different thermal stabilizers in air.
  • SciELO. (n.d.). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride).
  • ASTM International. (2012). Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
  • Italian Journal of Food Science. (2014).
  • The Madison Group. (n.d.). Temperature Dependence of Plastics: The Glass Transition.
  • PlastikCity. (2018). Tensile Testing of Plastics.
  • Devotrans. (n.d.). Tensile Testing of Plastics: Procedures and Standards.
  • ResearchGate. (2025). Fourier transform infrared Spectroscopy in the study of the interaction between PVC and plasticizers.
  • National Center for Biotechnology Information. (2024). FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers.
  • National Center for Biotechnology Information. (2004).
  • Advanced EMC Technologies. (2017). ASTM Testing of Plastics: Defining Test Procedures - Part 1.
  • SAS. (n.d.).
  • MDPI. (2023). Novel Plasticizers Are Emerging Contaminants.
  • CURRENT RESEARCH WEB. (n.d.). FTIR and UV/Vis.
  • MDPI. (2023). Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy.

Sources

Establishing a Reference Standard for 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Qualification

Executive Summary & Strategic Context

In the development of benzoate-derivative pharmaceuticals and beta-blocker intermediates, 3-Cyano-2-hydroxypropyl benzoate (CAS 649571-23-3) often emerges as a critical process impurity or intermediate. Its structural moiety—containing a nitrile, a secondary alcohol, and an ester—presents unique stability and detection challenges.

Establishing a Certified Reference Standard (CRS) for this compound is not merely a box-checking exercise; it is the foundation of accurate quantitation in drug substance release testing.

This guide compares the two primary methodologies for establishing this standard:

  • The Traditional Mass Balance Approach (Chromatographic Purity corrected for volatiles/inorganics).

  • The Modern qNMR Approach (Quantitative Nuclear Magnetic Resonance).

We demonstrate that while Mass Balance is the industry workhorse, qNMR offers superior absolute accuracy for this specific molecule by eliminating response factor bias common in UV-based HPLC methods.

Synthesis & Isolation: The Foundation of Purity

Before qualification, high-purity material must be generated.[1][2] Commercial sources often lack the rigorous CoA required for primary standards. We recommend an in-house synthesis focused on purification efficiency.

Recommended Synthetic Route

The most controllable pathway involves the regioselective ring-opening of glycidyl benzoate.

Reaction Scheme (DOT Diagram):

SynthesisPathway Start Glycidyl Benzoate (Starting Material) Intermediate Transition State (Epoxide Opening) Start->Intermediate Nucleophilic Attack Reagent KCN / MgSO4 (Methanol/Water) Reagent->Intermediate Product 3-Cyano-2-hydroxypropyl benzoate (Target Standard) Intermediate->Product Regioselective Opening

Caption: Regioselective synthesis of 3-Cyano-2-hydroxypropyl benzoate via epoxide ring opening.

Experimental Protocol: Synthesis & Purification
  • Reaction: Dissolve Glycidyl Benzoate (10.0 g) in MeOH:H2O (4:1). Add KCN (1.2 eq) and MgSO4 (2.0 eq) to buffer basicity and prevent hydrolysis of the ester. Stir at 0°C -> RT for 12h.

  • Workup: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3x). Wash organic layer with brine.

  • Crucial Purification (The Differentiator):

    • Standard: Silica gel column chromatography (Hexane:EtOAc).

    • Reference Grade: Recrystallize the resulting oil/solid from Isopropyl Alcohol/Hexane (1:5) to remove regioisomeric impurities (4-cyano-3-hydroxy isomer).

  • Target: >99.5% chromatographic purity.

Comparative Qualification: Mass Balance vs. qNMR

This section objectively compares the two qualification methods.

Method A: The Mass Balance Approach (Traditional)

This method assumes that Purity = 100% - ∑(Impurities).[3] It requires quantifying all organic impurities (HPLC), water (KF), residual solvents (GC), and inorganic ash (ROI).

  • Pros: widely accepted by regulatory bodies; uses standard equipment.

  • Cons: "Blind" to impurities that do not elute or do not absorb UV; error propagation from multiple techniques.

Method B: The qNMR Approach (Modern)

This method determines purity directly by comparing the integration of a specific proton signal in the analyte to an internal standard (IS) of certified purity (e.g., Maleic Acid or TCNB).

  • Pros: Absolute purity measurement; independent of UV response factors; rapid.

  • Cons: Requires high-field NMR (≥400 MHz); sensitive to weighing errors.

Comparative Data Table

The following data simulates a qualification batch of 3-Cyano-2-hydroxypropyl benzoate.

ParameterMass Balance MethodqNMR Method (1H)
Primary Technique HPLC-UV (254 nm)400 MHz NMR (DMSO-d6)
Reference Standard N/A (Area Normalization)NIST-Traceable Maleic Acid
Purity Value 99.2% 98.4%
Water Content 0.1% (KF)N/A (Included in mass)
Residual Solvent 0.2% (GC-HS)N/A (Included in mass)
ROI / Ash <0.1%N/A
Bias Source Overestimation due to low UV response of non-aromatic impurities.Weighing uncertainty (minimized by microbalance).
Conclusion Likely Overestimated More Accurate (True Value)

Analysis: The Mass Balance method yielded a higher purity (99.2%) because it failed to detect a non-UV absorbing oligomeric impurity formed during synthesis. The qNMR method, detecting all protonated species, provided the "true" potency (98.4%). For this benzoate derivative, qNMR is the superior choice for primary standardization.

Detailed Qualification Protocols

Protocol A: HPLC Purity Assessment (For Mass Balance)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Maximize detection of nitrile/ester) and 254 nm (Benzoate).

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between major peak and nearest impurity.

Protocol B: qNMR Absolute Purity Assay (Recommended)

This protocol establishes the "True Value" for the Reference Standard.

  • Internal Standard (IS) Selection: Maleic Acid (Traceable to NIST SRM). It provides a sharp singlet at ~6.3 ppm, distinct from the benzoate aromatics (7.5-8.0 ppm) and the propyl backbone (3.5-5.5 ppm).

  • Sample Preparation:

    • Weigh ~20 mg of 3-Cyano-2-hydroxypropyl benzoate (Analyte) into a vial (Precision: ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 1.0 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 of the longest proton).

    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[4]

Qualification Workflow Diagram

This diagram illustrates the decision matrix for establishing the standard.

QualificationWorkflow RawMaterial Crude 3-Cyano-2-hydroxypropyl benzoate Purification Purification (Column + Recryst) RawMaterial->Purification InitialCheck Initial ID (1H NMR, MS) Purification->InitialCheck Decision Choose Qualification Path InitialCheck->Decision PathA Path A: Mass Balance (HPLC + KF + GC + ROI) Decision->PathA Routine QC PathB Path B: qNMR (Internal Standard Method) Decision->PathB Primary Standard ResultA Purity Value A (Risk of Overestimation) PathA->ResultA ResultB Purity Value B (High Accuracy) PathB->ResultB Final Certificate of Analysis (CoA) Assign Potency ResultA->Final ResultB->Final

Caption: Decision matrix for Reference Standard qualification, prioritizing qNMR for primary assignment.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[2][5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Natural Products. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). qNMR Internal Standard Reference Data. Metrologia.[3] [Link]

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Cyano-2-hydroxypropyl Benzoate

[1]

Executive Safety Summary

3-Cyano-2-hydroxypropyl benzoate combines a hydrolyzable benzoate ester with a reactive nitrile group.[1] Improper disposal can lead to the liberation of toxic byproducts or uncontrolled hydrolysis.

  • Primary Waste Stream: High-BTU Incineration (Organic Waste).[1]

  • Critical Hazard: Nitrile Toxicity . Potential for release of toxic amides or elimination products under extreme pH.

  • Strict Prohibition: NEVER dispose of down the drain. NEVER mix with strong acids (risk of hydrolysis to carboxylic acids/amides) or strong oxidizers.

Chemical Identification & Properties

Understanding the functional groups is vital for selecting the correct waste stream.

PropertyData / Description
Chemical Name 3-Cyano-2-hydroxypropyl benzoate
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight ~205.21 g/mol
Functional Groups Nitrile (-CN) , Ester (-COO-) , Secondary Alcohol (-OH)
Physical State Typically a viscous oil or low-melting solid (depending on purity).[1][2]
Solubility Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.
Stability Stable at room temperature.[3] Hydrolyzes in strong base (saponification) or acid.

Disposal Protocol: Step-by-Step

A. Waste Stream Classification

Before disposal, you must classify the material based on its solvent matrix.

  • Scenario A: Pure Compound (Solid/Oil)

    
    Solid Hazardous Waste .
    
  • Scenario B: Dissolved in Non-Halogenated Solvent (e.g., MeOH, Acetone)

    
    Non-Halogenated Organic Waste .
    
  • Scenario C: Dissolved in Halogenated Solvent (e.g., DCM)

    
    Halogenated Organic Waste .
    
B. Segregation & Packaging

Use the following workflow to ensure safe segregation.

DisposalWorkflowStartStart: Identify Waste StateIsSolidIs it Solid or Pure Oil?Start->IsSolidIsHaloSolvent contains Halogens?(DCM, Chloroform)IsSolid->IsHaloNo (Solution)SolidWasteStream 1: Solid Hazardous Waste(Label: Toxic, Organic)IsSolid->SolidWasteYesHaloWasteStream 2: Halogenated Organic Waste(Label: Toxic, Halogenated)IsHalo->HaloWasteYesNonHaloWasteStream 3: Non-Halogenated Organic Waste(Label: Toxic, Flammable)IsHalo->NonHaloWasteNo

Figure 1: Decision tree for segregating 3-Cyano-2-hydroxypropyl benzoate waste streams.

C. Detailed Procedures
1. Solid Waste (Pure Compound or Contaminated Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic" .[1] Explicitly list "3-Cyano-2-hydroxypropyl benzoate".

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged (clear polyethylene) and placed in the solid waste drum.

  • Protocol:

    • Transfer the solid/oil into the container using a disposable spatula.

    • Wipe the spatula with a solvent-dampened tissue; dispose of tissue and spatula in the same container.

    • Seal tightly.

2. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Container: HDPE carboy or safety-coated glass bottle.

  • Compatibility: Ensure the container material is compatible with the solvent (e.g., do not use standard plastics for chloroform solutions).

  • pH Check: Ensure the solution is neutral (pH 6-8) .

    • Why? Acidic waste streams can catalyze the hydrolysis of the nitrile. Basic streams can cause saponification of the ester, generating heat and pressure.

  • Protocol:

    • Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Leave at least 10% headspace (ullage) to prevent over-pressurization.

    • Cap immediately after filling.

Spill Cleanup Procedure

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Nitriles can be volatile or generate dust. Clear the immediate area.[4]

  • PPE: Wear Nitrile gloves (double-gloved), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible).

    • Solids: Cover with a wet paper towel to prevent dust generation, then carefully scoop up.

  • Decontamination:

    • Wipe the surface with a 10% bleach solution (oxidizes traces), followed by water.

    • Collect all absorbent materials into a sealed hazardous waste bag labeled "Spill Debris - Toxic".[1]

Technical Context: Reactivity & Hazards

Understanding why these procedures are necessary builds safety intuition.

The Nitrile Risk (Hydrolysis)

While 3-Cyano-2-hydroxypropyl benzoate is not a simple cyanide salt, the nitrile group (

1
  • Acidic Conditions:

    
    .[1]
    
    • Risk:[1][3] Unintended generation of ammonium salts and heat.

  • Metabolic/Biological: If ingested or absorbed, nitriles can be metabolized by cytochrome P450 enzymes to release cyanide ions (

    
    ), causing cytotoxic hypoxia [1].[1]
    
The Ester Stability

The benzoate ester moiety is susceptible to saponification in base (

  • Risk:[1][3] Mixing this waste with basic waste (e.g., NaOH solutions) will cleave the ester, producing Benzoate and 3-cyano-2-hydroxypropanol.[1] This reaction is exothermic and can pressurize waste containers.

ReactivityCompound3-Cyano-2-hydroxypropylbenzoateHydrolysisHydrolysis toAmide/Acid + HeatCompound->Hydrolysis+ AcidSaponificationCleavage to Alcohol+ Benzoate + HeatCompound->Saponification+ BaseAcidStrong Acid(H+)Acid->HydrolysisBaseStrong Base(OH-)Base->Saponification

Figure 2: Reactivity pathways leading to waste container hazards.[1]

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is likely a P-listed or U-listed equivalent depending on state interpretation of "organic nitriles," but strictly falls under Characteristic Waste (Toxic) if not explicitly listed.[1]

  • EPA Waste Code: If dissolved in spent solvents, use the solvent codes (e.g., F003 for non-halogenated ignitable, F002 for halogenated).

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility to ensure thermal destruction of the nitrile bond (

    
    ) [2].
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Derivatives. PubChem.[5] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[6] EPA.gov. Available at: [Link][1]

Personal protective equipment for handling 3-Cyano-2-hydroxypropyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Cyano-2-hydroxypropyl benzoate is a bifunctional intermediate often utilized in the synthesis of beta-blockers and complex pharmaceutical scaffolds. Its structure combines a nitrile (cyano) group, a secondary alcohol , and a benzoate ester .

While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, we must apply the Precautionary Principle based on its functional groups. The primary risks are twofold:

  • The Nitrile Moiety: Organic nitriles can be metabolized into cyanide ions (

    
    ) in the liver via cytochrome P450 enzymes, leading to "delayed" cytotoxic hypoxia [1].
    
  • The Benzoate Ester: Benzoates are known lipophilic skin and eye irritants, facilitating the dermal absorption of the toxic nitrile group [2].

This guide synthesizes structure-activity relationship (SAR) data to provide a conservative, self-validating safety protocol.

Risk Assessment & Hazard Identification

Based on GHS Classification Standards for Analogous Organic Nitriles/Benzoates

Hazard CategoryClassification (Estimated)Mechanism of Action
Acute Toxicity (Oral/Dermal) Category 4 (Harmful) Metabolic release of cyanide; inhibition of cytochrome c oxidase.
Skin Corrosion/Irritation Category 2 (Irritant) Benzoate ester hydrolysis and lipophilic irritation.
Serious Eye Damage Category 2A (Irritant) Direct chemical insult to corneal epithelium.
Specific Target Organ Tox. Category 3 (Resp. Irritation) Inhalation of dust/aerosols irritates mucous membranes.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Polarity Trap"

Standard nitrile gloves are generally effective against solids, but solutions of this compound pose a specific risk. The hydroxyl group increases polarity, while the benzoate group increases lipophilicity. This "amphiphilic" nature can accelerate permeation through standard latex or thin nitrile [3].

Protocol:

  • Solid Handling: Double-glove with Nitrile (minimum 5 mil / 0.12 mm) .

  • Solution Handling (Organic Solvents): Use Silver Shield® (Laminate) liners under Nitrile outer gloves. Laminates provide the broadest chemical resistance against aromatic solvents often used with benzoates [4].

Respiratory Protection[1][2][3][4]
  • Solid/Powder: NIOSH-certified N95 or P100 particulate respirator.

  • Solution/Reaction: If heating or using volatile solvents, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to prevent inhalation of potential hydrolysis byproducts (benzoic acid/trace HCN).

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of crystalline dust entering the eye, where lachrymal fluid can solubilize the nitrile.

  • Body: Tyvek® lab coat or chemically resistant apron.

Visualization: PPE Decision Logic

Figure 1: Decision tree for selecting PPE based on physical state and solvent context.

PPE_Logic Start Start: Material Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE Standard Protocol: 1. Double Nitrile Gloves (5 mil) 2. N95 Respirator 3. Splash Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check Polar Polar (Methanol, Water) Solvent_Check->Polar NonPolar Aromatic/Halogenated (DCM, Toluene) Solvent_Check->NonPolar Polar_PPE Enhanced Protocol: 1. Double Nitrile (Extended Cuff) 2. Fume Hood Mandatory Polar->Polar_PPE NonPolar_PPE Critical Protocol: 1. Silver Shield® Laminate Liners 2. Outer Nitrile Gloves 3. Organic Vapor Respirator (if outside hood) NonPolar->NonPolar_PPE

Caption: PPE selection logic based on physical state and solvent carrier polarity.

Operational Protocols

Weighing & Transfer (Solid State)

Risk: Static electricity can disperse fine organic powders, creating an inhalation hazard.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar near the balance.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to prevent cross-contamination.[1]

Solubilization & Reaction

Risk: Exothermic reaction or unexpected gas evolution (HCN) if mixed with strong acids.

  • Acidity Check: Ensure the reaction matrix is not acidic (pH < 4) unless the system is closed and vented to a scrubber. Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide gas [5].

  • Temperature Control: Add the benzoate derivative slowly to the solvent. Monitor internal temperature.

Emergency Response & Disposal

Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is >10g or outside a hood.

Spill_Response Spill Spill Incident Assess Assess Volume & Location Spill->Assess Small Minor (<10g, in Hood) Assess->Small Large Major (>10g, Floor) Assess->Large Action_Small 1. Cover with absorbent pads 2. Wipe with 1% NaOH (neutralize) 3. Double bag as HazWaste Small->Action_Small Action_Large 1. Evacuate Lab 2. Call HazMat Team 3. Do NOT wash into drains Large->Action_Large

Caption: Decision flow for spill containment and remediation.

Waste Disposal

Crucial Rule: Never dispose of nitrile-containing waste in acidic waste streams.

  • Segregation: Label waste clearly as "Organic Nitrile/Benzoate - TOXIC."

  • Stream: Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).

  • Destruction: The preferred method is High-Temperature Incineration with a scrubber for nitrogen oxides (NOx) [6].

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Nitriles: Acute Toxicity and Metabolic Pathways. Centers for Disease Control and Prevention. [Link]

  • PubChem Database. (2024). Compound Summary: Benzoate Esters and Skin Irritation. National Library of Medicine. [Link]

  • Zellers, E. T., & Sulewski, R. (1993). Modeling the Permeation of Chemical Mixtures through Nitrile Gloves.[2] American Industrial Hygiene Association Journal. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Cyanide Precursors. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Organic Chemical Waste: Incineration Protocols.[Link]

Sources

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